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  • Product: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL
  • CAS: 1187385-72-3

Core Science & Biosynthesis

Foundational

synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

An In-Depth Technical Guide to the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(3-Chloro-2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a substituted arylalkyne of interest as a versatile building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This document details the strategic retrosynthetic analysis, delves into the reaction mechanism, presents a step-by-step experimental protocol for both the key precursor and the final compound, and discusses methods for purification and characterization. Furthermore, critical safety considerations and troubleshooting strategies are addressed to ensure a safe and successful synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Approach: Retrosynthetic Analysis

The logical approach to constructing the target molecule, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, involves disconnecting the bond between the aromatic ring and the alkyne. This C(sp²)-C(sp) bond is ideally formed via a palladium-catalyzed cross-coupling reaction. This retrosynthetic disconnection points to two key synthons: a nucleophilic acetylide derived from 2-methylbut-3-yn-2-ol and an electrophilic 3-chloro-2-fluorophenyl moiety, typically in the form of an aryl halide. The Sonogashira coupling is the premier reaction for this transformation.[3][4]

G Target 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Disconnect C(sp2)-C(sp) Disconnection (Sonogashira Coupling) Target->Disconnect ArylHalide 3-Chloro-2-fluoro-1-iodobenzene (Aryl Electrophile) Disconnect->ArylHalide Alkyne 2-Methylbut-3-yn-2-ol (Alkyne Nucleophile) Disconnect->Alkyne

Caption: Retrosynthetic analysis of the target molecule.

The Core Reaction: Sonogashira Coupling Mechanism

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[2][5][6] While the precise mechanism can be complex and is still studied, a generally accepted pathway involves two interconnected catalytic cycles.[3][4][5]

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.

  • The Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_Diorgano CuX Cu(I)X Transmetalation->CuX Regenerates Cu(I)X RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-C≡C-R² (Product) RedElim->Product CuAcetylide Cu(I)-C≡C-R² CuX->CuAcetylide + Alkyne, - Base-H⁺X⁻ Alkyne H-C≡C-R² Base Base CuAcetylide->Transmetalation Enters Pd Cycle

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This synthesis is a two-stage process: first, the preparation of the requisite aryl iodide precursor, followed by the main Sonogashira coupling reaction.

Stage 1: Synthesis of 3-Chloro-2-fluoro-1-iodobenzene

The aryl iodide is prepared from the corresponding aniline via a Sandmeyer-type diazotization-iodination reaction. This method avoids the need for less stable diazonium salt isolation.[7]

Step-by-Step Methodology:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-chloro-2-fluoroaniline (1.0 eq).

  • Salt Formation: To the flask, add a solution of sulfuric acid (80%, 3.0 eq) slowly while stirring. The mixture may warm; maintain the temperature below 60 °C. Stir for 1 hour to ensure complete salt formation.

  • Iodination Mixture: Cool the mixture to 50-60 °C. Add potassium iodide (1.5 eq) and a catalytic amount of copper(I) iodide (0.05 eq). Stir to create a suspension.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in water. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature between 50-60 °C. Vigorous gas (N₂) evolution will be observed.

  • Reaction Completion: After the addition is complete, continue stirring for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite to quench any remaining iodine until the dark color dissipates. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-Chloro-2-fluoro-1-iodobenzene as a liquid.[8]

Stage 2: Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

This stage employs the Sonogashira coupling protocol using the previously synthesized aryl iodide.[9]

Step-by-Step Methodology:

  • Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and triphenylphosphine (PPh₃, 0.06 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with alternating vacuum and argon or nitrogen cycles (3 cycles) to establish an inert atmosphere.

  • Reagent Addition: Through the septum via syringe, add degassed diethylamine (solvent and base, ~20 mL). Stir until the catalyst dissolves. Then, add 3-chloro-2-fluoro-1-iodobenzene (1.0 eq), 2-methylbut-3-yn-2-ol (1.2 eq), and copper(I) iodide (CuI, 0.01 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction to room temperature. Remove the diethylamine under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid or oil.[10][11]

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Sonogashira Coupling Aniline 3-Chloro-2-fluoroaniline Diazotization Diazotization & Iodination (H₂SO₄, NaNO₂, KI, CuI) Aniline->Diazotization Workup1 Aqueous Workup & Extraction Diazotization->Workup1 Distill Vacuum Distillation Workup1->Distill ArylIodide 3-Chloro-2-fluoro-1-iodobenzene Distill->ArylIodide Coupling Sonogashira Coupling (Pd(OAc)₂, PPh₃, CuI, Et₂NH) ArylIodide->Coupling Alkyne 2-Methylbut-3-yn-2-ol Alkyne->Coupling Workup2 Aqueous Workup & Extraction Coupling->Workup2 Chromatography Column Chromatography Workup2->Chromatography FinalProduct Target Molecule Chromatography->FinalProduct

Caption: Overall experimental workflow for the synthesis.

Data Summary and Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[12]

Reagent and Condition Summary
Parameter Stage 1 (Precursor) Stage 2 (Coupling)
Key Substrate 3-Chloro-2-fluoroaniline3-Chloro-2-fluoro-1-iodobenzene
Key Reagent NaNO₂, KI2-Methylbut-3-yn-2-ol
Catalyst System CuIPd(OAc)₂, PPh₃, CuI
Solvent/Base H₂SO₄(aq)Diethylamine
Temperature 50-60 °C60 °C
Typical Yield 65-75%70-85%
Purification Vacuum DistillationColumn Chromatography
Analytical Characterization

The structure of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol can be confirmed by spectroscopic methods.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the hydroxyl (-OH) proton (a broad singlet), and two singlets for the non-equivalent methyl groups.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, the quaternary carbons of the alkyne, the carbon bearing the hydroxyl group, and the methyl carbons.

    • ¹⁹F NMR: A singlet is expected for the single fluorine atom, with potential coupling to adjacent protons.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band around 3300-3400 cm⁻¹ indicates the O-H stretch of the alcohol.

    • A weak but sharp absorption around 2230-2250 cm⁻¹ is characteristic of the C≡C triple bond stretch.[16]

    • Strong absorptions in the 1400-1600 cm⁻¹ region correspond to aromatic C=C stretching.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀ClFO, MW: 212.65 g/mol ), confirming its elemental composition.

Safety and Handling Considerations

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[17]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[17][18]

  • Reagent Hazards:

    • Organometallic Catalysts (Palladium/Copper): Can be toxic and may cause allergic reactions. Handle with care and avoid generating dust.[19][20]

    • Solvents (Diethylamine, Ethyl Acetate): Are flammable and volatile. Keep away from ignition sources. Diethylamine is also corrosive and has a strong odor.

    • Acids/Bases (H₂SO₄, NaNO₂): Are corrosive and/or toxic. Handle with extreme care.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Segregate halogenated and non-halogenated organic waste.

Troubleshooting and Optimization

  • Low Yield in Stage 1: Incomplete diazotization is a common issue. Ensure slow, controlled addition of sodium nitrite and maintain the recommended temperature range.

  • Glaser Homocoupling: A potential side reaction in the Sonogashira coupling is the oxidative homocoupling of the alkyne to form a diyne. This is minimized by maintaining a strictly inert (oxygen-free) atmosphere and by the presence of the copper(I) co-catalyst.[2][4] If this side product is persistent, copper-free Sonogashira conditions can be explored, though this may require different ligands and bases.[2][21]

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive. Ensure all solvents are properly degassed and the reaction is run under a positive pressure of inert gas.

Conclusion

The synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is reliably achieved through a two-stage process centered on the Sonogashira cross-coupling reaction. By carefully preparing the 3-chloro-2-fluoro-1-iodobenzene precursor and executing the palladium/copper-catalyzed coupling under controlled, inert conditions, the target molecule can be obtained in good yield. Proper purification and rigorous spectroscopic characterization are essential to ensure the final product's quality for subsequent applications in research and development.

References

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Exploratory

Technical Guide: Physicochemical Properties of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, registered under CAS number 1187385-72-3, is a halogenated aromatic propargyl alcohol. While...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, registered under CAS number 1187385-72-3, is a halogenated aromatic propargyl alcohol. While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a substituted phenyl ring, a tertiary alcohol, and a terminal alkyne—are of significant interest in medicinal chemistry and material science. Halogen atoms, particularly chlorine and fluorine, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making this compound a potential building block for novel therapeutic agents or functional materials.[1][2]

This guide provides a comprehensive overview of the predicted physicochemical properties of CAS 1187385-72-3, alongside detailed, field-proven methodologies for its synthesis and characterization. The protocols described are based on established principles of organic chemistry and are designed to be self-validating, ensuring researchers can confidently apply these techniques.

Chemical Identity and Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. In the absence of published experimental data for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, the following table summarizes its basic identifiers and computationally predicted properties. These predictions are derived from the analysis of structurally similar compounds and established quantitative structure-property relationship (QSPR) models.[3][4][5][6]

PropertyValueSource
IUPAC Name 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-olMultiple Chemical Suppliers
CAS Number 1187385-72-3Multiple Chemical Suppliers
Molecular Formula C₁₁H₁₀ClFODerived from Structure
Molecular Weight 212.65 g/mol Calculated
SMILES CC(C)(C#CC1=C(F)C(Cl)=CC=C1)OMultiple Chemical Suppliers
Predicted Boiling Point ~280-300 °C at 760 mmHgBased on structurally similar compounds[7]
Predicted Density ~1.2-1.3 g/cm³Based on structurally similar compounds[7]
Predicted pKa (alcohol) ~13-14Based on tertiary alcohol acidity[4]
Predicted LogP ~2.5-3.5Estimated based on halogen and functional group contributions

Synthesis and Purification

The synthesis of aryl-substituted propargyl alcohols like 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is most effectively achieved through a Sonogashira coupling reaction.[8][9] This palladium-catalyzed cross-coupling provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the alkyne.

Proposed Synthetic Pathway: Sonogashira Coupling

The logical approach involves coupling 1-chloro-3-ethynyl-2-fluorobenzene with acetone in the presence of a strong base, or more commonly, coupling a di-halogenated benzene with 2-methyl-3-butyn-2-ol. The latter is often preferred for its commercial availability and the protective nature of the tertiary alcohol group.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Conditions Reactant1 1-Bromo-3-chloro-2-fluorobenzene Product 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3) Reactant1->Product Sonogashira Coupling Reactant2 2-Methyl-3-butyn-2-ol Reactant2->Product Catalyst Pd(PPh₃)₂Cl₂ CuI (co-catalyst) Catalyst->Product Base Amine Base (e.g., TEA, DIPEA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: Proposed Sonogashira coupling for the synthesis of CAS 1187385-72-3.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl-substituted propargyl alcohols.[9][10]

Materials:

  • 1-Bromo-3-chloro-2-fluorobenzene

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous THF (or DMF). To this stirred suspension, add 1-Bromo-3-chloro-2-fluorobenzene (1.0 eq), 2-Methyl-3-butyn-2-ol (1.2 eq), and the amine base (e.g., TEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and quench with saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Analytical Characterization

Due to the absence of published spectra for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, this section outlines the expected analytical data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl proton (which may be broad and its chemical shift solvent-dependent), a singlet for the two equivalent methyl groups, and multiplets in the aromatic region corresponding to the three protons on the substituted phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary carbons of the alkyne, the tertiary alcohol carbon, the methyl carbons, and the carbons of the aromatic ring. The carbons attached to fluorine will exhibit C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Expected Molecular Ion Peak: Due to the presence of chlorine, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of a single chlorine atom.[11][12] The high-resolution mass spectrum should confirm the molecular formula C₁₁H₁₀ClFO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • A broad O-H stretching band around 3300-3400 cm⁻¹ (characteristic of a tertiary alcohol).[13]

    • A weak C≡C stretching band around 2100-2260 cm⁻¹.[14][15]

    • C-H stretching bands for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

    • C-O stretching for the tertiary alcohol around 1150-1200 cm⁻¹.[13]

    • C-Cl and C-F stretching bands in the fingerprint region.

Analytical_Workflow Start Purified Compound (CAS 1187385-72-3) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula IR Infrared Spectroscopy (FTIR) Start->IR Functional Group ID Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Applications and Mechanistic Insights

While no specific biological activity or application has been documented for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, its structure suggests potential as a scaffold or intermediate in drug discovery. The presence of ortho-fluoro and meta-chloro substituents on the phenyl ring can influence its electronic properties and metabolic stability. Propargyl alcohols are versatile intermediates in organic synthesis and can be precursors to various heterocyclic compounds.

Given the lack of specific research, any discussion of signaling pathways would be purely speculative. However, researchers synthesizing this molecule may be targeting kinases, proteases, or other enzymes where halogenated aromatic moieties are known to form key interactions.

Conclusion

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a compound with interesting structural features for chemical and pharmaceutical research. This guide provides a robust framework for its synthesis and characterization based on established chemical principles. The detailed protocols and predicted analytical data serve as a valuable resource for scientists working with this and structurally related molecules, enabling further exploration of their potential applications.

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Foundational

A Comprehensive Technical Guide to 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides an in-depth exploration of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a substituted arylalkynyl alcohol of significant interest in contemporary chemical research. This document is in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a substituted arylalkynyl alcohol of significant interest in contemporary chemical research. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. It will detail the compound's structure and properties, provide a robust protocol for its synthesis via Sonogashira coupling, and discuss its potential applications based on the established utility of its structural class.

Compound Identification and Physicochemical Properties

IUPAC Name: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Chemical Structure:

Chemical structure of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

The structure reveals a tertiary alcohol functionality attached to a methyl-substituted butynyl chain, which is, in turn, connected to a 3-chloro-2-fluorophenyl group. This unique combination of a propargyl alcohol moiety and a di-substituted aromatic ring provides a versatile scaffold for further chemical modifications.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1187385-72-3
Molecular Formula C₁₁H₁₀ClFO
Molecular Weight 212.65 g/mol Calculated
Appearance Expected to be a solid or oilInferred from similar compounds[1]
Solubility Expected to be soluble in common organic solvents (e.g., THF, EtOAc, CH₂Cl₂)Inferred from synthesis protocols

Synthesis via Sonogashira Coupling: A Mechanistic and Practical Overview

The most direct and efficient method for the synthesis of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is the Sonogashira cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the coupling occurs between 1-bromo-3-chloro-2-fluorobenzene and 2-methyl-3-butyn-2-ol.

The Rationale Behind the Sonogashira Coupling

The Sonogashira reaction is favored for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] The choice of 1-bromo-3-chloro-2-fluorobenzene as the aryl halide is strategic; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the bromo-position.

The Catalytic Cycles

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Aryl Base Base Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Solvents and Reagents A->B C Reaction at Room Temperature (TLC Monitoring) B->C D Aqueous Work-up C->D E Extraction and Drying D->E F Purification (Column Chromatography) E->F G Final Product F->G

Sources

Exploratory

Spectroscopic Profile of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: A Predictive Technical Guide

This technical guide provides a comprehensive, predicted spectroscopic analysis of the novel compound 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. As experimental data for this specific molecule is not yet publicly...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predicted spectroscopic analysis of the novel compound 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. As experimental data for this specific molecule is not yet publicly available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust predictive framework for the identification and characterization of this and similar substituted arylalkyne compounds.

Introduction: The Structural Rationale for Spectroscopic Prediction

The molecule 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol presents a unique combination of functional groups: a tertiary alcohol, a disubstituted alkyne, and a trisubstituted aromatic ring bearing both chloro and fluoro substituents. Each of these structural features imparts a distinct and predictable signature on its NMR, IR, and MS spectra. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for elucidating its electronic and structural properties.

This guide will deconstruct the molecule into its constituent parts to systematically predict the spectral data. The causality behind these predictions will be explained, referencing established spectroscopic principles and empirical data from the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are predicted based on the additive effects of the chloro and fluoro substituents on the benzene ring.[1][2]

Table 1: Predicted ¹H NMR Data for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45ddd1HAr-HOrtho to both Cl and F, expected to be the most deshielded aromatic proton.
~ 7.25t1HAr-HPara to F and meta to Cl.
~ 7.10t1HAr-HMeta to F and para to Cl.
~ 2.10s1H-OHTertiary alcohol protons typically appear as a broad singlet; position can vary with concentration and temperature.
~ 1.65s6H2 x -CH₃Equivalent methyl groups on the tertiary carbon.

Causality of Predictions:

  • Aromatic Region (7.0-7.5 ppm): The electron-withdrawing nature of both chlorine and fluorine will deshield the aromatic protons, shifting them downfield from the benzene signal at 7.34 ppm. The precise chemical shifts and coupling patterns are influenced by the relative positions of the substituents. The proton ortho to the highly electronegative fluorine atom is expected to be the most deshielded.

  • ¹H-¹⁹F Coupling: The fluorine atom will cause through-bond coupling to the adjacent protons. The ortho proton will exhibit a larger coupling constant (³JHF) than the meta (⁴JHF) and para (⁵JHF) protons.[3][4] This will result in complex splitting patterns (doublet of doublets of doublets, etc.).

  • Hydroxyl Proton: The hydroxyl proton signal is typically broad and its chemical shift is concentration-dependent due to hydrogen bonding.

  • Methyl Protons: The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are predicted based on substituent chemical shift (SCS) values for chloro and fluoro groups.[5] The presence of fluorine will also lead to characteristic ¹³C-¹⁹F coupling.[6]

Table 2: Predicted ¹³C NMR Data for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Predicted Chemical Shift (δ, ppm)Multiplicity (due to ¹³C-¹⁹F coupling)AssignmentRationale
~ 160dC-FThe carbon directly attached to fluorine will be significantly deshielded and show a large one-bond coupling constant (¹JCF).
~ 135dC-ClThe carbon attached to chlorine will be deshielded.
~ 130dAr-CHAromatic methine carbon.
~ 128sAr-C (quaternary)Quaternary aromatic carbon attached to the alkyne.
~ 125dAr-CHAromatic methine carbon.
~ 117dAr-CHAromatic methine carbon, likely shielded by the ortho fluorine.
~ 95s-C≡C-ArAlkyne carbon attached to the aromatic ring.
~ 80s-C≡C-Alkyne carbon attached to the tertiary carbon.
~ 65sC-(OH)(CH₃)₂Tertiary carbon bearing the hydroxyl group.
~ 31s-CH₃Methyl carbons.

Causality of Predictions:

  • ¹³C-¹⁹F Coupling: The most significant feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, typically in the range of 240-320 Hz.[3] Smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings will also be observed for the other aromatic carbons, resulting in doublets or more complex multiplets.

  • Aromatic Carbons: The chemical shifts are influenced by the inductive and resonance effects of the substituents. The carbon bearing the fluorine will be the most downfield.

  • Alkyne Carbons: The sp-hybridized carbons of the alkyne will appear in the region of 80-95 ppm.

  • Aliphatic Carbons: The tertiary carbon attached to the oxygen will be in the 65 ppm region, and the equivalent methyl carbons will be the most upfield at around 31 ppm.

Diagram 1: NMR Prediction Workflow

NMR_Prediction_Workflow Start Analyze Molecular Structure H_NMR Predict ¹H NMR Start->H_NMR C_NMR Predict ¹³C NMR Start->C_NMR SCS Apply Substituent Chemical Shift (SCS) Effects (Cl, F) H_NMR->SCS Coupling_H Predict ¹H-¹H and ¹H-¹⁹F Coupling H_NMR->Coupling_H Integrate Determine Proton Integration H_NMR->Integrate C_NMR->SCS Coupling_C Predict ¹³C-¹⁹F Coupling C_NMR->Coupling_C Final_H Assemble Predicted ¹H Spectrum SCS->Final_H Final_C Assemble Predicted ¹³C Spectrum SCS->Final_C Coupling_H->Final_H Coupling_C->Final_C Integrate->Final_H

Caption: Workflow for predicting NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol will show characteristic absorption bands for the O-H, C≡C, aromatic C-H and C=C, and C-X bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3400Strong, BroadO-H stretchTertiary Alcohol
~ 3080MediumC-H stretchAromatic
~ 2980MediumC-H stretchAliphatic (CH₃)
~ 2230Weak-MediumC≡C stretchDisubstituted Alkyne
~ 1600, 1475Medium-StrongC=C stretchAromatic Ring
~ 1250StrongC-O stretchTertiary Alcohol
~ 1100StrongC-F stretchAryl Fluoride
~ 800StrongC-Cl stretchAryl Chloride
~ 880, 780StrongC-H bend (out-of-plane)Trisubstituted Aromatic

Causality of Predictions:

  • O-H Stretch: The hydrogen-bonded hydroxyl group will give rise to a strong, broad absorption band around 3400 cm⁻¹.[7]

  • C≡C Stretch: A disubstituted alkyne typically shows a weak to medium intensity absorption in the 2100-2260 cm⁻¹ region. The substitution with an aromatic ring can increase the intensity.

  • Aromatic Absorptions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic ring C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[8][9] The out-of-plane C-H bending bands in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern.

  • C-F and C-Cl Stretches: The C-F stretch in aryl fluorides is typically a strong band in the 1100-1300 cm⁻¹ region. The C-Cl stretch appears at lower wavenumbers, generally in the 700-850 cm⁻¹ range.[10][11]

Diagram 2: IR Functional Group Correlation

MS_Fragmentation M [C₁₁H₁₁ClFO]⁺˙ m/z = 212/214 F1 [M - CH₃]⁺ m/z = 197 M->F1 - •CH₃ (α-cleavage) F2 [M - H₂O]⁺˙ m/z = 194 M->F2 - H₂O (Dehydration) F3 [C₉H₃ClF]⁺ m/z = 155 M->F3 - •C(CH₃)₂OH F4 [C(CH₃)₂OH]⁺ m/z = 59 M->F4 - •C₉H₃ClF

Caption: Major predicted fragmentation pathways.

Conclusion

This in-depth technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. By applying fundamental spectroscopic principles and leveraging data from structurally related compounds, a comprehensive spectral profile has been constructed. These predictions offer a valuable reference for the synthetic chemist seeking to confirm the identity and purity of this novel compound and for the analytical scientist aiming to characterize its structural features. The methodologies outlined herein can be adapted for the predictive analysis of other novel, complex organic molecules.

References

  • Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019). Loughborough University Research Repository. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). Michigan State University. Retrieved from [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Retrieved from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). YouTube. Retrieved from [Link]

  • Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021). YouTube. Retrieved from [Link]

  • Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). YouTube. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of the compound with CAS number 1187...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of the compound with CAS number 1187385-72-3, identified as 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.[1][2][3] Given the novelty of this compound and the absence of extensive published solubility data, this document will focus on providing a robust framework for determining its solubility in various organic solvents. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess the solubility profile of this and other novel small molecules.

The solubility of a compound is a critical physicochemical property that influences its behavior in biological systems and its suitability for various applications, including drug delivery and formulation. Understanding and quantifying solubility is a cornerstone of preclinical development, impacting bioavailability, efficacy, and toxicity.

Compound Identification and Physicochemical Properties

  • Chemical Name: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol[1][2][3]

  • CAS Number: 1187385-72-3

  • Molecular Formula: C₁₁H₁₀ClFO[1]

  • IUPAC Name: 4-(3-chloro-2-fluorophenyl)-2-methyl-3-butyn-2-ol[1]

  • InChI Key: KUQCWTGOKZLVCH-UHFFFAOYSA-N[1]

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValue
CAS Number 1187385-72-3
Chemical Name 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol
Molecular Formula C₁₁H₁₀ClFO
IUPAC Name 4-(3-chloro-2-fluorophenyl)-2-methyl-3-butyn-2-ol
InChI Key KUQCWTGOKZLVCH-UHFFFAOYSA-N

The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in various solvents is a pivotal parameter throughout the drug discovery and development pipeline. It dictates the feasibility of formulation strategies, influences absorption and distribution in vivo, and is a key determinant of a compound's overall therapeutic potential. Poor aqueous solubility, for instance, can lead to low bioavailability and erratic absorption, necessitating complex and often costly formulation approaches.[4]

Conversely, understanding a compound's solubility in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

  • Formulation of Amorphous Solid Dispersions: Utilizing organic solvents to create stable, high-energy forms of poorly soluble drugs.

  • Toxicology Studies: Preparing dosing solutions for in vitro and in vivo toxicological assessments.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, with its hydroxyl group, aromatic ring, and halogen substituents, suggests it will exhibit a range of solubilities in different organic solvents.

Factors influencing solubility include:

  • Solute-Solvent Interactions: The strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules.

  • Crystal Lattice Energy: The energy required to break apart the solid-state crystal structure of the solute.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

  • pH (for ionizable compounds): The charge state of a molecule can dramatically affect its solubility in aqueous and some organic systems.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of specific solubility data for CAS 1187385-72-3, an experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]

Pre-requisites and Safety Precautions

Before commencing any experimental work, it is imperative to adhere to strict laboratory safety protocols.

  • Hazard Assessment: Always consult the Safety Data Sheet (SDS) for the compound and all solvents to be used.[6] If an SDS is not available, treat the compound as potentially hazardous.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety goggles, and appropriate chemical-resistant gloves must be worn.[6][7][8]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[6]

Materials and Equipment
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (solid)

  • A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G prep_compound Weigh excess compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent agitate Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitate Begin Equilibration settle Allow undissolved solid to settle agitate->settle sample Withdraw supernatant settle->sample Prepare for Analysis filter Filter through syringe filter sample->filter dilute Dilute sample appropriately filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate Compare to standards std_curve Prepare calibration curve with standards std_curve->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of the Test Mixture:

    • Accurately weigh an amount of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol that is in excess of its expected solubility and add it to a vial.

    • Precisely add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[4]

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol of known concentrations.

    • Inject the standards and the prepared samples into the HPLC system.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their corresponding concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Alternative and Complementary Solubility Assessment Methods

While the shake-flask method provides thermodynamic solubility, other techniques can offer valuable insights, particularly in high-throughput screening environments.

  • Kinetic Solubility Measurement: This method involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous or organic medium. The concentration at which precipitation is first observed is determined, often by nephelometry or turbidimetry. This provides a measure of kinetic solubility, which can differ from thermodynamic solubility but is often sufficient for early-stage discovery.[5]

  • Solution Calorimetry: This technique measures the heat of dissolution and can be used to determine the solubility limit. It is particularly advantageous for highly viscous solutions.[9]

The relationship between these methods and the type of solubility they measure is depicted below.

G cluster_methods Solubility Determination Methods cluster_solubility_types Types of Solubility shake_flask Shake-Flask Measures thermodynamic solubility (equilibrium state) thermodynamic Thermodynamic Solubility The true equilibrium solubility of a compound. shake_flask:port->thermodynamic Determines kinetic Kinetic Methods Measures kinetic solubility (precipitation point) kinetic_sol Kinetic Solubility The concentration at which a compound precipitates from a supersaturated solution. kinetic:port->kinetic_sol Determines calorimetry Solution Calorimetry Measures thermodynamic solubility (enthalpy change) calorimetry:port->thermodynamic Determines

Caption: Relationship between methods and solubility types.

Data Interpretation and Reporting

When reporting solubility data, it is essential to include the following information for context and reproducibility:

  • The specific solvent used.

  • The temperature at which the measurement was performed.

  • The analytical method used for quantification (e.g., HPLC-UV with the wavelength).

  • The calculated solubility value with appropriate units (e.g., mg/mL, mM).

It is recommended to present solubility data for a range of solvents in a tabular format for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)25To be determined
Ethanol25To be determined
Methanol25To be determined
Acetonitrile25To be determined
Tetrahydrofuran (THF)25To be determined
Dichloromethane (DCM)25To be determined

Conclusion

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Google Cloud.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | 1187385-72-3. (n.d.). Sigma-Aldrich.
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | 1187385-72-3. (n.d.). MilliporeSigma.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
  • 1187385-72-3 | 4-(3-Chloro-2-fluorophenyl)-2-methylbut ... (n.d.). AiFChem.
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol | 1187385-72-3. (n.d.). LGC Standards.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014). PubMed.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

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Exploratory

The Strategic Role of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol in the Synthesis of Allosteric MEK Inhibitors

A Senior Application Scientist's Guide to a Keystone Building Block in Oncology Drug Development Introduction: Targeting the MAPK Pathway in Oncology The RAS-RAF-MEK-ERK signaling cascade, commonly known as the Mitogen-A...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Keystone Building Block in Oncology Drug Development

Introduction: Targeting the MAPK Pathway in Oncology

The RAS-RAF-MEK-ERK signaling cascade, commonly known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling route that governs fundamental cellular processes, including proliferation, differentiation, and survival.[] Dysregulation of this pathway, often through activating mutations in upstream components like BRAF or RAS, is a hallmark of numerous human cancers, leading to uncontrolled cell growth.[2] This has established the MAPK pathway as a pivotal target for therapeutic intervention in oncology.

MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 and 2) are dual-specificity protein kinases that serve as a central node in this cascade, acting as the sole known activators of the downstream effectors ERK1 and ERK2.[2] Consequently, the development of selective MEK inhibitors has become a cornerstone of precision medicine, particularly for tumors harboring BRAF mutations.[3] These inhibitors are typically allosteric, binding to a unique pocket adjacent to the ATP-binding site, which locks the MEK enzyme in an inactive conformation.[] This mode of action provides high selectivity and minimizes off-target effects associated with ATP-competitive inhibitors.

One of the most clinically significant MEK inhibitors is Cobimetinib, approved for use in combination with the BRAF inhibitor Vemurafenib for the treatment of BRAF V600 mutation-positive metastatic melanoma.[3] The intricate molecular architecture of Cobimetinib is assembled from carefully chosen building blocks, each contributing specific properties to the final active pharmaceutical ingredient (API). This guide focuses on the critical role of one such building block: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol . We will explore its strategic importance in the synthesis of Cobimetinib, the rationale behind its specific chemical features, and the key chemical transformations it undergoes.

The MAPK Signaling Pathway and MEK Inhibition

To appreciate the role of the synthetic building block, one must first understand the biological context. The MAPK pathway is a multi-tiered kinase cascade where signals are relayed through sequential phosphorylation events.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Gene_Expression Gene_Expression Transcription->Gene_Expression Gene Expression (Proliferation, Survival) Inhibitor Cobimetinib (MEK Inhibitor) Inhibitor->MEK Allosterically Inhibits

Caption: The MAPK signaling cascade and the point of intervention for MEK inhibitors like Cobimetinib.

Mutations in BRAF, such as the common V600E mutation, lead to constitutive activation of the pathway, bypassing the need for upstream signals from RAS.[2] By inhibiting MEK, the signal transduction is blocked downstream of RAF, preventing the phosphorylation and activation of ERK. This ultimately suppresses the transcription of genes responsible for tumor cell proliferation and survival.[]

Strategic Importance of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

The structure of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is not accidental; it is a highly engineered fragment designed for both efficient chemical synthesis and optimal biological activity in the final drug molecule.

Key Structural Features and Their Rationale:

  • Terminal Alkyne: The primary role of the terminal alkyne is to serve as a reactive handle for carbon-carbon bond formation. It is specifically designed to participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[4][5] This reaction allows for the efficient and modular connection of the aryl group of this building block to another key fragment of the target molecule.

  • Tertiary Propargyl Alcohol: The 2-methyl-2-ol group (a tertiary alcohol) serves a dual purpose. Firstly, it acts as a protecting group for the terminal alkyne. The bulky tertiary alcohol prevents the often problematic homocoupling (Glaser coupling) of the terminal alkyne under Sonogashira conditions.[6] Secondly, this group can be readily removed in a subsequent step (a retro-Favorskii reaction or deacetonation) to unveil the terminal alkyne required for further transformations or as part of the final pharmacophore.

  • 3-Chloro-2-fluorophenyl Group: This substituted aromatic ring is a critical component that ultimately becomes part of the core structure of the MEK inhibitor. The specific halogen substitution pattern is crucial for modulating the electronic properties and binding interactions of the final drug.

    • Lipophilic Interactions: The halogenated phenyl ring is designed to fit into a specific lipophilic (hydrophobic) pocket within the allosteric binding site of the MEK protein.[7] This interaction is a key contributor to the high potency and selectivity of the inhibitor.

    • Modulation of Physicochemical Properties: The chloro and fluoro substituents significantly influence the molecule's pKa, lipophilicity, and metabolic stability. Fluorine, in particular, is often introduced in medicinal chemistry to block sites of metabolism and improve pharmacokinetic properties such as oral bioavailability.

Synthesis of a Key Cobimetinib Intermediate: The Sonogashira Coupling

The central transformation involving 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is its coupling with an appropriately functionalized aryl halide. In the synthesis of Cobimetinib, this partner is a derivative of 2-fluoro-4-iodoaniline. The Sonogashira reaction provides an elegant and efficient method to forge the crucial aryl-alkyne bond.

Sonogashira_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Alkyne 4-(3-Chloro-2-fluorophenyl) -2-methylbut-3-yn-2-ol Reaction Sonogashira Cross-Coupling Alkyne->Reaction ArylHalide 2-Fluoro-4-iodoaniline Derivative ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Phosphine Ligand (e.g., P(p-tol)₃) Ligand->Reaction Base Organic Base (e.g., DBU, Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Product Coupled Intermediate (Aryl-Alkyne) Reaction->Product

Caption: General workflow of the Sonogashira coupling reaction for the synthesis of the MEK inhibitor core.

Exemplary Protocol: Copper-Free Sonogashira Coupling

While classical Sonogashira reactions utilize a copper(I) co-catalyst, copper-free methods are often preferred in pharmaceutical manufacturing to avoid issues with copper contamination in the final API.[6] The following protocol is a representative, field-proven method adapted from optimized procedures for similar substrates.[6][8]

Objective: To synthesize 4-(4-amino-3-fluorophenyl)-2-methylbut-3-yn-2-ol, a key precursor to the Cobimetinib core structure.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Fluoro-4-iodoaniline237.012.37 g10.0
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol212.652.76 g13.0
Palladium(II) Acetate (Pd(OAc)₂)224.5067 mg0.3 (3 mol%)
Tri(p-tolyl)phosphine (P(p-tol)₃)304.37183 mg0.6 (6 mol%)
1,8-Diazabicycloundec-7-ene (DBU)152.244.57 g (4.5 mL)30.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (67 mg, 0.3 mmol) and tri(p-tolyl)phosphine (183 mg, 0.6 mmol).

  • Solvent and Reagent Addition: Purge the flask with argon or nitrogen for 15 minutes. Add anhydrous THF (50 mL) via syringe, followed by 2-fluoro-4-iodoaniline (2.37 g, 10.0 mmol), 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (2.76 g, 13.0 mmol), and DBU (4.5 mL, 30.0 mmol). Causality Note: Using a slight excess of the alkyne component ensures complete consumption of the more expensive iodoaniline. DBU is a strong, non-nucleophilic base effective for this transformation.[6]

  • Reaction Execution: Heat the reaction mixture to 80 °C under the inert atmosphere. Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours until the starting aryl iodide is consumed (typically 6-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure coupled product.

Final Assembly and Structure-Activity Relationship (SAR)

The coupled product from the Sonogashira reaction is an advanced intermediate. The synthesis of Cobimetinib proceeds through the condensation of this intermediate (after appropriate functionalization) with another key fragment, 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid.[9][10]

The 3-chloro-2-fluorophenyl moiety, introduced by the title building block, ultimately resides in a lipophilic pocket of the MEK enzyme. Cryo-electron microscopy studies of MEK inhibitors bound to MEK show that an aromatic group, such as the substituted phenyl ring, inserts into this hydrophobic site at the back of the allosteric pocket.[7] This interaction is critical for achieving high-affinity binding and potent inhibition.

The specific halogenation pattern (3-chloro, 2-fluoro) is a result of extensive medicinal chemistry optimization. It finely tunes the electronic distribution and steric profile of the ring to maximize van der Waals interactions within the pocket while maintaining favorable pharmacokinetic properties. For instance, some MEK inhibitors show differential potency against MEK activated by BRAF versus MEK activated by RAS. This can be attributed to subtle conformational differences in the MEK protein when complexed with different RAF isoforms, and the precise fit of the inhibitor's substituted aryl group is a key determinant of this selectivity.[7]

Conclusion

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is far more than a simple organic molecule; it is a testament to rational drug design. Its structure is meticulously crafted to serve multiple functions: to enable efficient and high-yield C-C bond formation via Sonogashira coupling, to protect a reactive alkyne moiety during synthesis, and most importantly, to install a critical pharmacophore that ensures high-potency and selective binding to the allosteric site of the MEK enzyme. Understanding the multifaceted role of this building block provides valuable insight into the broader strategies employed in the development of targeted cancer therapies and underscores the synergy between synthetic organic chemistry and molecular pharmacology.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2024. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

  • Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 2023. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012. Available from: [Link]

  • A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors. The Oncologist, 2020. Available from: [Link]

  • Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences, 2021. Available from: [Link]

  • Current Development Status of MEK Inhibitors. Cancers, 2019. Available from: [Link]

  • PubChem. 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid. Available from: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 2014. Available from: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 2015. Available from: [Link]

  • Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells. BMC Cancer, 2015. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. Available from: [Link]

  • Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 2024. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Synthetic Communications, 2006. Available from: [Link]

  • Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue: part 2. ChemMedChem, 2007. Available from: [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 2020. Available from: [Link]

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Foundational

discovery and history of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

An In-depth Technical Guide to 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 4-(3-chloro-2-fluorophenyl)-2-m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a halogenated arylalkyne of significant interest in synthetic chemistry. Lacking a detailed, documented history of its specific discovery, this guide focuses on the foundational chemistry that enables its synthesis and defines its utility. We delve into the principles and practical application of the Sonogashira coupling reaction—the primary method for its preparation. The narrative explains the causal chemistry behind the experimental protocol, offering insights into its role as a versatile intermediate for drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound and its synthetic context.

Introduction: The Strategic Value of Aryl-2-methyl-3-butyn-2-ols

Terminal arylalkynes are a cornerstone of modern organic synthesis, serving as pivotal building blocks for pharmaceuticals, complex natural products, and advanced functional materials.[1][2] Their rigid, linear structure and rich reactivity, particularly in carbon-carbon bond-forming reactions, make them highly valuable. However, the direct use of acetylene gas (HC≡CH) in these syntheses is often hampered by its hazardous nature and difficulty in handling.

This challenge is elegantly overcome by using protected acetylene surrogates. Among the most practical and widely used is 2-methylbut-3-yn-2-ol (CAS 115-19-5).[3] This compound effectively serves as a monoprotected version of acetylene.[2] The bulky and stable dimethylcarbinol group (-C(CH₃)₂OH) masks one of the reactive C-H bonds of the alkyne, allowing the other to be selectively functionalized. This strategy provides a safer and more controlled entry into complex alkynyl structures.

The target of this guide, 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3), is a prime example of a molecule constructed using this strategy. It combines the versatile propargyl alcohol moiety with a polysubstituted aromatic ring, featuring chloro and fluoro substituents that are common pharmacophores in medicinal chemistry. These halogens can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a highly attractive intermediate for the synthesis of novel bioactive agents.

The Sonogashira Coupling: A Pillar of Modern C-C Bond Formation

The most direct and efficient route to synthesizing compounds like 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is the Sonogashira cross-coupling reaction. This reaction, a landmark in organometallic chemistry, forges a bond between a terminal alkyne and an aryl or vinyl halide.[4]

Mechanistic Rationale and Evolution

The classical Sonogashira reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The catalytic cycle is a well-understood, multi-step process that underscores the synergy between the two metals.

  • Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) species.

  • Copper's Role : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the palladium(II) complex.

  • Reductive Elimination : The final step is the reductive elimination from the palladium complex, which forms the desired arylalkyne product (Ar-C≡CR) and regenerates the palladium(0) catalyst.

In recent years, significant efforts have been directed toward developing copper-free Sonogashira protocols .[3][4] This evolution is driven by the desire to create greener, more cost-effective, and less toxic synthetic methods, as copper can sometimes lead to undesirable side reactions (like alkyne homocoupling) and requires rigorous removal from final products, especially in pharmaceutical applications. These copper-free systems typically rely on palladium catalysts with specialized phosphine ligands and an amine base, which is strong enough to facilitate the direct reaction of the alkyne with the palladium complex.[1][5]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition alkynyl_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->alkynyl_pd Transmetalation (or direct alkynylation) alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product start Aryl Halide (Ar-X) start->pd_complex alkyne Terminal Alkyne (R-C≡CH) + Base alkyne->pd_complex Retrosynthesis TM Target Molecule 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol Disconnect C(sp)-C(sp²) Disconnection (Sonogashira) TM->Disconnect SM1 Aryl Halide 1-Bromo-3-chloro-2-fluorobenzene Disconnect->SM1 SM2 Alkyne Component 2-Methylbut-3-yn-2-ol Disconnect->SM2

Caption: Retrosynthetic analysis for the target molecule.
Reactant and Reagent Summary

Successful synthesis relies on the careful selection of reactants, catalyst, ligand, base, and solvent. The table below summarizes the key components for this protocol.

ComponentRoleMolar Mass ( g/mol )Key Considerations
1-Bromo-3-chloro-2-fluorobenzeneAryl Halide Substrate209.45The bromide provides good reactivity for oxidative addition.
2-Methylbut-3-yn-2-olAlkyne Substrate84.12Used in slight excess to ensure complete consumption of the aryl bromide. [3][6]
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor224.50A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. [1]
Tri(p-tolyl)phosphine (P(p-tol)₃)Ligand304.37An electron-rich phosphine ligand that stabilizes the Pd(0) center and facilitates the catalytic cycle. [1][5]
1,8-Diazabicycloundec-7-ene (DBU)Base152.24A strong, non-nucleophilic organic base used to deprotonate the alkyne. [1][3]
Tetrahydrofuran (THF)Solvent72.11An aprotic polar solvent that effectively dissolves reactants and reagents. Must be anhydrous and degassed. [1]
Detailed Experimental Protocol

This protocol is adapted from established procedures for copper-free Sonogashira couplings of aryl bromides. [1][3] Materials & Equipment:

  • Oven-dried 25 mL Schlenk tube with a magnetic stir bar

  • Rubber septum and argon/nitrogen inlet

  • Standard laboratory glassware

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation:

    • To the Schlenk tube, add palladium(II) acetate (6.7 mg, 0.03 mmol, 3 mol%) and tri(p-tolyl)phosphine (18.2 mg, 0.06 mmol, 6 mol%).

    • Causality: The ligand-to-metal ratio of 2:1 is optimal for creating a stable, catalytically active Pd(0)L₂ species in situ.

  • Inert Atmosphere:

    • Seal the tube with the rubber septum.

    • Evacuate the tube under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

    • Causality: This is a critical step. The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation if air is present.

  • Addition of Solvent and Reagents:

    • Through the septum, inject 3 mL of anhydrous, degassed THF.

    • Inject 1,8-diazabicycloundec-7-ene (DBU) (0.45 mL, 3.0 mmol).

    • Inject 2-methylbut-3-yn-2-ol (0.12 mL, 1.24 mmol).

    • Finally, inject a solution of 1-bromo-3-chloro-2-fluorobenzene (209.5 mg, 1.0 mmol) dissolved in a small amount of degassed THF.

    • Causality: The order of addition ensures the catalyst is formed in an inert environment before the substrate is introduced. Using degassed solvent further minimizes oxygen exposure.

  • Reaction:

    • Immerse the Schlenk tube in a pre-heated oil bath at 80 °C.

    • Stir the mixture vigorously for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: The elevated temperature increases the rate of the oxidative addition and other steps in the catalytic cycle, ensuring a reasonable reaction time.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The aqueous workup removes the DBU salt and other water-soluble impurities. Extraction with an organic solvent isolates the desired product.

  • Final Purification:

    • The resulting crude oil or solid should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.

Physicochemical Properties and Characterization

While detailed spectroscopic data for this specific compound is not publicly cataloged, its identity and purity would be confirmed using a standard suite of analytical techniques.

PropertyValue / MethodSource
CAS Number 1187385-72-3[7][8][9][10]
Molecular Formula C₁₁H₁₀ClFO[7]
IUPAC Name 4-(3-chloro-2-fluorophenyl)-2-methyl-3-butyn-2-ol[7]
Purity (Typical) >95%[7][10]
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, IR SpectroscopyStandard analytical methods

Applications in Research and Development

The true value of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol lies in its potential as a versatile synthetic intermediate.

  • Gateway to Terminal Alkynes : The dimethylcarbinol protecting group can be easily removed under basic conditions (e.g., heating with NaOH in toluene), a process known as a retro-Favorskii reaction. [2]This unmasks the terminal alkyne, (3-chloro-2-fluorophenyl)acetylene, which is then available for a wide array of subsequent transformations, including:

    • A second Sonogashira coupling to create unsymmetrical diarylalkynes.

    • Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") to form triazoles.

    • Other metal-catalyzed additions across the triple bond.

  • Scaffold for Medicinal Chemistry : The 3-chloro-2-fluorophenyl moiety is a desirable feature in drug design. Its presence in this building block allows for the efficient incorporation of this scaffold into larger, more complex molecules being screened for biological activity. For instance, the related compound 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol is a key intermediate in the industrial synthesis of Erlotinib, an important anticancer drug. [1]This highlights the pharmaceutical relevance of this entire class of molecules.

  • Precursor for Materials Science : Arylalkynes are used in the synthesis of organic light-emitting diodes (OLEDs), molecular wires, and other functional materials where the rigid, conjugated nature of the alkyne is advantageous. [2]

Conclusion

While the specific history of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol remains unwritten in the public record, its chemical lineage and synthetic accessibility are clear. Born from the power and precision of the Sonogashira coupling, this molecule stands as a testament to the enabling role of modern organometallic chemistry. It is not an end-product but a highly functionalized and strategically designed starting point. For researchers in drug discovery and materials science, it offers a reliable and direct route to incorporate a valuable halogenated arylalkyne scaffold into next-generation molecules, underscoring its importance as a key enabler in chemical innovation.

References

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Beilstein Journal of Organic Chemistry. [Link]

  • Trost, B. M., & Tasker, S. Z. (2007). (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Mohajer, F., & Ghanbari, M. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6115-6140. [Link]

  • Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. [Link]

  • Eissmann, F., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Gurbisz, M., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 501. [Link]

  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Semantic Scholar. [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed. [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-93. [Link]

  • Gurbisz, M., et al. (2021). (PDF) Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. ResearchGate. [Link]

  • OECD Existing Chemicals Database. 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. [Link]

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Exploratory

An In-depth Technical Guide to the Chemical Reactivity of the Alkynyl Group in 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Abstract This technical guide provides a comprehensive exploration of the chemical reactivity of the terminal alkynyl group in the molecule 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This compound, featuring a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the terminal alkynyl group in the molecule 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This compound, featuring a propargylic alcohol and a halogen-substituted aromatic ring, presents a versatile scaffold for a multitude of chemical transformations central to pharmaceutical and materials science research. This document delineates the key reaction classes, including metal-catalyzed cross-coupling, cycloadditions, and addition reactions, offering detailed mechanistic insights and field-proven experimental protocols. The strategic influence of the substituted phenyl ring on the reactivity of the alkyne is a recurring theme, providing a framework for rational reaction design and optimization.

Introduction: Structural Features and Electronic Profile

The subject of this guide, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, possesses a unique constellation of functional groups that dictate its chemical behavior. The terminal alkyne, with its sp-hybridized carbons, is characterized by high electron density, rendering it a nucleophilic species.[1] The acidity of the terminal acetylenic proton is a key feature, enabling deprotonation to form a potent carbon nucleophile.[2] Furthermore, the propargylic alcohol moiety can influence the reactivity of the alkyne through steric and electronic effects, and can itself participate in characteristic reactions such as rearrangements.[3][4][5][6]

The 3-chloro-2-fluorophenyl substituent exerts significant electronic influence on the alkyne. Both chlorine and fluorine are electron-withdrawing groups, which can impact the acidity of the terminal proton and the electron density of the triple bond.[7][8] This electronic modulation is a critical consideration in predicting and controlling the outcomes of various chemical transformations.

Key Reaction Classes of the Alkynyl Group

The reactivity of the alkynyl group in 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol can be broadly categorized into several key classes of reactions.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13] This reaction is particularly valuable for constructing complex molecular architectures.

Mechanism: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[11][13]

Experimental Protocol: Sonogashira Coupling

  • Materials: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, aryl or vinyl halide, Pd(PPh₃)₄, CuI, triethylamine (TEA) or diisopropylethylamine (DIPEA), and a suitable solvent such as THF or DMF.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

    • Add the solvent and the amine base (2-3 equiv).

    • Add 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (1.1-1.5 equiv) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of oxygen.[11]

  • The amine base serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • The choice of solvent and temperature can significantly impact the reaction rate and yield.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X Ar-X Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cycloaddition Reactions: The "Click" Chemistry Paradigm

The terminal alkyne is a key functional group in "click" chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[14][15][16][17] This reaction is renowned for its high efficiency, specificity, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials synthesis.[14][15][16]

Mechanism: The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[16] The copper(I) catalyst is believed to coordinate with the alkyne, forming a copper acetylide intermediate that then reacts with the azide.[16]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, an organic azide, a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), a ligand (e.g., TBTA or THPTA), and a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).

  • Procedure:

    • In a reaction vessel, dissolve 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (1.0 equiv) and the organic azide (1.0-1.1 equiv) in the chosen solvent.

    • In a separate vial, prepare the catalyst solution by dissolving CuSO₄ (0.01-0.05 equiv) and the ligand (0.01-0.05 equiv) in the solvent.

    • Add the catalyst solution to the reaction mixture.

    • Add a freshly prepared solution of sodium ascorbate (0.1-0.2 equiv) to initiate the reaction.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the triazole product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of a reducing agent like sodium ascorbate is to generate the active Cu(I) catalyst from the more stable Cu(II) salt in situ.[18]

  • Ligands such as TBTA or the water-soluble THPTA are used to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation.[18]

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Alkyne 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol Mix Reaction Mixture Alkyne->Mix Azide Organic Azide Azide->Mix CuSO4 CuSO4 Catalyst_Mix Cu(I)-Ligand Complex CuSO4->Catalyst_Mix Ligand Ligand (e.g., TBTA) Ligand->Catalyst_Mix Ascorbate Sodium Ascorbate Ascorbate->Catalyst_Mix Catalyst_Mix->Mix Reaction Stir at RT Mix->Reaction Workup Workup & Purification Reaction->Workup Product 1,2,3-Triazole Product Workup->Product

Caption: A typical workflow for a CuAAC "click" reaction.

Addition Reactions

The electron-rich triple bond of the alkyne is susceptible to addition reactions with a variety of electrophilic and nucleophilic reagents.

Electrophilic addition to alkynes, such as hydrohalogenation and hydration, proceeds in a manner analogous to alkenes, although often more sluggishly.[19] The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the triple bond.[19][20][21]

  • Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond initially forms a vinyl halide. A second addition can occur to yield a geminal dihalide.[21][22]

  • Hydration: Acid-catalyzed hydration of terminal alkynes, often in the presence of a mercuric salt catalyst, yields a methyl ketone via an intermediate enol that tautomerizes.[2][20][23][24]

Experimental Protocol: Mercury(II)-Catalyzed Hydration

  • Materials: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, water, sulfuric acid, and mercury(II) sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol in a suitable solvent (e.g., aqueous ethanol or THF).

    • Add a catalytic amount of mercury(II) sulfate and a few drops of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting ketone by column chromatography.

While less common for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is activated by an electron-withdrawing group.[2][25] For the title compound, the electron-withdrawing nature of the substituted phenyl ring may enhance its susceptibility to nucleophilic attack.[26] Reactions with soft nucleophiles like thiols and amines can lead to the formation of vinyl sulfides and enamines, respectively.[27][28][29]

Reduction of the Alkyne

The triple bond can be selectively reduced to either an alkene or an alkane depending on the choice of reagents and reaction conditions.[30][31][32][33][34]

  • Partial Reduction to a cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen to form a cis-alkene.[30][31][32][33]

  • Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to yield a trans-alkene.[25][31][32][33]

  • Complete Reduction to an Alkane: Catalytic hydrogenation over a more active catalyst like platinum, palladium on carbon, or Raney nickel will fully reduce the alkyne to the corresponding alkane.[30][31][32][33][34]

Table: Summary of Alkyne Reduction Methods

Desired ProductReagents and ConditionsStereochemistry
cis-AlkeneH₂, Lindlar's Catalystsyn-addition
trans-AlkeneNa or Li, liquid NH₃anti-addition
AlkaneH₂, Pd/C, PtO₂, or Raney NiN/A

Diagram: Alkyne Reduction Pathways

Alkyne_Reduction Alkyne 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol cis_Alkene cis-Alkene Alkyne->cis_Alkene H2, Lindlar's Cat. trans_Alkene trans-Alkene Alkyne->trans_Alkene Na, liq. NH3 Alkane Alkane Alkyne->Alkane H2, Pd/C cis_Alkene->Alkane H2, Pd/C trans_Alkene->Alkane H2, Pd/C

Caption: Selective reduction pathways of the alkynyl group.

Conclusion

The terminal alkynyl group in 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a highly versatile functional handle that provides access to a diverse array of chemical structures. Through a judicious selection of reagents and reaction conditions, researchers can leverage this reactivity for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the primary reaction pathways, supported by mechanistic rationale and practical experimental protocols, to empower scientists in their synthetic endeavors.

References

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  • Li, Y., et al. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
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  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Maji, S., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Pharmaceuticals, 11(3), 63.
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  • Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • UCL Discovery. (2012). Gold Catalysed Reactions of Propargylic Alcohols. Retrieved from [Link]

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  • ResearchGate. (2021). Nucleophilic addition reactions to activated alkynes. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Nucleophilic Addition Reactions & Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. RSC Advances, 5(120), 99049-99075.
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  • Royal Society of Chemistry. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(2), 374-381.
  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

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  • National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23363-23385.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). 13.7: Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

  • JoVE. (2025). Video: Electrophilic Addition to Alkynes: Hydrohalogenation. Retrieved from [Link]

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  • National Institutes of Health. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(3), 1645-1681.
  • PubMed. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5267-5276.
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  • Chemistry Steps. (n.d.). Halogenation of Alkynes with Practice Problems. Retrieved from [Link]

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Sources

Foundational

safety and handling precautions for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

An In-depth Technical Guide to the Safe Handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL Introduction 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a specialized organic compound utilized in industria...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Introduction

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a specialized organic compound utilized in industrial and scientific research.[1] Its molecular structure, featuring a halogenated phenyl group and an acetylenic alcohol moiety, suggests a range of potential applications in chemical synthesis, particularly in the development of novel pharmaceuticals and specialty materials. The unique combination of functional groups also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While specific toxicological and ecological data for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol are not extensively available, a precautionary approach is warranted based on the known hazards of structurally related compounds.[1] The presence of a chlorinated and fluorinated phenyl ring, coupled with an acetylenic alcohol, suggests potential for skin and eye irritation, as well as possible systemic effects upon ingestion or inhalation.

1.1. GHS Classification (Anticipated)

A definitive GHS classification is not available; however, based on similar compounds, the following hazards should be anticipated:

  • Acute Toxicity: May be harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Potential for skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Risk of serious eye irritation or damage.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or central nervous system effects such as drowsiness or dizziness.[2][4]

1.2. Physical and Chemical Hazards

Acetylenic alcohols as a class can be flammable, and their vapors may form explosive mixtures with air.[2][5][6] Therefore, it is crucial to avoid open flames, sparks, and other sources of ignition when handling this compound.[2][5][6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[5]

  • Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.[5]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards.To protect against eye irritation or serious eye damage from splashes.[2][3]
Skin Protection Fire/flame resistant and impervious clothing.[1] A lab coat and appropriate gloves are essential.To prevent skin contact and potential irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6][8] It is advisable to consult the glove manufacturer's compatibility data.To prevent dermal absorption and skin irritation.
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is recommended.[1][5]To prevent inhalation of potentially harmful vapors.

PPE Selection and Use Workflow

cluster_ppe PPE Workflow A Assess Task-Specific Hazards B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Inspect PPE for Integrity B->C D Don PPE Correctly C->D E Perform Handling Operations in Fume Hood D->E F Doff PPE Carefully E->F G Dispose of Contaminated PPE as Hazardous Waste F->G H Wash Hands Thoroughly G->H

Caption: Workflow for selecting and using Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

3.1. Handling

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe vapors or dust.[2]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Use spark-proof tools and explosion-proof equipment.[2][5]

  • Take precautionary measures against static discharges.[2][5]

  • Eating, drinking, and smoking are strictly prohibited in the work area.[2][9]

3.2. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

  • Incompatible materials to avoid include acids and strong oxidizing agents.[2]

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

4.2. Spill Response

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

Emergency Response Flowchart

cluster_emergency Emergency Response A Exposure or Spill Occurs B Assess the Situation (Nature and Scale) A->B E Notify Lab Supervisor and Safety Officer A->E C Initiate First Aid (as per protocol) B->C If Exposure D Contain Spill (if safe to do so) B->D If Spill F Seek Medical Attention C->F G Decontaminate Area D->G

Caption: Flowchart for emergency response to an exposure or spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][5] Containers may explode when heated.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Stability and Reactivity

  • Reactivity: No specific data is available, but it is expected to be stable under recommended storage conditions.[2]

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Heat, flames, sparks, and ignition sources.[2][5]

  • Incompatible Materials: Acids and strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[8][11]

Toxicological and Ecological Information

7.1. Toxicological Information

There is no specific toxicological data available for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.[1] However, related compounds suggest potential for harm if swallowed and irritation to the skin, eyes, and respiratory system.[2][3][4]

7.2. Ecological Information

No ecological data is available for this specific compound.[1] It should not be released into the environment, and appropriate disposal methods must be followed.[2]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.

  • Waste materials should be treated as hazardous waste.

  • Do not dispose of it down the drain.[7]

Conclusion

The safe handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol requires a proactive and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can minimize risks and maintain a safe laboratory environment.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge - FCAD Group. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • Acetylenic Alcohols | Gantrade Corporation. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Halogenated Solvents - Washington State University. [Link]

  • Department of Organic Chemistry - The general lab rules. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • Safer Handling of Alcohol in the Laboratory | NSTA - National Science Teachers Association. [Link]

  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5 - OECD Existing Chemicals Database. [Link]

  • Acetylene safety - BOC. [Link]

  • Good practice in acetylene handling. - BOC. [Link]

  • 4-Phenyl-2-methyl-3-butyn-2-ol | C11H12O | CID 288327 - PubChem. [Link]

  • 3-Buten-2-ol, 2-methyl- CAS N°: 115-18-4. [Link]

Sources

Protocols & Analytical Methods

Method

detailed protocol for Sonogashira coupling to synthesize 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Application Note & Protocol Topic: Detailed Protocol for Sonogashira Coupling to Synthesize 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Audience: Researchers, scientists, and drug development professionals. Synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Detailed Protocol for Sonogashira Coupling to Synthesize 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Audience: Researchers, scientists, and drug development professionals.

Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol via Palladium-Copper Catalyzed Sonogashira Coupling

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This protocol details a robust and efficient method utilizing a palladium-phosphine complex as the primary catalyst and a copper(I) salt as a co-catalyst to couple 3-chloro-2-fluoroiodobenzene with 2-methylbut-3-yn-2-ol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization, establishing a self-validating system for researchers.

Introduction and Scientific Context

The Sonogashira coupling, first reported in 1975, has become an indispensable tool for creating arylalkyne and conjugated enyne moieties, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility stems from its mild conditions, broad functional group tolerance, and high yields.[1][2] The target molecule, 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, is a substituted arylalkyne. The tertiary alcohol group in 2-methylbut-3-yn-2-ol also serves as a protecting group for the terminal alkyne, which can be cleaved under basic conditions to yield the terminal arylacetylene, a versatile synthetic intermediate.[3]

This protocol is designed for execution in a standard organic chemistry laboratory and explains the causality behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Reaction Scheme

The overall transformation is depicted below:

  • Reactants: 3-Chloro-2-fluoroiodobenzene (Aryl Halide), 2-Methylbut-3-yn-2-ol (Terminal Alkyne)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) Iodide (CuI)

  • Base/Solvent: Triethylamine (Et₃N)

  • Product: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

The choice of an aryl iodide is strategic; the reactivity order for the aryl halide in Sonogashira couplings is I > Br > Cl, ensuring efficient oxidative addition to the palladium center under mild conditions.[1][4]

The Catalytic Cycle: Mechanism of Action

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle. This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[1][5]

  • Palladium Cycle: The cycle begins with the active Palladium(0) species, which undergoes oxidative addition with the aryl iodide. This is typically the rate-limiting step.[1] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond of the product and regenerates the Pd(0) catalyst.[1][5]

  • Copper Cycle: The terminal alkyne is activated by coordinating with the Copper(I) iodide.[6] The amine base deprotonates the alkyne to form a copper acetylide species.[7] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R Alkyne R-C≡C-H Cu-Acetylide R-C≡C-Cu Alkyne->Cu-Acetylide CuI, Base Cu-Acetylide->Ar-Pd(II)-I(L2) To Pd Cycle Base Et3N BaseH Et3NH+ I-

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Materials, Reagents, and Instrumentation
Reagent NameFormulaMW ( g/mol )Amount (mmol)EquivalentsSupplier Example
3-Chloro-2-fluoroiodobenzeneC₆H₃ClFI256.441.01.0Sigma-Aldrich[8]
2-Methylbut-3-yn-2-olC₅H₈O84.121.21.2Sigma-Aldrich
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.030.03 (3 mol%)Benchchem
Copper(I) Iodide (CuI)CuI190.450.050.05 (5 mol%)Benchchem
Triethylamine (Et₃N)C₆H₁₅N101.19~20 mLSolvent/BaseStandard Supplier
Diethyl Ether (Et₂O)C₄H₁₀O74.12As neededWorkupStandard Supplier
Saturated NH₄Cl (aq)NH₄Cl53.49As neededWorkupStandard Supplier
Brine (Saturated NaCl)NaCl58.44As neededWorkupStandard Supplier
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄VariousAs neededDrying AgentStandard Supplier
Silica GelSiO₂60.08As neededChromatographyStandard Supplier
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction (separatory funnel, flasks)

  • Column chromatography setup

Detailed Experimental Protocol

Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species and oxidative homocoupling of the alkyne (Glaser coupling).[1][2]

Step 1: Reaction Setup

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloro-2-fluoroiodobenzene (256 mg, 1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

Step 2: Addition of Solvent and Reagents

  • Using a syringe, add dry, degassed triethylamine (~20 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes until the solids dissolve, resulting in a pale yellow solution.

    • Causality Note: Triethylamine serves as both the solvent and the base required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[1]

  • Using a separate syringe, add 2-methylbut-3-yn-2-ol (0.116 mL, 1.2 mmol, 1.2 eq.) dropwise to the stirring mixture. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.

Step 3: Reaction and Monitoring

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but room temperature is often sufficient.[4]

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting aryl iodide and the reaction mixture. The reaction is complete when the aryl iodide spot has been completely consumed.

Step 4: Work-up Procedure

  • Once the reaction is complete, cool the mixture to room temperature if it was heated.

  • Concentrate the reaction mixture using a rotary evaporator to remove the triethylamine.

  • Dissolve the residue in diethyl ether or ethyl acetate (approx. 30 mL).

  • Filter the solution through a short plug of Celite® to remove the palladium catalyst and other insoluble salts.[9][10] Wash the Celite pad with additional solvent (2 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper catalyst.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification The crude product, typically a yellow or brown oil/solid, should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of hexane and ethyl acetate is recommended (e.g., starting from 95:5 hexane:ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry it. Load this onto the column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol as a purified product.

Characterization The structure and purity of the final compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Expect signals in the δ 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • Methyl Protons: A singlet at approximately δ 1.6 ppm (6H) corresponding to the two equivalent methyl groups.

    • Hydroxyl Proton: A broad singlet (1H) for the -OH group; its chemical shift can vary.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Alkyne Carbons: Expect signals in the δ 80-95 ppm range. The carbon attached to the aryl ring will be at a different shift than the one attached to the tertiary alcohol carbon.[11]

    • Aromatic Carbons: Signals in the δ 115-160 ppm range. The carbon bearing the fluorine will show a large C-F coupling constant.

    • Tertiary Alcohol Carbon (-C(CH₃)₂OH): A signal around δ 65-70 ppm.

    • Methyl Carbons: A signal around δ 31 ppm.

  • Mass Spectrometry (MS): Calculate the expected exact mass and look for the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be observable.

Troubleshooting
  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst or insufficient exclusion of oxygen.

    • Solution: Ensure reagents are pure, solvents are dry and degassed, and the reaction is run under a strictly inert atmosphere.

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • Cause: Presence of oxygen.

    • Solution: Improve the inert atmosphere technique (e.g., use Schlenk line, degas solvents thoroughly). A copper-free Sonogashira protocol can also be considered.[2][12]

  • Difficulty Removing Copper Catalyst:

    • Cause: Insufficient washing.

    • Solution: Perform additional washes with saturated aqueous ammonium chloride or a dilute ammonia solution.

Safety Precautions
  • 3-Chloro-2-fluoroiodobenzene: Irritant. Avoid contact with skin and eyes.[13]

  • 2-Methylbut-3-yn-2-ol: Flammable liquid and vapor. Harmful if swallowed and causes serious eye damage.[14]

  • Palladium Catalyst: Handle in a fume hood. Palladium compounds can be toxic.

  • Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References
  • Wikipedia. Sonogashira coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • PubChem. 2-Methyl-3-butyn-2-ol. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol (PDF). [Link]

  • The Good Scents Company. 2-methyl-3-butyn-2-ol. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • RSC Publishing. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. [Link]

  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • YouTube. Sonogashira cross-coupling reaction. [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative Sonogashira coupling. [Link]

  • Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Organic Syntheses. (rac)-4-Triisopropylsilyl-3-butyn-2-ol. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • Open Courseware. Alkenes and Alkynes. [Link]

  • ACS Publications. Ag NMR as a Tool for Mechanistic Studies of Ag-Catalyzed Reactions. [Link]

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Application

Application Notes and Protocols for the Synthesis of Selumetinib Utilizing 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of Selumetinib, a potent and selective MEK1/2 inhibitor, commencin...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Selumetinib, a potent and selective MEK1/2 inhibitor, commencing from the key intermediate, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The described synthetic strategy is centered around a pivotal Sonogashira cross-coupling reaction, followed by an intramolecular cyclization to construct the core benzimidazole scaffold of Selumetinib. This application note furnishes detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate the successful and efficient laboratory-scale preparation of this significant therapeutic agent.

Introduction

Selumetinib (AZD6244, ARRY-142886) is a highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1] By targeting the MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers, Selumetinib has demonstrated considerable therapeutic potential.[2] It is approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[3] The intricate molecular architecture of Selumetinib necessitates a robust and efficient synthetic route for its preparation. This guide details a strategic synthesis that employs 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol as a crucial building block.

The retrosynthetic analysis of Selumetinib reveals that a key disconnection can be made at the benzimidazole core, suggesting a convergent synthesis approach. The core can be constructed via the formation of a carbon-carbon bond between an appropriately substituted phenylenediamine and a functionalized alkyne, followed by cyclization. The Sonogashira coupling reaction is an ideal candidate for this transformation, offering mild reaction conditions and broad functional group tolerance.[4]

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis commences with the preparation of the requisite diamino-benzamide intermediate. This intermediate then undergoes a Sonogashira cross-coupling reaction with 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The resulting coupled product is then subjected to an intramolecular cyclization to furnish the benzimidazole core, which is subsequently elaborated to afford Selumetinib.

Selumetinib_Synthesis A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation C 2-Fluoro-4-nitro-N-(2-(vinyloxy)ethoxy)benzamide B->C Amidation D 4-Amino-2-fluoro-N-(2-hydroxyethoxy)benzamide C->D Reduction & Deprotection E 4,5-Diamino-2-fluoro-N-(2-hydroxyethoxy)benzamide D->E Nitration & Reduction G Sonogashira Coupling Product E->G Sonogashira Coupling F 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol F->G H Selumetinib Precursor (after cyclization) G->H Intramolecular Cyclization I Selumetinib H->I Final Elaboration

Caption: Proposed synthetic pathway for Selumetinib.

Experimental Protocols

Part 1: Synthesis of the Diaminobenzamide Intermediate

The synthesis of the key diaminobenzamide coupling partner is a multi-step process starting from commercially available materials. The following protocol is adapted from analogous syntheses of substituted aminobenzamides.[5][6]

Step 1a: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

  • Rationale: This step introduces the carboxylic acid functionality necessary for the subsequent amidation. Potassium permanganate is a strong oxidizing agent suitable for converting the methyl group to a carboxylic acid.

Reagent/SolventMolar Equiv.Amount
2-Fluoro-4-nitrotoluene1.0(as starting material)
Potassium Permanganate3.0(adjust as needed)
Water-(as solvent)
Sodium Hydroxide(catalytic)(adjust as needed)

Protocol:

  • To a stirred solution of 2-fluoro-4-nitrotoluene in water, add a catalytic amount of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100 °C).

  • Slowly add potassium permanganate portion-wise over several hours, maintaining the reflux.

  • After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 2-fluoro-4-nitrobenzoic acid.

Step 1b: Amidation to form 2-Fluoro-4-nitro-N-(2-(vinyloxy)ethoxy)benzamide

  • Rationale: This step introduces the N-(2-hydroxyethoxy)amide side chain in a protected form. The vinyl ether serves as a convenient protecting group for the hydroxyl functionality.

Reagent/SolventMolar Equiv.Amount
2-Fluoro-4-nitrobenzoic acid1.0(from Step 1a)
Thionyl Chloride1.2(adjust as needed)
O-(2-Vinyloxyethyl)hydroxylamine1.1(adjust as needed)
Triethylamine2.5(adjust as needed)
Dichloromethane (DCM)-(as solvent)

Protocol:

  • Suspend 2-fluoro-4-nitrobenzoic acid in dichloromethane (DCM).

  • Add thionyl chloride dropwise and heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C and slowly add a solution of O-(2-vinyloxyethyl)hydroxylamine and triethylamine in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 1c: Reduction and Deprotection to yield 4-Amino-2-fluoro-N-(2-hydroxyethoxy)benzamide

  • Rationale: The nitro group is reduced to an amine, and the vinyl ether protecting group is cleaved under acidic conditions to reveal the hydroxyl group.

Reagent/SolventMolar Equiv.Amount
2-Fluoro-4-nitro-N-(2-(vinyloxy)ethoxy)benzamide1.0(from Step 1b)
Palladium on Carbon (10%)(catalytic)(adjust as needed)
Hydrogen Gas-(balloon or pressure)
Ethanol-(as solvent)
Hydrochloric Acid (1M)-(for deprotection)

Protocol:

  • Dissolve the protected benzamide from Step 1b in ethanol.

  • Add 10% palladium on carbon catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add 1M hydrochloric acid and stir at room temperature for 1-2 hours to effect deprotection.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain 4-Amino-2-fluoro-N-(2-hydroxyethoxy)benzamide.

Step 1d: Nitration and Reduction to form 4,5-Diamino-2-fluoro-N-(2-hydroxyethoxy)benzamide

  • Rationale: Introduction of a second amino group ortho to the existing one is necessary for the subsequent benzimidazole formation. This is achieved through nitration followed by reduction.

Reagent/SolventMolar Equiv.Amount
4-Amino-2-fluoro-N-(2-hydroxyethoxy)benzamide1.0(from Step 1c)
Nitric Acid/Sulfuric Acid(stoichiometric)(adjust as needed)
Iron powder/Ammonium chloride(for reduction)(adjust as needed)
Ethanol/Water-(as solvent)

Protocol:

  • Carefully add the aminobenzamide from Step 1c to a mixture of nitric acid and sulfuric acid at low temperature (0-5 °C).

  • Stir the reaction mixture at low temperature for a specified time, then pour onto ice and neutralize to precipitate the nitrated product.

  • Collect the solid, wash with water, and dry.

  • For the reduction, suspend the nitrated compound in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Filter the hot reaction mixture through Celite and concentrate the filtrate.

  • Extract the product with an appropriate organic solvent to obtain the desired 4,5-Diamino-2-fluoro-N-(2-hydroxyethoxy)benzamide.

Part 2: Core Synthesis of Selumetinib

Step 2a: Sonogashira Cross-Coupling Reaction

  • Rationale: This palladium- and copper-catalyzed cross-coupling reaction forms the key C-C bond between the diaminobenzamide and the terminal alkyne, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.[4][7]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)-C≡CR(L2) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Alkyne Activation (R-C≡CH, Base) Cu_acetylide->CuX Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

Reagent/SolventMolar Equiv.Amount
4,5-Diamino-2-fluoro-N-(2-hydroxyethoxy)benzamide1.0(from Part 1)
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol1.1(adjust as needed)
Pd(PPh₃)₄0.05(adjust as needed)
Copper(I) Iodide (CuI)0.1(adjust as needed)
Triethylamine3.0(adjust as needed)
Tetrahydrofuran (THF)-(as solvent)

Protocol:

  • To a degassed solution of 4,5-diamino-2-fluoro-N-(2-hydroxyethoxy)benzamide in a mixture of THF and triethylamine, add Pd(PPh₃)₄ and CuI under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the Sonogashira coupling product.

Step 2b: Intramolecular Cyclization to form the Benzimidazole Core

  • Rationale: The ortho-amino-alkynyl intermediate undergoes an intramolecular cyclization to form the thermodynamically stable benzimidazole ring system. This reaction is often promoted by acid or heat.[1][8]

Reagent/SolventMolar Equiv.Amount
Sonogashira Coupling Product1.0(from Step 2a)
Acetic Acid-(as solvent and catalyst)

Protocol:

  • Dissolve the purified Sonogashira coupling product in glacial acetic acid.

  • Heat the solution to reflux (approximately 118 °C) for several hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the benzimidazole product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude benzimidazole intermediate.

Step 2c: Final Elaboration to Selumetinib

  • Rationale: The final steps involve the introduction of the 4-bromo-2-chloroanilino group at the 5-position and methylation of the benzimidazole nitrogen to yield Selumetinib.

Protocol for Buchwald-Hartwig Amination:

  • Dissolve the benzimidazole intermediate and 4-bromo-2-chloroaniline in a suitable solvent such as toluene or dioxane.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

  • Add a base such as cesium carbonate or sodium tert-butoxide.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Purify the product by column chromatography.

Protocol for N-Methylation:

  • Dissolve the aminated product in a suitable solvent like DMF or acetone.

  • Add a methylating agent such as methyl iodide or dimethyl sulfate and a base like potassium carbonate.

  • Stir the reaction at room temperature or with gentle heating until methylation is complete.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final product, Selumetinib, by recrystallization or column chromatography.

Data Summary

StepProductExpected Yield (%)Key Analytical Data
1a2-Fluoro-4-nitrobenzoic acid80-90¹H NMR, ¹³C NMR, MS
1b2-Fluoro-4-nitro-N-(2-(vinyloxy)ethoxy)benzamide75-85¹H NMR, ¹³C NMR, MS
1c4-Amino-2-fluoro-N-(2-hydroxyethoxy)benzamide85-95¹H NMR, ¹³C NMR, MS
1d4,5-Diamino-2-fluoro-N-(2-hydroxyethoxy)benzamide70-80¹H NMR, ¹³C NMR, MS
2aSonogashira Coupling Product60-75¹H NMR, ¹³C NMR, MS
2bBenzimidazole Intermediate80-90¹H NMR, ¹³C NMR, MS
2cSelumetinib70-85¹H NMR, ¹³C NMR, MS, HPLC

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of Selumetinib from 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The protocols are based on established and reliable chemical transformations, with a focus on the key Sonogashira coupling and intramolecular cyclization steps. By following these procedures, researchers can efficiently synthesize Selumetinib for further investigation and development. It is imperative that all reactions are conducted with appropriate safety precautions in a well-ventilated fume hood.

References

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents.
  • Synthesis of N-vinylindoles through copper catalyzed cyclization reaction of N-(2-alkynylphenyl)imine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Selumetinib | New Drug Approvals. Available at: [Link]

  • Selumetinib - Wikipedia. Available at: [Link]

  • Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b - Technical Disclosure Commons. Available at: [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available at: [Link]

  • Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - MDPI. Available at: [Link]

  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. Available at: [Link]

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Method

Application Notes and Protocols for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile chemical scaffolds that can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile chemical scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol emerges as a compound of significant interest, not as an end-product, but as a highly valuable starting material and building block. Its structure combines three key features that are highly sought after in drug discovery programs: a halogenated phenyl ring, a protected alkyne, and a tertiary alcohol.

The di-halogenated phenyl group, featuring both chlorine and fluorine, offers a strategic advantage in modulating the electronic and lipophilic character of potential drug candidates. Halogens are known to enhance metabolic stability, improve membrane permeability, and participate in specific halogen bonding interactions with protein targets, thereby increasing binding affinity and selectivity.[1][2] The 2-methylbut-3-yn-2-ol moiety serves as a stable, protected form of a terminal alkyne.[3] This functionality is a gateway to a plethora of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and further Sonogashira coupling reactions, allowing for the facile introduction of diverse molecular fragments.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. We will explore its synthesis, its role as a precursor to more complex molecules, and provide a conceptual framework for its integration into drug discovery workflows.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis and screening.

PropertyValueSource
IUPAC Name 4-(3-chloro-2-fluorophenyl)-2-methyl-3-butyn-2-ol
CAS Number 1187385-72-3
Molecular Formula C₁₁H₁₀ClFO
Molecular Weight 212.65 g/mol Calculated
Purity Typically ≥95%
Appearance Off-white to yellow solidCommercial Suppliers
InChI Key KUQCWTGOKZLVCH-UHFFFAOYSA-N

Rationale for Application in Medicinal Chemistry

The true utility of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol lies in its potential as a versatile intermediate. The strategic combination of its structural elements makes it an attractive starting point for libraries targeting a range of therapeutic areas.

  • Kinase Inhibitors: The phenylalkyne core is a common feature in many kinase inhibitors, which are crucial in oncology and immunology. The halogen substituents can be used to probe specific interactions within the ATP-binding pocket of kinases. For instance, derivatives of pyrano[2,3-c]pyrazoles with a 4-chlorophenyl group have been investigated as AKT2 inhibitors for glioma.[5] While not a direct application, this illustrates the utility of the chloro-phenyl moiety in this target class.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the halogen atoms can be tuned to optimize blood-brain barrier penetration, a critical requirement for drugs targeting the CNS.

  • Antiviral and Antiparasitic Agents: The alkyne handle allows for the straightforward synthesis of triazole-containing compounds via click chemistry. 1,2,3-triazoles are known to be excellent pharmacophores that can mimic other functional groups and are found in a variety of antimicrobial agents.

The workflow for utilizing this compound in a drug discovery program typically involves a two-stage process: initial synthesis and subsequent diversification.

G cluster_0 Stage 1: Synthesis of Core Scaffold cluster_1 Stage 2: Library Diversification A Starting Materials: 3-Bromo-2-chloro-1-fluorobenzene 2-Methyl-3-butyn-2-ol B Sonogashira Coupling A->B C 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol B->C D Deprotection (Retro-Favorskii Reaction) C->D To Diversification E Terminal Alkyne Intermediate D->E F Click Chemistry (with Azide Library) E->F G Further Coupling (e.g., Sonogashira) E->G H Diverse Library of Triazole Derivatives F->H I Diverse Library of Di-alkyne Derivatives G->I

Caption: General workflow for the synthesis and diversification of the title compound.

Experimental Protocols

The following protocols are provided as representative methods. Researchers should always adhere to institutional safety guidelines and perform appropriate reaction monitoring and product characterization.

Protocol 1: Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol via Sonogashira Coupling

This protocol is adapted from general procedures for copper-free Sonogashira coupling of aryl bromides.[4][6]

Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between sp² (aryl bromide) and sp (alkyne) hybridized carbons. A copper-free system is often preferred to avoid the homocoupling of the alkyne. The base is required to generate the palladium(0) active catalyst and to neutralize the HBr byproduct.

Materials:

  • 3-Bromo-1-chloro-2-fluorobenzene

  • 2-Methyl-3-butyn-2-ol[7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tolyl)₃)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.03 mmol, 3 mol%) and tri(p-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Purge the vessel with alternating vacuum and inert gas cycles (3 times).

  • Add degassed, anhydrous THF (3 mL) via syringe.

  • Add DBU (3.0 mmol, 3.0 equiv) via syringe.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv) via syringe.

  • Add 3-bromo-1-chloro-2-fluorobenzene (1.0 mmol, 1.0 equiv) via syringe.

  • Seal the Schlenk tube and place it in a pre-heated oil bath at 80 °C.

  • Stir the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection to form 1-(3-Chloro-2-fluorophenyl)ethyne

Rationale: The removal of the 2-hydroxyprop-2-yl protecting group is typically achieved via a base-catalyzed retro-Favorskii reaction.[3] This step is crucial as it unmasks the terminal alkyne, making it available for subsequent reactions like click chemistry.

Materials:

  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Acetone (for quenching)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a small amount of a catalytic base such as NaH (approx. 0.1 equiv) or a stronger base like KOH in a suitable solvent like toluene.

  • Add the starting material, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (1.0 equiv), dissolved in the reaction solvent.

  • Heat the mixture to reflux. The liberated acetone can be removed by distillation if desired to drive the reaction to completion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench with a few drops of acetone, followed by saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the product may be volatile).

  • The crude terminal alkyne can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Hypothetical Application: Targeting Aurora Kinase B Signaling

To illustrate the potential of this scaffold, we can consider its application in the development of kinase inhibitors. The overexpression of Aurora Kinase B (AURKB) is a hallmark of many cancers, making it a prime therapeutic target.[8] While no data exists for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol itself, we can conceptualize how its derivatives might interfere with this pathway.

A library of compounds derived from the terminal alkyne intermediate could be screened for inhibitory activity against AURKB. The halogenated phenyl ring could occupy the hydrophobic pocket of the ATP-binding site, while the rest of the molecule, introduced via click chemistry, could extend out to form additional interactions, enhancing potency and selectivity.

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras/Raf/MEK/ERK Pathway Rec->Ras PI3K PI3K/Akt Pathway Rec->PI3K CellCycle Cell Cycle Progression (G2/M Transition) Ras->CellCycle PI3K->CellCycle AURKB Aurora Kinase B (AURKB) CellCycle->AURKB Upregulation in Cancer HistoneH3 Histone H3 Phosphorylation AURKB->HistoneH3 Phosphorylates Apoptosis Apoptosis AURKB->Apoptosis Suppresses Chromosome Chromosome Segregation HistoneH3->Chromosome Proliferation Uncontrolled Proliferation Chromosome->Proliferation Inhibitor Derivative of 4-(3-Chloro-2-fluorophenyl) -2-methylbut-3-yn-2-ol Inhibitor->AURKB Inhibits Inhibitor->Apoptosis Promotes

Sources

Application

Application Note & Protocol: A Robust and Scalable Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol for Pharmaceutical Development

Abstract This document provides a comprehensive guide to the scale-up synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a key arylalkyne intermediate for active pharmaceutical ingredients (APIs). The synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a key arylalkyne intermediate for active pharmaceutical ingredients (APIs). The synthetic strategy is centered on the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of C(sp²)-C(sp) bonds.[1][2] This guide delves into the mechanistic rationale, process development considerations, and critical safety aspects essential for transitioning from laboratory to pilot-plant scale. A detailed, step-by-step protocol for a multi-kilogram batch is provided, incorporating in-process controls (IPCs) to ensure reaction completion, quality, and batch-to-batch consistency. The final purification via crystallization is outlined to meet stringent pharmaceutical purity standards. This application note is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable manufacturing process for this, or structurally related, compounds.

Introduction and Strategic Overview

The synthesis of complex molecules for pharmaceutical use demands a process that is not only high-yielding but also safe, economical, reproducible, and scalable.[3] 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol serves as a critical building block in the development of various therapeutic agents. The Sonogashira coupling reaction is the method of choice for this transformation due to its functional group tolerance and typically mild reaction conditions, which are highly desirable in pharmaceutical synthesis.[4][5]

This protocol focuses on the coupling of 1-bromo-3-chloro-2-fluorobenzene with 2-methyl-3-butyn-2-ol. The selection of an aryl bromide offers a favorable balance between reactivity and raw material cost compared to the more reactive but expensive aryl iodides or the less reactive aryl chlorides.[5] The core of this guide is to explain the causality behind experimental choices, ensuring the process is robust and self-validating through rigorous in-process monitoring.[6]

Reaction Scheme:

Mechanistic Insights and Rationale for Reagent Selection

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and process optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1][7]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C-C bond, yielding the desired product and regenerating the Pd(0) catalyst.[1][5]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium complex.[7]

While effective, the classic Sonogashira reaction's reliance on a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate purification to meet strict residual metal limits in APIs.[7] For future process optimization, a copper-free Sonogashira reaction could be explored, which can mitigate these issues.[2][8]

Catalyst System Selection
  • Palladium Source: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is selected for this protocol. It is a commercially available, air-stable Pd(II) complex that is readily reduced in situ to the active Pd(0) species. Unlike Pd(PPh₃)₄, its greater stability simplifies handling in a manufacturing environment.[1] Catalyst loading is a critical parameter; it should be minimized to reduce cost and the burden of removal during purification.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, chosen for its reliability in facilitating the formation of the key copper acetylide intermediate.[5][9]

Solvent and Base Selection for Scale-Up

The choice of solvent is critical for reaction performance, safety, and environmental impact.[10][11]

  • Solvent: Toluene is chosen as the reaction solvent. Its boiling point (111 °C) allows for a sufficient thermal window to drive the reaction to completion while being relatively easy to remove by distillation. It has good solubilizing power for the reactants and is less prone to hydrolysis than ester solvents.[12] From a safety perspective, its higher flash point is preferable to lower-boiling solvents like THF.[10]

  • Base: Triethylamine (TEA) is used as the base. It serves to neutralize the HBr generated during the reaction and facilitates the deprotonation of the terminal alkyne. The resulting triethylammonium bromide salt precipitates from the non-polar toluene, which can help drive the reaction equilibrium.

Process Safety and Hazard Analysis

Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, are known to be exothermic.[13][14]

  • Thermal Hazard: The reaction exotherm must be characterized using reaction calorimetry during process development. On a large scale, the rate of heat generation can exceed the heat removal capacity of the reactor, potentially leading to a thermal runaway.

  • Mitigation Strategy: The primary control strategy is the controlled addition of one of the reactants (e.g., the aryl bromide solution) to the reactor containing the other reagents. This allows the reaction rate, and thus heat generation, to be managed effectively. Adequate reactor cooling capacity is mandatory. A safety review should establish the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains well below the boiling point of the solvent and any decomposition temperatures.[14]

Detailed Scale-Up Synthesis Protocol (10 kg Scale)

This protocol describes the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol on a 10 kg scale. All operations should be conducted in a clean, validated reactor system under an inert nitrogen atmosphere.

Equipment:

  • 150 L glass-lined reactor with overhead stirring, temperature control (heating/cooling), and a reflux condenser.

  • Addition vessel.

  • Filter-dryer or centrifuge and vacuum oven.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
1-Bromo-3-chloro-2-fluorobenzene 209.45 10.0 kg 47.74 1.0
2-Methyl-3-butyn-2-ol 84.12 4.42 kg 52.52 1.1
Triethylamine (TEA) 101.19 10.68 kg (14.7 L) 105.5 2.2
PdCl₂(PPh₃)₂ 701.90 168 g 0.24 0.005
Copper(I) Iodide (CuI) 190.45 91 g 0.48 0.01
Toluene - ~80 L - -
Saturated NH₄Cl solution - ~50 L - -
Brine - ~30 L - -
Isopropyl Acetate (IPAc) - ~50 L - -

| Heptane | - | ~100 L | - | - |

Procedure:

  • Reactor Preparation: Ensure the 150 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 2-methyl-3-butyn-2-ol (4.42 kg), triethylamine (10.68 kg), PdCl₂(PPh₃)₂ (168 g), CuI (91 g), and toluene (40 L).

  • Heating: Begin stirring and heat the mixture to 65-70 °C.

  • Substrate Addition: In a separate vessel, dissolve 1-bromo-3-chloro-2-fluorobenzene (10.0 kg) in toluene (20 L). Transfer this solution to the addition vessel.

  • Controlled Addition: Add the aryl bromide solution from the addition vessel to the reactor over 2-3 hours, maintaining the internal temperature between 65-75 °C. Monitor the addition rate to control the exotherm.

  • Reaction Monitoring (IPC-1): After the addition is complete, maintain the reaction mixture at 70-75 °C. After 2 hours, take a sample for HPLC analysis to check for the consumption of the aryl bromide. The reaction is considered complete when <1.0% of the starting material remains. Continue heating if necessary, monitoring every 2 hours.

  • Cooling and Quench: Once complete, cool the reaction mixture to 20-25 °C.

  • Work-up: a. Slowly add saturated aqueous ammonium chloride solution (~50 L) to the reactor. Stir for 30 minutes. b. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. c. Wash the organic layer with brine (~30 L). Remove the aqueous layer.

  • Solvent Swap (IPC-2): a. Concentrate the organic layer under vacuum to a minimum stirrable volume to remove toluene. b. Add isopropyl acetate (IPAc, 50 L) and reconcentrate under vacuum. This step removes residual toluene. The crude product in IPAc is sampled for purity analysis before crystallization.

  • Crystallization: a. Adjust the volume of the IPAc solution to ~30 L. Heat to 40-45 °C to ensure complete dissolution. b. Cool the solution to 20-25 °C. If no spontaneous crystallization occurs, seed with a small amount of pure product. c. Slowly add heptane (~80 L) over 4-6 hours as an anti-solvent to induce crystallization. d. Cool the resulting slurry to 0-5 °C and stir for at least 4 hours.

  • Isolation and Drying: a. Filter the solid product using a filter-dryer or centrifuge. b. Wash the filter cake with cold (0-5 °C) heptane (2 x 10 L). c. Dry the product under vacuum at 40-45 °C until constant weight is achieved.

  • Final Product: Yield: ~9.5 kg (Expected: 85-95%). Package the final product in sealed, labeled containers.

In-Process and Final Product Quality Control

A robust process relies on diligent monitoring to ensure quality at every stage.[15][16][17]

In-Process Controls (IPCs)
Control Point (IPC #)Parameter to MeasureMethodAcceptance Criteria
IPC-1Reaction CompletionHPLC1-Bromo-3-chloro-2-fluorobenzene < 1.0%
IPC-2Crude Product QualityHPLCPurity > 95% (AUC)
IPC-3Drying CompletionLoss on Drying (LOD)LOD < 0.5% w/w
Final Product Specifications

The final isolated API intermediate must conform to pre-defined specifications.

TestSpecification
AppearanceWhite to off-white crystalline solid
IdentityConforms to the reference standard by ¹H NMR and FTIR
Purity (by HPLC)≥ 99.5% (AUC)
Any single impurity≤ 0.10% (AUC)
Total impurities≤ 0.50% (AUC)
Residual SolventsToluene ≤ 890 ppm, IPAc ≤ 5000 ppm, Heptane ≤ 5000 ppm
Loss on Drying≤ 0.5% w/w

Workflow Visualizations

Synthetic Process Flow Diagram

A high-level overview of the manufacturing steps from raw materials to the final product.

G RM Raw Materials (Aryl Bromide, Alkyne, Catalysts, Solvents) Reactor 150 L Reactor Inert Atmosphere RM->Reactor Reaction Sonogashira Coupling 65-75 °C Reactor->Reaction IPC1 IPC-1: Reaction Completion (HPLC) Reaction->IPC1 Sample Workup Aqueous Quench & Wash IPC1->Workup Pass SolventSwap Solvent Swap to IPAc Workup->SolventSwap IPC2 IPC-2: Crude Purity (HPLC) SolventSwap->IPC2 Sample Crystallization Crystallization (IPAc / Heptane) IPC2->Crystallization Pass Isolation Filtration & Cake Wash Crystallization->Isolation Drying Vacuum Drying 40-45 °C Isolation->Drying IPC3 IPC-3: LOD Drying->IPC3 Sample API Final Product: 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol IPC3->API Pass

Caption: High-level workflow for the scale-up synthesis.

Quality Control & Analytical Workflow

This diagram illustrates the integration of analytical testing throughout the process.

QC_Workflow cluster_process Manufacturing Process cluster_qc Quality Control start Reaction Start reaction_end Reaction End start->reaction_end ipc1 IPC-1: HPLC for Completion reaction_end->ipc1 Sample crude_iso Crude Isolation ipc2 IPC-2: HPLC for Purity crude_iso->ipc2 Sample final_dry Final Drying ipc3 IPC-3: Loss on Drying final_dry->ipc3 Sample decision1 <1% SM? ipc1->decision1 decision2 Pass Spec? ipc2->decision2 decision3 <0.5% LOD? ipc3->decision3 final_release Final Release Testing (Purity, Identity, Residual Solvents) release Release Product final_release->release decision1->reaction_end No, continue reaction decision1->crude_iso Yes decision2->final_dry Yes decision3->final_release Yes

Caption: Integrated Quality Control (QC) workflow with decision points.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). chem.libretexts.org. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). cepac.cheme.columbia.edu. [Link]

  • Pharmaceutical Crystallization in drug development. syrris.com. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). pharmafeatures.com. [Link]

  • In-Process Control Methods for the Active Pharmaceutical Ingredients Manufacturing. (2025, August 10). linkedin.com. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. scispace.com. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. vedantu.com. [Link]

  • Sonogashira Coupling. organic-chemistry.org. [Link]

  • In-Process Control Methods for the Manufacture of APIs. pharmtech.com. [Link]

  • In-Process Controls (IPC) in Drug Manufacturing. pharmuni.com. [Link]

  • Sonogashira Coupling Reaction. byjus.com. [Link]

  • The Sonogashira coupling reaction mechanism. researchgate.net. [Link]

  • In-Process Control Methods for API Manufacturing | Ensuring Consistent Quality. linkedin.com. [Link]

  • In-Process Controls in Pharma: Ensuring Quality at Every Stage. gcphi.org. [Link]

  • Sonogashira coupling. en.wikipedia.org. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). engineering.purdue.edu. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). puresynth.com. [Link]

  • Technical Piece SOLVENTS IN SCALE-UP. catsci.com. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development. (2019, November 12). pubs.acs.org. [Link]

  • Technical Piece SOME SCALE-UP CONSIDERATIONS. catsci.com. [Link]

  • Problems needing attention in synthesis process scaling up. (2021, January 6). lookchem.com. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. beilstein-journals.org. [Link]

Sources

Method

Application Note: High-Purity Isolation of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol via Optimized Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the purification of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a substituted aryl alkynol of interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a substituted aryl alkynol of interest in medicinal chemistry and materials science. The protocol herein is designed to address the specific purification challenges posed by this molecule, ensuring high purity and yield. As a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the underlying chemical principles that inform the strategic choices in the purification workflow.

Introduction and Purification Rationale

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a highly functionalized molecule featuring a halogenated aromatic ring, an internal alkyne, and a tertiary alcohol. This combination of functional groups imparts a moderate polarity, making it an ideal candidate for purification using normal-phase column chromatography.[1][2][3] The primary goal of this protocol is to separate the target compound from common impurities encountered during its synthesis, which typically proceeds via a Sonogashira-type coupling reaction.[4][5] Potential impurities may include unreacted aryl halide (3-chloro-2-fluorobromobenzene or iodide), excess 2-methylbut-3-yn-2-ol, homocoupled starting materials, and residual palladium or copper catalysts.

Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is selected for this application.[2][6][7] The principle of separation is based on the differential adsorption of compounds to the stationary phase.[8][9] More polar compounds, like our target molecule with its hydroxyl group, will have a stronger interaction with the polar silica gel and thus elute more slowly. Less polar impurities, such as unreacted aryl halides or homocoupled byproducts, will have weaker interactions and elute faster.[1][10]

Method Development: From TLC to Column

The cornerstone of an efficient column chromatography separation is the selection of an appropriate mobile phase (eluent). Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for optimizing the solvent system before committing to a larger-scale column separation.[11][12][13]

Principle of TLC for Method Development

TLC operates on the same principles as column chromatography.[12] By testing various solvent mixtures, we can determine the eluent composition that provides the best separation between the desired product and its impurities. The ideal solvent system will result in a Retention Factor (Rf) for the target compound of approximately 0.2-0.4.[1][14] A compound with an Rf in this range will be well-retained on the column, allowing for effective separation from faster-moving, less polar impurities and slower-moving, more polar impurities. The relationship between Rf and column volumes (CV) can be approximated by the equation CV = 1/Rf, which helps in predicting the elution behavior on the column.[12][15]

Recommended TLC Protocol
  • Plate Preparation : Use commercially available silica gel 60 F254 TLC plates.

  • Spotting : Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.

  • Developing the Plate : Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A common starting point for a molecule of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Visualization : After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

A systematic approach to finding the optimal eluent involves starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the proportion of the polar solvent.

Optimized Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. Adjustments to the scale will require proportional changes in column size and solvent volumes.

Materials and Equipment
Item Specification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Column Glass chromatography column (e.g., 40 mm ID x 300 mm length)
Mobile Phase Hexanes and Ethyl Acetate (HPLC grade)
Sample Adsorbent Celite® 545 or additional silica gel
Collection Vessels Test tubes or fraction collector vials
Other Cotton or glass wool, sand, TLC plates and chamber, UV lamp
Step-by-Step Purification Workflow

The following workflow provides a detailed procedure for the purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion TLC 1. TLC Optimization (Determine Eluent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Optimal Rf ~0.3 Pack 3. Pack the Column Slurry->Pack Sample 4. Sample Preparation (Dry Loading) Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Pool pure fractions Evaporate 10. Evaporate Solvent Combine->Evaporate Yields final product

Figure 1: A step-by-step workflow for the column chromatography purification.

1. TLC Optimization:

  • Systematically test solvent mixtures of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Identify the solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities. For this compound, a system of 85:15 Hexanes:Ethyl Acetate is a likely effective starting point.

2. Prepare Silica Slurry:

  • For a 1-2 gram sample, use approximately 50-100 grams of silica gel (a 25-50 fold excess by weight is a good rule of thumb).[1]

  • In a beaker, create a slurry of the silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Swirl until the slurry is homogeneous and free of air bubbles.

3. Pack the Column:

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).

  • Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any trapped air.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Crucially, never let the solvent level drop below the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

4. Sample Preparation (Dry Loading):

  • Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add 2-4 g of Celite® or silica gel to the solution and concentrate the mixture to dryness using a rotary evaporator. This results in a free-flowing powder with the crude product adsorbed onto the solid support.[16][17] Dry loading is superior to wet loading for preventing band broadening and improving resolution.

5. Load Sample onto Column:

  • Carefully drain the solvent in the column until it is level with the top layer of sand.

  • Gently and evenly add the prepared dry sample onto the top of the column.

  • Carefully add another thin protective layer of sand on top of the sample.

6. Elute with Mobile Phase:

  • Carefully add the chosen mobile phase (e.g., 85:15 Hexanes:Ethyl Acetate) to the column, taking care not to disturb the top layer.

  • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).

  • Maintain a constant level of solvent above the stationary phase throughout the elution process.

7. Collect Fractions:

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube) as soon as the solvent starts to drip from the column outlet.

  • Organize the collection tubes in a rack for systematic analysis.

8. Monitor Fractions by TLC:

  • Systematically spot every few fractions on a TLC plate.

  • Develop the TLC plate using the same eluent system as the column.

  • Visualize under a UV lamp to identify which fractions contain the purified product. Fractions containing only the spot corresponding to the target compound's Rf should be set aside.

9. Combine Pure Fractions:

  • Once the elution is complete and all fractions have been analyzed, combine the fractions that contain the pure desired product into a single, clean, pre-weighed round-bottom flask.

10. Evaporate Solvent:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol as a solid or oil.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.[14]
Cracked Column Bed Column ran dry; uneven packing.Ensure the solvent level never drops below the top of the silica. Pack the column carefully as a continuous slurry.
Band Tailing Sample is too polar for the eluent; overloading.Add a small percentage of a more polar solvent (e.g., 1% methanol) to the eluent. Ensure the sample load is not more than 1-5% of the silica weight.[9]
No Elution of Product Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., switch from 85:15 to 70:30 Hexanes:Ethyl Acetate).

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. By leveraging TLC for methodical mobile phase selection and employing proper column packing and sample loading techniques, researchers can achieve high purity of the target compound, which is critical for subsequent applications in drug discovery and materials science. The principles outlined here are broadly applicable to the purification of other small organic molecules with similar physicochemical properties.

References

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. (n.d.).
  • Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich. (n.d.).
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  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. (2019).
  • Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. (n.d.).
  • Determining a solvent system. University of York Chemistry Teaching Labs. (n.d.).
  • Reversed-phase chromatography. Wikipedia. (n.d.).
  • Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. Benchchem. (n.d.).
  • What Is The Relationship Between Column Chromatography And TLC?. Chemistry For Everyone - YouTube. (2025).
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. (n.d.).
  • Affinity Chromatography Protocol. Conduct Science. (2019).
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. (2025).
  • Correlating TLC to Isocratic Separation. Teledyne ISCO. (n.d.).
  • What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction?. ResearchGate. (2020).
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.).
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  • Column chromatography. Columbia University. (n.d.).
  • Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC - NIH. (n.d.).
  • Principles of chromatography | Stationary phase (article). Khan Academy. (n.d.).
  • Normal Phase Chromatography. CHROMacademy. (n.d.).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (2024).
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025).
  • Liquid Chromatography. Chemistry LibreTexts. (2023).
  • Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. (2026).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025).
  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. (2015).
  • Purification of organic compounds using surrogate stationary phases on reversed phase columns. Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC - NIH. (n.d.).
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. (n.d.).
  • Supporting Information [Ag(bpy)(PPhtBu2)(OCF3)]: a Stable Nucleophilic Reagent for Chemoselective and Stereospecific Trifluorom. (n.d.).
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Application

The Strategic Utility of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol in Modern Organic Synthesis

Abstract This comprehensive guide elucidates the synthetic versatility of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a pivotal building block in contemporary organic synthesis. Its unique structural features, com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide elucidates the synthetic versatility of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a pivotal building block in contemporary organic synthesis. Its unique structural features, comprising a terminal alkyne masked as a tertiary propargyl alcohol and a polysubstituted phenyl ring, render it a valuable precursor for the synthesis of a diverse array of complex organic molecules. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for its key transformations, and highlights its applications in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry and drug discovery. The strategic importance of the 3-chloro-2-fluorophenyl moiety, a recurring motif in potent kinase inhibitors, is also discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: Unveiling a Multifaceted Building Block

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a propargyl alcohol derivative that has emerged as a significant tool for synthetic chemists. Its structure is characterized by two key reactive centers: the terminal alkyne, protected as a 2-hydroxyprop-2-yl group, and the electronically distinct 3-chloro-2-fluorophenyl ring. The propargyl alcohol moiety offers a stable and easily handleable surrogate for the corresponding terminal alkyne, which can be unmasked under mild basic conditions. The presence of both a chloro and a fluoro substituent on the phenyl ring provides a unique electronic and steric environment, influencing the reactivity of the aromatic system and providing opportunities for selective functionalization. Furthermore, the 3-chloro-2-fluorophenyl scaffold is of particular interest in medicinal chemistry, as this substitution pattern is found in a number of biologically active compounds, including potent kinase inhibitors.[1]

This application note will explore the primary applications of this building block, focusing on its utility in palladium-catalyzed cross-coupling reactions and its role as a precursor to the valuable intermediate, 1-ethynyl-3-chloro-2-fluorobenzene. Additionally, we will delve into its potential for the construction of heterocyclic frameworks, a cornerstone of modern drug discovery.

Core Applications and Synthetic Protocols

The principal synthetic utility of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol lies in its ability to participate in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling. The subsequent deprotection of the tertiary alcohol furnishes a terminal alkyne, a versatile handle for a plethora of further transformations.

Sonogashira Cross-Coupling Reactions: A Gateway to Aryl Alkynes

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] However, recent advancements have led to the development of efficient copper-free Sonogashira protocols, which offer advantages in terms of reduced toxicity and simplified purification.[3][4]

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol serves as an excellent coupling partner in these reactions. The 2-hydroxyprop-2-yl group provides sufficient steric bulk to prevent self-coupling of the alkyne, a common side reaction. The following protocol is a representative copper-free Sonogashira coupling procedure adapted from established literature methods.[3][4][5]

Workflow for Copper-Free Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, Pd(OAc)2, P(p-tol)3, and DBU in THF heat Heat reaction mixture at 80 °C under inert atmosphere reagents->heat Inert atmosphere (N2 or Ar) quench Cool to RT, dilute with water, and extract with ethyl acetate heat->quench Monitor by TLC purify Dry organic phase, concentrate, and purify by column chromatography quench->purify

Caption: General workflow for the copper-free Sonogashira coupling.

Detailed Protocol 1: Copper-Free Sonogashira Coupling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol with an Aryl Bromide

Reagent/ParameterQuantity/ValueNotes
Aryl Bromide1.0 mmol
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)0.03 mmol (3 mol%)
Tri(p-tolyl)phosphine (P(p-tol)₃)0.06 mmol (6 mol%)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3.0 mmol
Anhydrous Tetrahydrofuran (THF)5 mL
Reaction Temperature80 °C
Reaction Time6-12 hoursMonitor by TLC

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (1.2 mmol), palladium(II) acetate (0.03 mmol), and tri(p-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF (5 mL) followed by DBU (3.0 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Deprotection to the Terminal Alkyne: Unmasking the Reactive Handle

The 2-hydroxyprop-2-yl protecting group can be readily cleaved under basic conditions to yield the corresponding terminal alkyne, 1-ethynyl-3-chloro-2-fluorobenzene. This transformation is typically achieved via a retro-Favorskii reaction. A particularly mild and efficient method utilizes tetrabutylammonium hydroxide (TBAOH) in the presence of methanol.[6]

Deprotection Workflow:

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve the protected alkyne in anhydrous toluene add_reagents Heat to 75 °C and add TBAOH in methanol dissolve->add_reagents Under inert atmosphere quench_extract Cool, wash with dilute HCl and brine, then dry add_reagents->quench_extract Stir for 15-30 min purify Concentrate and purify by column chromatography quench_extract->purify Kinase_Inhibitor_Synthesis start 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol deprotection Deprotection start->deprotection terminal_alkyne 1-Ethynyl-3-chloro-2-fluorobenzene deprotection->terminal_alkyne functionalization Further Functionalization (e.g., Click Chemistry, Cross-Coupling) terminal_alkyne->functionalization kinase_inhibitors Kinase Inhibitors functionalization->kinase_inhibitors

Sources

Method

Application Notes and Protocols for the Synthesis of MEK Inhibitors: A Guide for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MEK inhibitors, a critical class of targeted cancer therapeutics. This document de...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of MEK inhibitors, a critical class of targeted cancer therapeutics. This document delves into the patented synthetic routes of a prominent MEK inhibitor, Binimetinib, and explores potential alternative synthetic strategies, including the hypothetical application of the arylalkyne intermediate, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3).

Introduction to MEK Inhibitors and Their Significance in Oncology

The Ras/Raf/MEK/ERK signaling pathway is a crucial cellular cascade that regulates cell growth, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.[1][2] Mitogen-activated protein kinase (MEK)1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway. Consequently, the development of small molecule inhibitors targeting MEK1/2 has been a major focus in oncology research, leading to the approval of several MEK inhibitors for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[3]

This guide will focus on the synthesis of Binimetinib (MEK162), a potent and selective allosteric inhibitor of MEK1/2, to illustrate the chemical strategies employed in the manufacture of this class of drugs. Furthermore, we will explore the potential utility of specific chemical building blocks, such as the compound with CAS number 1187385-72-3, in the broader context of MEK inhibitor synthesis.

The MEK Signaling Pathway

The diagram below illustrates the central role of MEK within the Ras/Raf/MEK/ERK signaling cascade.

MEK_Signaling_Pathway cluster_inhibition Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation MEK_Inhibitor MEK Inhibitor (e.g., Binimetinib) MEK_Inhibitor->MEK Inhibition

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Patented Synthesis of Binimetinib (MEK162)

The synthesis of Binimetinib is detailed in several patents, including WO2020212832A1. The following protocol is a representative synthesis adapted from the patent literature.[4]

Overall Synthetic Scheme for Binimetinib

Caption: A generalized synthetic workflow for the preparation of Binimetinib.

Detailed Experimental Protocols

Step 1: Synthesis of 4,5-difluoro-2-nitro-1,3-phenylenediamine (Intermediate 2)

  • Reaction: Nucleophilic aromatic substitution of 2,3,4,5-tetrafluoronitrobenzene with ammonia.

  • Protocol: To a solution of 2,3,4,5-tetrafluoronitrobenzene in a suitable solvent such as ethanol, aqueous ammonia is added. The reaction mixture is heated in a sealed vessel to a temperature ranging from 80-100 °C for several hours. After completion, the reaction is cooled, and the product is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 4,5-difluoro-1,2,3-benzenetriamine (Intermediate 3)

  • Reaction: Reduction of the nitro group of Intermediate 2.

  • Protocol: Intermediate 2 is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (5-10% Pd) is added, and the mixture is subjected to hydrogenation with hydrogen gas at a pressure of 1-5 atm. The reaction is monitored until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the triamine.

Step 3: Synthesis of 6,7-difluoro-1H-benzimidazole (Intermediate 4)

  • Reaction: Cyclization of the triamine with formic acid to form the benzimidazole core.

  • Protocol: Intermediate 3 is heated with an excess of formic acid at reflux temperature for several hours. The reaction mixture is then cooled and poured into water. The pH is adjusted to neutral or slightly basic with a base like sodium bicarbonate, leading to the precipitation of the product, which is then filtered, washed, and dried.

Step 4: Synthesis of 5-bromo-6,7-difluoro-1H-benzimidazole (Intermediate 5)

  • Reaction: Regioselective bromination of the benzimidazole ring.

  • Protocol: Intermediate 4 is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion. The product is then isolated by precipitation upon addition of water, followed by filtration and drying.

Step 5: Synthesis of 5-((4-bromo-2-fluorophenyl)amino)-6,7-difluoro-1H-benzimidazole (Intermediate 6)

  • Reaction: Palladium-catalyzed Buchwald-Hartwig amination.

  • Protocol: A mixture of Intermediate 5, 4-bromo-2-fluoroaniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) is heated in an inert solvent like toluene or dioxane under an inert atmosphere. The reaction is monitored for completion. After cooling, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.

Step 6: Synthesis of 5-((4-bromo-2-fluorophenyl)amino)-6,7-difluoro-1-methyl-1H-benzimidazole (Intermediate 7)

  • Reaction: N-methylation of the benzimidazole ring.

  • Protocol: Intermediate 6 is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base such as potassium carbonate or sodium hydride is added, followed by the addition of methyl iodide. The reaction is stirred at room temperature until the starting material is consumed. The product is isolated by aqueous workup and extraction, followed by purification.

Step 7: Synthesis of Binimetinib

  • Reaction: Amidation of a precursor carboxylic acid (derived from Intermediate 7 via hydrolysis of a corresponding ester or nitrile, a step not explicitly detailed here for brevity but implied in the full synthesis) with O-(2-hydroxyethyl)hydroxylamine.

  • Protocol: The carboxylic acid precursor is activated with a coupling agent (e.g., HATU, HOBt/EDC). O-(2-hydroxyethyl)hydroxylamine is then added in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF. The reaction is stirred until completion. The final product, Binimetinib, is isolated and purified using standard techniques such as chromatography and/or recrystallization.

Alternative Synthetic Approaches and Key Building Blocks

The development of novel and efficient synthetic routes is a continuous effort in pharmaceutical manufacturing. One area of exploration is the use of alternative building blocks and cross-coupling strategies.

Hypothetical Application of CAS 1187385-72-3

The compound 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3) possesses a substituted aryl ring and a protected alkyne functionality. While no patents were found that explicitly detail its use in the synthesis of a MEK inhibitor, its structure suggests a potential application as a key intermediate in a convergent synthesis, possibly through a Sonogashira coupling reaction.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is widely used in the synthesis of complex molecules, including pharmaceuticals.

Hypothetical Retrosynthetic Analysis

A hypothetical retrosynthetic disconnection of a MEK inhibitor containing a substituted arylalkynyl moiety is presented below.

Retrosynthesis Target Hypothetical MEK Inhibitor Core Intermediate_1 Heterocyclic Halide Target->Intermediate_1 Sonogashira Coupling <-- Intermediate_2 Arylalkyne Target->Intermediate_2 <-- Aryl_Halide Substituted Aryl Halide Intermediate_2->Aryl_Halide Sonogashira Coupling <-- Protected_Alkyne 4-(Aryl)-2-methylbut-3-yn-2-ol (e.g., CAS 1187385-72-3) Intermediate_2->Protected_Alkyne Deprotection <--

Caption: A hypothetical retrosynthetic analysis illustrating the potential use of an arylalkyne intermediate.

Proposed Forward Synthesis Step

A plausible synthetic step could involve the coupling of a heterocyclic halide (a common core in many kinase inhibitors) with the deprotected form of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The 2-hydroxyprop-2-yl group on the alkyne serves as a protecting group for the terminal alkyne, which can be removed under basic conditions.

Hypothetical Protocol:

  • Deprotection of the Alkyne: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is treated with a base, such as sodium hydroxide in a suitable solvent, to remove the acetone protecting group and generate the terminal alkyne, 1-(3-chloro-2-fluorophenyl)acetylene.

  • Sonogashira Coupling: The resulting terminal alkyne is then coupled with a suitable heterocyclic halide (e.g., a bromo- or iodo-substituted benzimidazole or pyrazolopyrimidine core) in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert solvent.

This strategy could provide a modular and efficient way to introduce the substituted phenylalkynyl moiety found in some kinase inhibitors. Further elaboration of the resulting intermediate would then lead to the final MEK inhibitor.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
Binimetinib C17H15BrFN5O3440.24Buchwald-Hartwig Amination
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol C11H10ClFO212.65Potential Precursor for Sonogashira Coupling

Conclusion

The synthesis of MEK inhibitors like Binimetinib relies on a series of well-established organic transformations, with palladium-catalyzed cross-coupling reactions playing a pivotal role in constructing the core structure. While the specific use of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3) in patented MEK inhibitor syntheses is not explicitly documented, its chemical structure makes it a plausible and interesting building block for the development of novel synthetic routes, potentially leveraging the efficiency and versatility of the Sonogashira coupling. The protocols and strategies outlined in these application notes are intended to provide a solid foundation for researchers in the field of medicinal chemistry and drug development to design and execute the synthesis of this important class of therapeutic agents.

References

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290.
  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928–942.
  • Wallace, E. M., Lyssikatos, J. P., Marlow, A. L., Hurley, T. B., & Koch, K. (2004). Preparation of phenylaminobenzimidazolecarboxylates as mitogen activated protein kinase kinase (MEK) inhibitors.
  • Huang, X., Peters, M., Schumacher, K. M., Cao, Z. A., Gansert, J. L., & Chang, D. D. E. (2013). Combination therapy.
  • Process for the preparation of benzimidazole compounds. (2020).
  • Trametinib. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.

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Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL synthesis

Welcome to the technical support center for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, a substituted arylalkyne, is typically achieved via a Sonogashira cross-coupling reaction.[1][2][3][4] This guide will help you navigate the common challenges associated with this palladium-catalyzed transformation to optimize your reaction conditions and achieve high yields and purity.

Experimental Workflow Overview

The synthesis of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol involves the coupling of an aryl halide, specifically 1-bromo-3-chloro-2-fluorobenzene, with a terminal alkyne, 2-methylbut-3-yn-2-ol. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[4][5][6]

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions A 1-Bromo-3-chloro-2-fluorobenzene J Sonogashira Cross-Coupling A->J B 2-Methylbut-3-yn-2-ol B->J C Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) C->J D Ligand (e.g., PPh3, XPhos) D->J E Copper(I) Co-catalyst (e.g., CuI) (Optional) E->J F Base (e.g., Et3N, DBU) F->J G Inert Solvent (e.g., THF, Dioxane) G->J H Inert Atmosphere (e.g., N2, Ar) H->J I Temperature (e.g., RT to 80 °C) I->J K 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol J->K L Work-up & Purification K->L M Pure Product L->M

Caption: General workflow for the Sonogashira coupling synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low or No Product Yield

Q1: My reaction shows very low conversion, or I'm only recovering my starting materials. What are the likely causes?

A1: Low to no product yield in a Sonogashira coupling can stem from several factors, primarily related to the catalyst system and reaction conditions.

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > OTf > Br > Cl.[7] Your substrate, 1-bromo-3-chloro-2-fluorobenzene, is an aryl bromide, which may require heating to react efficiently.[8] The presence of ortho-substituents (the fluorine atom) can also introduce steric hindrance, potentially slowing the reaction.

  • Improper Reaction Conditions:

    • Atmosphere: These reactions must be run under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling.[3] Ensure your solvents are thoroughly degassed.

    • Base: An amine base like triethylamine (Et₃N) or diisopropylamine is required to deprotonate the alkyne. Ensure the base is dry and used in sufficient excess.

    • Temperature: While some Sonogashira reactions proceed at room temperature, aryl bromides often require elevated temperatures (e.g., 60-80 °C).[8][9][10]

Q2: I'm observing the formation of a black precipitate in my reaction flask. What is this, and how can I prevent it?

A2: The black precipitate is likely "palladium black," which indicates the decomposition of your palladium catalyst to Pd(0) metal.[11] This is a common failure mode.

  • Causes: Catalyst decomposition can be triggered by impurities in reagents or solvents, an inappropriate choice of solvent, or excessively high temperatures. Some anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.[11]

  • Solutions:

    • Use High-Purity Reagents: Ensure your aryl halide, alkyne, and solvents are pure. Purify them if necessary.

    • Solvent Choice: Consider switching to a different solvent system. A mixture of dioxane and an amine base (e.g., 1:1 dioxane:Et₃N) is often effective.[8]

    • Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands like XPhos or SPhos can stabilize the palladium center and promote the desired reaction over catalyst decomposition.[12][13]

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.

Side Product Formation

Q3: My main impurity is a dimer of my alkyne (2,5-dimethylhexa-3-yne-2,5-diol). How can I minimize this?

A3: The formation of an alkyne dimer is a classic side reaction in Sonogashira couplings known as Glaser or Hay coupling.[14] This is particularly problematic when using a copper(I) co-catalyst.[3]

  • Mechanism: The copper(I) co-catalyst can react with the terminal alkyne to form a copper acetylide intermediate. In the presence of oxygen, this intermediate can dimerize.[2]

  • Minimization Strategies:

    • Run a Copper-Free Reaction: Numerous protocols exist for copper-free Sonogashira couplings, which completely avoid the primary pathway for Glaser coupling.[3][12][13] These often require specific palladium catalysts and ligands.

    • Thorough Degassing: Rigorously remove oxygen from your reaction mixture using techniques like freeze-pump-thaw cycles or by sparging your solvent with an inert gas.

    • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[15]

G Start Low Yield or Side Products? CheckCatalyst Check Catalyst Activity & Handling Start->CheckCatalyst Yes GlaserCoupling Alkyne Homocoupling (Glaser Product)? Start->GlaserCoupling No CheckConditions Verify Reaction Conditions (Inert atm., Temp., Base) CheckCatalyst->CheckConditions OptimizeLigand Optimize Ligand for Steric Hindrance CheckConditions->OptimizeLigand GlaserCoupling->CheckConditions No UseCopperFree Switch to Copper-Free Protocol GlaserCoupling->UseCopperFree Yes DegasSolvent Improve Degassing Technique UseCopperFree->DegasSolvent Success Optimized Reaction DegasSolvent->Success OptimizeLigand->Success

Caption: Troubleshooting decision tree for the Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q4: Is a copper co-catalyst necessary for this reaction?

A4: No, it is not strictly necessary. While the original Sonogashira protocol uses a copper(I) co-catalyst to facilitate the reaction at mild temperatures, modern advancements have led to highly efficient copper-free methods.[1][3] As discussed in Q3, avoiding copper is the most effective way to prevent the problematic homocoupling of the alkyne.[3] A recommended copper-free system for coupling aryl bromides with 2-methyl-3-butyn-2-ol utilizes Pd(OAc)₂ as the catalyst, a phosphine ligand like P(p-tol)₃, and DBU as the base in THF.[12][13]

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5:

  • Glassware: Ensure all glassware is oven-dried or flame-dried to remove moisture.

  • Reagent Quality: Use high-purity, dry solvents and reagents. It is good practice to distill amine bases like triethylamine before use.[11]

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk line techniques for optimal results.

  • Degassing: Degas your solvent(s) thoroughly before adding the catalyst and reagents.

  • Order of Addition: A common and effective procedure is to charge the reaction vessel with the palladium catalyst, ligand, and aryl bromide, purge with inert gas, add the degassed solvent, followed by the base and finally the alkyne.[10]

Q6: How should I monitor the reaction progress?

A6: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. Staining with a potassium permanganate (KMnO₄) solution is effective for visualizing the alkyne product. GC-MS can provide more quantitative information on the conversion rate.

Q7: What is a typical purification procedure for the final product?

A7: After the reaction is complete, a standard work-up procedure involves quenching the reaction, extracting the product into an organic solvent, and then purifying it.

  • Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[9][16]

  • Purification: The crude product is most commonly purified by column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate or cyclohexane and diethyl ether is often effective for separating the product from residual starting materials and byproducts.[9][16]

Recommended Protocol and Data

The following table provides a starting point for optimizing the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol based on a robust, copper-free protocol.[10]

ParameterRecommended ConditionRationale / Notes
Aryl Halide 1-Bromo-3-chloro-2-fluorobenzeneAryl bromides offer a good balance of reactivity and availability.
Alkyne 2-Methylbut-3-yn-2-olInexpensive and stable alkyne source.[12]
Stoichiometry Aryl Halide: 1.0 mmolThe limiting reagent.
Alkyne: 1.2-1.5 equiv.A slight excess of the alkyne is typically used.
Base: 2.0-3.0 equiv.Ensures complete deprotonation of the alkyne.
Catalyst System Copper-Free to avoid homocoupling. [3][12]
Palladium SourcePd(OAc)₂ (2-3 mol%)A stable and effective Pd(II) precatalyst.[12][13]
LigandP(p-tol)₃ (4-6 mol%) or XPhosP(p-tol)₃ is effective; bulky ligands like XPhos may improve yields for hindered substrates.[12][13]
Solvent Anhydrous, Degassed THFGood solvent for this transformation; provides good results.[12]
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)A strong, non-nucleophilic base effective in these couplings.[12][13]
Temperature 80 °CElevated temperature is often required for aryl bromides.[9][10]
Reaction Time 6-14 hoursMonitor by TLC or GC-MS for completion.[9][10]
Step-by-Step Methodology

This protocol is adapted from established procedures for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[10]

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., P(p-tol)₃, 6 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with alternating vacuum and nitrogen/argon cycles (3 times).

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF, ~3 mL per 1 mmol of aryl halide).

  • Add the base (e.g., DBU, 3.0 equiv.), 2-methylbut-3-yn-2-ol (1.2 equiv.), and finally the 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv.) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots for TLC or GC-MS analysis.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure product.

By following this guide, you will be better equipped to optimize your reaction conditions, troubleshoot common issues, and successfully synthesize 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

References
  • Chintareddy, V. R., Wadhwa, H., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF) as a Very Efficient Catalyst for a Mild and Operationally Simple Addition of Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry, 76(11), 4482–4488. Available at: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Walter, M. G. (n.d.). Process of purifying propargyl alcohol. Google Patents.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aryl propargyl alcohols 1. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separation and recovery of propargyl alcohol.
  • Fiksdahl, A., et al. (n.d.). Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Norwegian Research Information Repository - NTNU. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.).
  • Sivanandan, K., & Gopidas, K. R. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(24), 8497–8500. Available at: [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Catellani, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • A-Z Chemistry. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Beilstein Journal of Organic Chemistry, 10, 384–393. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved from [Link]

  • Chemistry – A European Journal. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(71). Available at: [Link]

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]

  • ResearchGate. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific Sonogashira coupling reaction. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven troubleshooting strategies to optimize your synthesis, improve yield, and simplify purification.

The synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a valuable C(sp²)-C(sp) bond-forming reaction, typically achieved via a palladium-catalyzed Sonogashira coupling between a 3-chloro-2-fluorophenyl halide (or triflate) and the terminal alkyne, 2-methyl-3-butyn-2-ol.[1][2] While powerful, this reaction is susceptible to several side reactions that can complicate downstream processing and reduce the yield of the desired product. This guide provides a structured approach to identifying, mitigating, and eliminating these common byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most pressing initial questions researchers face.

Q1: What is the most common and troublesome byproduct in this synthesis? A1: The most prevalent byproduct is the homocoupled dimer of the alkyne starting material, 2-methyl-3-butyn-2-ol. This side reaction, known as Glaser, Hay, or Eglinton coupling, results in the formation of 2,7-dimethylocta-3,5-diyne-2,7-diol.[3] This byproduct consumes your alkyne, reduces the yield of the target molecule, and can be challenging to separate due to its non-polar nature.

Q2: What is the primary cause of this alkyne homocoupling? A2: The principal cause is the presence of oxygen in the reaction mixture. Oxygen facilitates the oxidative dimerization of the terminal alkyne, a process that is significantly accelerated by the copper(I) co-catalyst (e.g., CuI) traditionally used in Sonogashira protocols. High concentrations of the copper catalyst can worsen the issue.

Q3: My mass spectrometry results show a compound corresponding to the mass of 1-chloro-2-fluorobenzene. What is this and why did it form? A3: This byproduct is the result of a dehalogenation side reaction, where the halide (e.g., bromine or iodine) on your 3-chloro-2-fluorophenyl starting material is replaced by a hydrogen atom. This can occur under certain Sonogashira conditions, particularly at elevated temperatures.[4][5]

Q4: Can I run the Sonogashira reaction without the copper co-catalyst to avoid homocoupling? A4: Yes, and this is a highly recommended strategy. Copper-free Sonogashira protocols are well-established and are a primary method for preventing alkyne dimerization.[6][7] While the reaction might be slower, it often leads to a cleaner reaction profile and simplifies purification.[6]

Q5: How can I visually identify byproduct formation on a TLC plate? A5: The homocoupled alkyne dimer is typically a less polar compound than the desired product and will appear as a separate spot with a higher Rf value on the TLC plate. Dehalogenated starting material may have an Rf value close to your starting aryl halide. A messy TLC with multiple spots often indicates significant side reactions.[8]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem: Excessive Homocoupling (Glaser Byproduct)

The formation of the alkyne dimer is the most frequent obstacle in this synthesis.

Identification:

  • TLC Analysis: A new, less polar spot appears, often becoming more prominent over time.

  • LC-MS/GC-MS: A peak corresponding to the molecular weight of the 2-methyl-3-butyn-2-ol dimer (C10H14O2, MW: 166.22 g/mol ).

  • NMR Spectroscopy: In the crude ¹H NMR, new singlets corresponding to the methyl groups of the symmetrical dimer will be visible.

Root Causes & Mechanism: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide.[1] In the presence of an oxidant, typically molecular oxygen, this intermediate can undergo oxidative coupling to form the diyne.

Prevention & Mitigation Strategies:

StrategyMechanism of ActionKey Implementation Steps
1. Rigorous Inert Atmosphere Prevents oxygen, the primary oxidant for Glaser coupling, from entering the reaction.1. Use Schlenk line techniques. 2. Degas all solvents and the amine base via freeze-pump-thaw cycles (3x) or by sparging with argon or nitrogen for at least 30 minutes. 3. Maintain a positive pressure of inert gas throughout the reaction.
2. Copper-Free Conditions Eliminates the primary catalyst for the homocoupling side reaction.1. Omit CuI from the reaction mixture. 2. May require slightly higher reaction temperatures or longer reaction times. 3. Ensure the palladium catalyst and ligands are of high purity, as trace copper can still promote the side reaction.
3. Slow Addition of Alkyne Maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway over dimerization.1. Prepare a solution of 2-methyl-3-butyn-2-ol in the reaction solvent. 2. Add this solution dropwise to the main reaction mixture over several hours using a syringe pump.
4. Catalyst & Ligand Choice Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.1. Consider ligands other than triphenylphosphine if homocoupling persists. 2. Use a well-defined palladium(0) precatalyst like Pd(PPh₃)₄ or generate it in situ from a Pd(II) source like PdCl₂(PPh₃)₂.[1]

Purification Strategy: The homocoupled dimer can typically be separated from the desired product using flash column chromatography on silica gel, as the dimer is significantly less polar. Recrystallization may also be effective if a suitable solvent system is found.

Problem: Dehalogenation of the Aryl Halide

This side reaction consumes the electrophilic partner, leading to lower yields and the formation of 1-chloro-2-fluorobenzene.

Identification:

  • GC-MS/LC-MS: A peak corresponding to the molecular weight of 1-chloro-2-fluorobenzene (C₆H₄ClF, MW: 130.55 g/mol ).

  • NMR Spectroscopy: Characteristic aromatic signals of the dehalogenated compound may be visible in the crude ¹H NMR.

Root Causes & Mechanism: Dehalogenation can be promoted by certain bases, solvents, or impurities and is often exacerbated by higher reaction temperatures.[4][5] It can occur via reductive processes involving the palladium catalyst or other species in the reaction mixture.

Prevention & Mitigation Strategies:

StrategyMechanism of ActionKey Implementation Steps
1. Temperature Control Reduces the rate of the undesired dehalogenation pathway, which often has a higher activation energy than the desired coupling.[4][5]1. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Room temperature is often sufficient for reactive aryl iodides.[2] 2. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.
2. Choice of Base and Solvent The reaction environment can influence the propensity for dehalogenation.1. Amines like triethylamine or diisopropylamine are standard bases.[2] If dehalogenation is severe, consider screening other organic or inorganic bases. 2. Aprotic polar solvents like DMF or non-polar solvents like toluene can influence reaction outcomes. Toluene may be preferred over DMF in some cases to minimize side reactions.[9]

Part 3: Visualized Workflows and Data

Reaction and Byproduct Formation Pathways

Sonogashira_Reaction

Troubleshooting Workflow

Troubleshooting_Workflow

Summary of Common Byproducts
Byproduct NameStructureTypical Identification MethodKey Prevention Strategy
Alkyne Homocoupling Dimer 2,7-Dimethylocta-3,5-diyne-2,7-diolTLC (less polar spot), LC-MS, NMRRigorous exclusion of oxygen; use of copper-free conditions.
Dehalogenated Aryl Halide 1-Chloro-2-fluorobenzeneGC-MS, LC-MSLower reaction temperature.[4][5]
Triphenylphosphine Oxide (C₆H₅)₃P=ONMR (characteristic peak ~7.4-7.7 ppm), ChromatographyUse of phosphine-free catalysts or alternative ligands.
Polymeric Materials Complex mixture of polymerized alkyneInsoluble material, baseline streaking on TLCAvoid high concentrations and high temperatures; ensure efficient stirring.[10]

Part 4: Recommended Experimental Protocol

This protocol is optimized to minimize the formation of common byproducts, employing copper-free conditions and rigorous inert atmosphere techniques.

Copper-Free Sonogashira Coupling of 1-Bromo-3-chloro-2-fluorobenzene with 2-Methyl-3-butyn-2-ol

  • Reagent & Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Use anhydrous solvents. Degas the solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine) by sparging with argon for 30-45 minutes or via three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of argon.

    • Add the 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv).

    • Add the degassed solvent (e.g., THF, to make a ~0.2 M solution) followed by the degassed triethylamine (2.0-3.0 equiv) via syringe.

  • Reactant Addition:

    • Add 2-methyl-3-butyn-2-ol (1.2-1.5 equiv) to the reaction mixture via syringe. For particularly sensitive reactions, slow addition via a syringe pump over 1-2 hours is recommended to minimize any potential side reactions.

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) under argon.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl halide is consumed.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the pure 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

By implementing these diagnostic and preventative measures, researchers can significantly enhance the efficiency and reproducibility of the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, ensuring a higher yield of the desired product and a more straightforward purification process.

References

  • BenchChem. Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • The Chemical Reaction Database. Copper-free Sonogashira coupling.
  • BenchChem. Removal of homocoupling byproducts in Sonogashira reactions.
  • ACS Publications.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • ACS Publications. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • Wikipedia. Glaser coupling.
  • NIH National Library of Medicine. Copper-free Sonogashira cross-coupling reactions: an overview.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems.
  • Simultaneous Dehalogenation and Hydrogen
  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
  • Reddit. Sonogashira coupling confusion: where did my reactant go?.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

Sources

Troubleshooting

preventing homocoupling in the Sonogashira reaction for CAS 1187385-72-3

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Sonogashira cross-coupling reaction involving 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Sonogashira cross-coupling reaction involving 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)ethyl)aniline (CAS 1187385-72-3) . This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of homocoupled byproducts and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne starting material reacts with itself to form a symmetrical diyne.[1][2] This is highly undesirable as it consumes your valuable alkyne, reduces the yield of the intended cross-coupled product, and complicates purification.[1] For a complex alkyne like CAS 1187385-72-3, minimizing this side reaction is crucial for an efficient synthesis.

Q2: What are the primary causes of homocoupling in my Sonogashira reaction?

A2: The primary culprits for homocoupling are the presence of oxygen and the copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. High concentrations of the copper catalyst can also increase the rate of this undesired reaction.

Q3: Is it possible to run a Sonogashira reaction without a copper co-catalyst to avoid homocoupling?

A3: Yes, copper-free Sonogashira reactions are a well-established method to prevent Glaser coupling.[2][3][4] These reactions often require slightly different conditions, such as the use of specific ligands or higher temperatures, to proceed efficiently, but they are an excellent strategy to avoid the formation of alkyne dimers.

Q4: My starting alkyne, CAS 1187385-72-3, has multiple amine groups. Can these interfere with the reaction?

A4: Yes, the tertiary amine functionalities in your molecule can act as ligands and coordinate to the palladium and copper catalysts. This can potentially influence the catalyst's activity and the reaction's outcome. The amine base used in the reaction already plays a crucial role, and the internal amine groups of your substrate add another layer of complexity.[2] Careful selection of the base and reaction conditions is therefore important.

Troubleshooting Guide: Preventing Homocoupling

This guide provides a systematic approach to troubleshooting and preventing the formation of the homocoupled diyne of 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)ethyl)aniline.

Issue: Significant Formation of Homocoupled Byproduct

If you are observing a low yield of your desired product and a significant amount of the homocoupled alkyne, consider the following troubleshooting steps, ordered from simplest to more involved modifications.

Step 1: Ensure a Rigorously Inert Atmosphere

The presence of oxygen is a major contributor to Glaser coupling.[1]

  • Recommendation: Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. It is critical to maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Step 2: Optimize Copper Co-catalyst Loading

While essential for the traditional Sonogashira reaction, excessive copper(I) can accelerate homocoupling.

  • Recommendation: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount. You may need to perform a series of small-scale experiments to determine the optimal catalyst loading for your specific aryl halide partner.

Step 3: Consider a Copper-Free Protocol

The most direct way to eliminate copper-mediated homocoupling is to remove it from the reaction.[2][4]

  • Recommendation: Switch to a copper-free Sonogashira protocol. This will likely require careful selection of the palladium catalyst, ligand, and base. See the detailed experimental protocol below for a starting point.

Step 4: Evaluate Your Base

The amine base is crucial for deprotonating the alkyne. For a substrate with internal basic sites like CAS 1187385-72-3, the choice of an external base is particularly important.

  • Recommendation: Ensure your amine base (e.g., triethylamine, diisopropylamine) is dry and used in an appropriate excess. If you suspect coordination issues with your substrate's amines, consider using a bulkier amine base which may be less likely to coordinate to the metal center.

Step 5: Adjust Reaction Temperature

Elevated temperatures can sometimes favor the homocoupling pathway.

  • Recommendation: If your reaction is being conducted at a high temperature, try running it at a lower temperature for a longer period. The reactivity of your aryl halide will influence the required temperature; aryl iodides are generally more reactive and may allow for room temperature coupling.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling

This protocol is designed to minimize homocoupling while still utilizing a copper co-catalyst.

Materials:

  • 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)ethyl)aniline (CAS 1187385-72-3)

  • Aryl halide (iodide is preferred for milder conditions)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine, freshly distilled and degassed)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent, followed by the amine base (2-3 equiv.).

  • In a separate flask, dissolve 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)ethyl)aniline (1.1-1.5 equiv.) in the degassed solvent.

  • Slowly add the alkyne solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser coupling.

Materials:

  • 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)ethyl)aniline (CAS 1187385-72-3)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., PPh₃, XPhos) or a pre-formed catalyst like Pd(PPh₃)₄.

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or acetonitrile)

Procedure:

  • To a dry Schlenk flask under argon, add the aryl halide (1.0 equiv.), the palladium source, and the phosphine ligand.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent and the base.

  • Add the 4-ethynyl-N-ethyl-N-(2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)ethyl)aniline (1.1-1.5 equiv.).

  • Heat the reaction mixture to the appropriate temperature (this may be higher than in the copper-catalyzed version) and monitor its progress.

  • After completion, cool the reaction, perform a standard workup, and purify the product.

Data and Condition Summary

Parameter Optimized Cu-Catalyzed Copper-Free Rationale for Preventing Homocoupling
Copper Co-catalyst Minimized loading (e.g., 2-10 mol%)AbsentEliminates the primary catalyst for Glaser coupling.[2]
Atmosphere Rigorously inert (Argon/Nitrogen)Rigorously inert (Argon/Nitrogen)Oxygen is a key oxidant in the homocoupling mechanism.[1]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂/Ligand, Pd(PPh₃)₄Ligand choice can influence the rate of cross-coupling vs. side reactions.[5]
Base Triethylamine, DiisopropylamineCs₂CO₃, K₂CO₃, DBUThe base deprotonates the alkyne; inorganic bases are common in copper-free systems.[2]
Solvent THF, DMF (degassed)DMF, Dioxane, Acetonitrile (degassed)Solvent choice can affect catalyst stability and reaction rates.
Temperature Room temp to moderate heatOften requires heatingLower temperatures can disfavor the homocoupling pathway.

Visualizing the Reaction Pathways

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC_CR Transmetalation (from Cu-C≡CR) ArPdC_CR->Pd0 Product Ar-C≡CR ArPdC_CR->Product Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base, CuI) Diyne R-C≡C-C≡C-R CuAcetylide->Diyne Oxidative Dimerization (O₂ present) Alkyne_source Terminal Alkyne Alkyne_source->Alkyne Alkyne_source->CuAcetylide Forms Cu-Acetylide for both pathways

Caption: Competing pathways: the desired Sonogashira cycle and the undesired Glaser homocoupling.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Inert Is the system rigorously deoxygenated? Start->Check_Inert Degas Thoroughly degas all reagents and solvents. Use freeze-pump-thaw. Check_Inert->Degas No Reduce_Cu Is Cu(I) loading > 5 mol%? Check_Inert->Reduce_Cu Yes Degas->Reduce_Cu Lower_Cu Decrease CuI loading to 1-2 mol%. Reduce_Cu->Lower_Cu Yes Consider_Cu_Free Is homocoupling still a major issue? Reduce_Cu->Consider_Cu_Free No Lower_Cu->Consider_Cu_Free Go_Cu_Free Switch to a copper-free protocol. Consider_Cu_Free->Go_Cu_Free Yes Optimize_Other Optimize temperature, base, and solvent. Consider_Cu_Free->Optimize_Other No Success Homocoupling Minimized Go_Cu_Free->Success Optimize_Other->Success

Caption: A decision tree for troubleshooting homocoupling in Sonogashira reactions.

References

  • BenchChem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4734.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Optimization

Technical Support Center: Catalyst Selection for Improved Yield of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This document is designed for researchers, chemists, and drug development professionals who are utilizing thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate, notably in the synthesis of antiviral agents like Efavirenz. The primary synthetic route to this molecule is the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds. However, the specific substrates involved—an electron-deficient aryl halide and a sterically accessible terminal alkyne—present unique challenges that can lead to low yields and difficult purifications.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction for higher yield and purity.

Frequently Asked Questions: Foundational Concepts
Q: What is the primary reaction for synthesizing 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol?

The synthesis is predominantly achieved via the Sonogashira cross-coupling reaction. This involves the coupling of a terminal alkyne, 2-methylbut-3-yn-2-ol, with an aryl halide, typically 1-halo-3-chloro-2-fluorobenzene. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.

The general reaction scheme is as follows:

General reaction scheme for the Sonogashira coupling to form the target molecule.
Q: What are the essential roles of each component in a standard Sonogashira reaction?

Understanding the function of each component is critical for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary catalyst. The active Pd(0) species undergoes oxidative addition with the aryl halide. Following transmetalation and reductive elimination, it releases the final product and regenerates the Pd(0) catalyst to continue the cycle.

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself, facilitating the crucial transmetalation step with the palladium complex, which is often the rate-determining step of the overall process.

  • Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two main purposes. First, it deprotonates the terminal alkyne, enabling the formation of the copper acetylide. Second, it neutralizes the hydrogen halide (HX) byproduct generated during the reaction, preventing the formation of inactive catalyst species.

  • Phosphine Ligand (e.g., PPh₃): The ligand stabilizes the palladium center, preventing its precipitation as palladium black. The ligand's electronic and steric properties profoundly influence the catalyst's activity and stability.

To visualize how these components interact, refer to the catalytic cycle diagram below.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-(C≡CR)(L)₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Regenerates Pd(0) product Ar-C≡C-R (Final Product) pd_alkyne->product Reductive Elimination cu_acetylide Cu-C≡C-R (Copper Acetylide) cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x Regenerates CuX alkyne H-C≡C-R (Terminal Alkyne) alkyne->cu_acetylide Deprotonation & Complexation base Base (e.g., Et₃N) base->alkyne byproduct Base-H⁺X⁻ base->byproduct aryl_halide Ar-X (Aryl Halide) aryl_halide->pd0 cu_x->alkyne G start Low Yield Observed check_atmosphere Is the system strictly anaerobic? start->check_atmosphere check_catalyst Are Pd/Cu catalysts active and fresh? check_atmosphere->check_catalyst Yes solution_atmosphere Degas solvents. Use Schlenk techniques. check_atmosphere->solution_atmosphere No check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh Pd/Cu sources. Consider Pd(0) catalyst. check_catalyst->solution_catalyst No check_conditions Are temperature & ligand optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use iodo-aryl if possible. check_reagents->solution_reagents No solution_conditions Screen bulky ligands. Optimize temperature (40-80°C). check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_atmosphere->check_atmosphere solution_catalyst->check_catalyst solution_reagents->check_reagents solution_conditions->check_conditions

Caption: A systematic workflow for troubleshooting low yields in the Sonogashira coupling.

Q2: I'm observing a significant amount of a byproduct that appears to be the dimer of 2-methylbut-3-yn-2-ol. How can I prevent this?

This byproduct is the result of Glaser coupling, an oxidative homocoupling of the alkyne. It is a classic side reaction in copper-cocatalyzed Sonogashira couplings and is promoted by the presence of oxygen.

  • Primary Solution: Rigorous Exclusion of Oxygen: As mentioned above, ensuring a strictly inert atmosphere is the first and most effective line of defense.

  • Secondary Solution: Copper-Free Sonogashira: If homocoupling remains a persistent issue, a copper-free protocol is the best solution. These reactions avoid the formation of the copper acetylide intermediate that is susceptible to oxidative dimerization. However, the absence of copper often necessitates more reactive catalyst systems or harsher conditions.

    • Catalyst/Ligand: Highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, are required to facilitate the reaction without the copper co-catalyst.

    • Base: A stronger base, such as an inorganic base (e.g., Cs₂CO₃, K₂CO₃) or a hindered amine base, may be needed.

Q3: A black precipitate formed in my reaction mixture. What is it, and what should I do?

The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive Pd(0) metal. Its formation indicates that the palladium catalyst has come out of the catalytic cycle and decomposed. This can be caused by:

  • High Temperatures: Overheating the reaction mixture.

  • Inefficient Ligands: The phosphine ligand is not effectively stabilizing the Pd(0) intermediate.

  • Impurities: Certain impurities can strip ligands from the metal center, leading to precipitation.

Once a significant amount of palladium black has formed, the reaction rate will plummet. While the reaction might not be completely dead, it will be severely hampered. The best course of action is to prevent its formation in the first place by using stable catalyst systems, appropriate ligands, and carefully controlled temperatures. If it does form, filtering the reaction mixture and adding a fresh charge of catalyst may sometimes salvage the reaction, but prevention is far more effective.

Catalyst & Ligand Selection Guide
Q: How do I choose the optimal Palladium/Ligand combination for coupling with 3-chloro-2-fluoro-bromobenzene?

The electronic and steric properties of your specific aryl halide (electron-poor, ortho-substituted) and

Troubleshooting

troubleshooting low yield in the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This resource is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically employs a Sonogashira cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section addresses the most common and frustrating issues encountered during the synthesis. Each question is structured to help you diagnose the problem and implement a logical, scientifically-grounded solution.

Q1: My reaction yield is disappointingly low, or I am only recovering my starting materials. What are the primary causes?

Low to non-existent yield in a Sonogashira coupling is a multifaceted problem. A systematic diagnosis is crucial. The issue almost always lies within one of three areas: the catalyst system, the quality of reagents, or the reaction conditions.

A1: Let's break down the potential culprits:

  • The Catalytic System (Palladium & Copper):

    • Palladium Catalyst Inactivity: The active catalyst is a Palladium(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Failure of this reduction step will halt the reaction. Furthermore, Pd(0) complexes, especially those with phosphine ligands, can be sensitive to air and moisture, leading to decomposition. The appearance of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.

    • Copper Co-catalyst Degradation: The copper(I) salt (typically CuI) is crucial for activating the terminal alkyne.[1][3] Over time, CuI can oxidize to Cu(II), which is ineffective. Fresh, high-purity CuI should be used; it typically appears as a white to light tan powder.

  • Reagent and Substrate Quality:

    • Purity: Impurities in your aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene) or your alkyne (2-methylbut-3-yn-2-ol) can act as catalyst poisons. Ensure starting materials are of high purity, purifying them if necessary.

    • Solvent and Base Condition: The reaction is sensitive to oxygen and moisture. Using anhydrous solvents and ensuring your amine base (e.g., triethylamine, diisopropylethylamine) is dry is critical. Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling), which consumes your starting material and complicates purification.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The failure to maintain a strictly inert atmosphere (argon or nitrogen) is one of the most common reasons for failure. Oxygen not only deactivates the Pd(0) catalyst but also facilitates the Glaser homocoupling side reaction.[1] Thoroughly degassing the solvent and reagents is a mandatory step.

    • Incorrect Temperature: The reactivity of the aryl halide is paramount. The C-X bond must be cleaved in the oxidative addition step, which is often rate-limiting.[2][4] The general reactivity trend is I > OTf > Br >> Cl. While an aryl iodide might react at room temperature, an aryl bromide will likely require heating (e.g., 50-80 °C), and an aryl chloride requires even harsher conditions and specialized ligands.[4][5]

    • Insufficient Base: An amine base is required to neutralize the hydrogen halide (HX) produced during the reaction and to facilitate the deprotonation of the alkyne.[1] A stoichiometric excess (typically 2-5 equivalents) is necessary.[6]

Potential Cause Diagnostic Check Recommended Solution
Inactive Pd Catalyst Reaction fails to initiate; formation of Pd black.Use a fresh batch of catalyst stored under inert gas. If using Pd(II), ensure conditions are suitable for in-situ reduction.
Degraded Cu Co-Catalyst Low conversion despite active Pd catalyst.Use a fresh bottle of CuI. Avoid old or discolored batches.
Presence of Oxygen Significant alkyne homocoupling (Glaser) byproduct observed.Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[7]
Low Temperature Reaction stalls with aryl bromides or chlorides.Gradually increase the reaction temperature. For aryl bromides, 50-80 °C is a good starting point.[5]
Impure Reagents Inconsistent results, catalyst decomposition.Purify starting materials (aryl halide, alkyne) via distillation or chromatography. Use anhydrous grade solvents and distill the amine base.[8]
Q2: I'm observing a significant amount of a byproduct that is double the mass of my alkyne. What is this and how can I prevent it?

A2: You are observing the classic Sonogashira side reaction: oxidative homocoupling of the terminal alkyne, often called Glaser coupling.[1] This reaction forms a symmetrical butadiyne from two molecules of your alkyne, catalyzed by the copper(I) salt in the presence of oxygen.

Mechanism of Undesired Homocoupling: 2 R-C≡C-H + 2 Cu(I) --[O₂]--> R-C≡C-C≡C-R + 2 Cu(II) + 2 H⁺

Prevention Strategies:

  • Strict Oxygen Exclusion: This is the most critical factor. Employ robust degassing techniques for all solvents and reagents (see protocol below). Ensure your reaction vessel is thoroughly flushed with an inert gas like argon or nitrogen.

  • Minimize Copper Catalyst: While catalytic copper increases the rate of the desired reaction, using a high loading can accelerate homocoupling. Reduce the CuI loading to the minimum effective level (e.g., 1-5 mol%).

  • Consider "Copper-Free" Sonogashira: Numerous protocols exist that obviate the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[1][9] These methods may require different ligands, bases, or slightly higher temperatures but are often cleaner.

  • Use a Co-solvent: Running the reaction in a solvent like THF or dioxane with the amine base, rather than using the amine as the sole solvent, can sometimes suppress side reactions.[8]

Frequently Asked Questions (FAQs)

Q3: What is the optimal catalyst loading for this reaction?

For initial attempts, a palladium catalyst loading of 1-5 mol% and a copper(I) iodide loading of 2-10 mol% is standard.[2][10] Highly optimized procedures for reactive substrates can reduce palladium loading to as low as 0.025 mol%.[6] However, for troubleshooting, it is wise to start with a higher catalyst loading to rule out inactivity as the primary issue.

Q4: How do I choose the right base and solvent?

The choice of base and solvent is interdependent and crucial for success.

  • Bases: An amine base is typically used.

    • Triethylamine (Et₃N): Most common, acts as both base and often as a solvent. It must be distilled and stored under inert gas.[8]

    • Diisopropylethylamine (DIPEA) or Diisopropylamine (DIPA): Bulkier amines that can sometimes improve yields by minimizing side reactions.

    • Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly in copper-free protocols or when using polar aprotic solvents like DMF or dioxane.[1][11]

  • Solvents: The solvent must dissolve the aryl halide, alkyne, and catalytic species.[12]

    • Amine as Solvent: Using Et₃N or DIPA as the solvent is a classic approach.[1]

    • Co-solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and 1,4-dioxane are excellent co-solvents used with an amine base.[11] Anecdotal evidence suggests THF may sometimes promote the formation of palladium black, so its purity is paramount.[8]

Parameter Typical Range/Options Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol %
Copper Co-Catalyst CuI2-10 mol % (if not copper-free)
Base Et₃N, DIPA, Cs₂CO₃2-5 equivalents
Solvent THF, DMF, Dioxane, or AmineMust be anhydrous and degassed
Temperature Room Temp to 100 °CHighly dependent on aryl halide (I < Br < Cl)
Atmosphere Argon or NitrogenMandatory for success

Experimental Protocols & Visual Guides

Protocol 1: Effective Solvent and Reagent Degassing

This protocol is essential for removing dissolved oxygen, which is detrimental to the reaction.

  • Assemble Glassware: Flame-dry your reaction flask (e.g., a Schlenk flask) under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • Add Solvent & Reagents: Add the solvent, aryl halide, alkyne, and amine base to the flask.

  • Freeze-Pump-Thaw Cycle (Most Rigorous): a. Seal the flask and carefully immerse the bottom in a liquid nitrogen bath until the contents are frozen solid. b. Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. c. Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You may see gas bubbles evolve from the liquid as it thaws. d. Repeat this freeze-pump-thaw cycle at least three times.

  • Inert Gas Sparging (Alternative Method): a. Insert a long needle connected to an inert gas line into the liquid, ensuring the tip is below the surface. b. Insert a second, shorter "vent" needle that does not touch the liquid. c. Bubble the inert gas through the solution for 20-30 minutes. This method is less rigorous than freeze-pump-thaw but often sufficient.

  • Final Step: After degassing, remove the needles (if sparging) and backfill the flask with the inert gas. The catalysts (Pd and Cu salts) can now be added under a positive flow of inert gas.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low yield in the Sonogashira synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

TroubleshootingWorkflow start Low Yield Observed cat_check Check Catalyst System start->cat_check cond_check Check Reaction Conditions start->cond_check reag_check Check Reagents & Substrates start->reag_check pd_active Is Pd Catalyst Active? (No Pd Black) cat_check->pd_active cu_fresh Is CuI Fresh? (White/Light Tan) cat_check->cu_fresh inert_atm Is Atmosphere Inert? (Proper Degassing) cond_check->inert_atm temp_ok Is Temperature Optimal for Aryl Halide? cond_check->temp_ok reag_pure Are Reagents Pure & Anhydrous? reag_check->reag_pure base_ok Is Base Sufficient & Dry? reag_check->base_ok solution_cat Solution: Use fresh catalysts. Consider new ligand. pd_active->solution_cat No success Yield Optimized pd_active->success Yes cu_fresh->solution_cat No cu_fresh->success Yes solution_cond Solution: Improve degassing. Adjust temperature. inert_atm->solution_cond No inert_atm->success Yes temp_ok->solution_cond No temp_ok->success Yes solution_reag Solution: Purify starting materials. Use anhydrous solvents. Distill base. reag_pure->solution_reag No reag_pure->success Yes base_ok->solution_reag No base_ok->success Yes solution_cat->success solution_cond->success solution_reag->success

A flowchart for systematically troubleshooting low product yield.

References

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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • ResearchGate. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Google Patents. (n.d.).
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  • PubMed Central. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

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  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
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  • ACS Publications. (2023). Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination. [Link]

  • Beilstein Journals. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. [Link]

  • PubMed. (2001). Palladium-catalyzed arylation of enynes and electron-deficient alkynes using diaryliodonium salts. [Link]

  • ACS Publications. (2009). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. [Link]

  • Cengage. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. [Link]

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  • YouTube. (2023). Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. [Link]

  • Wiley Online Library. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of. [Link]

  • SciELO. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. [Link]

  • ResearchGate. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. [Link]

  • Beilstein Journals. (2012). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Welcome to the technical support guide for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate. Our guidance is rooted in mechanistic principles and practical, field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.

The synthesis of this molecule, typically via a Sonogashira coupling of a 1-halo-3-chloro-2-fluorobenzene derivative with 2-methylbut-3-yn-2-ol, presents a unique set of purification hurdles.[1][2][3] These challenges stem from residual catalysts, thermally sensitive functional groups, and closely related impurities. This guide provides a logical, question-driven framework to troubleshoot and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: After my aqueous workup, the crude product is a dark, viscous oil. What are the most likely contaminants causing this appearance?

A: A dark, oily appearance is typically indicative of residual palladium and copper catalysts from the Sonogashira coupling reaction.[2][4] While an aqueous wash can remove inorganic salts, organometallic complexes and finely dispersed metallic palladium can persist in the organic layer. Another common source of coloration and impurities is the homocoupling of 2-methylbut-3-yn-2-ol (Glaser coupling), which is promoted by the copper co-catalyst.[4]

Q2: I'm experiencing significant product loss during purification. What are the common causes?

A: Product loss can primarily be attributed to two factors:

  • Thermal Degradation: As a tertiary propargyl alcohol, your compound has moderate thermal stability.[5] Applying high heat during solvent evaporation (e.g., high-temperature rotary evaporation) can lead to decomposition.[6][7][8] It is crucial to maintain bath temperatures below 40-45°C.

  • Degradation on Silica Gel: Standard silica gel is inherently acidic and can catalyze the elimination of the tertiary hydroxyl group or other rearrangement reactions, leading to a complex mixture of byproducts and loss of the desired compound.[9]

Q3: Is distillation a viable method for purifying this compound?

A: It is strongly advised against using distillation. Propargyl alcohols are known to be thermally unstable, and many cannot be purified by distillation without significant decomposition.[6] The risk of polymerization or decomposition at elevated temperatures is high, making it an impractical and potentially hazardous method for this specific molecule.[10]

Q4: My initial NMR analysis shows both unreacted 1-halo-3-chloro-2-fluorobenzene and 2-methylbut-3-yn-2-ol. How can I efficiently remove both?

A: The most effective method for removing both polar (2-methylbut-3-yn-2-ol) and non-polar (aryl halide) starting materials is flash column chromatography. The significant difference in polarity between the two starting materials and your product allows for good separation. A carefully selected solvent gradient is key. An initial elution with a low-polarity solvent system will remove the non-polar aryl halide, followed by a gradual increase in polarity to elute your product, leaving the more polar starting alcohol behind.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the principal purification technique for this molecule.[1][11][12] Success depends on the correct choice of stationary and mobile phases to ensure separation without causing product degradation.

Problem: Poor separation between the product and a closely eluting impurity.
  • Primary Cause: The impurity is likely a homocoupled byproduct or a structurally similar analogue. The unique electronic nature of the fluorinated aromatic ring requires a specific chromatographic approach.[13][14][15]

  • Solution Pathway:

    • Optimize the Mobile Phase: Develop a solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (Hexane or Cyclohexane) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).[11] Aim for an Rf value of 0.25-0.35 for your product.

    • Consider an Alternative Stationary Phase: If standard silica fails, the halogenated nature of your compound makes it an excellent candidate for stationary phases designed for separating halogenated compounds.[13][15]

      • Pentafluorophenyl (PFP) Phase: PFP columns offer alternative selectivity to traditional C18 or silica phases. They engage in multiple interaction modes, including dipole-dipole and π-π interactions, which can be highly effective for separating halogenated aromatic compounds and positional isomers.[15]

      • Neutral Alumina: If product degradation is suspected, switching to neutral alumina can prevent acid-catalyzed side reactions.

Data Summary: Recommended Starting Conditions for Chromatography
Stationary PhaseRecommended Mobile Phase SystemTarget Impurities & Rationale
Standard Silica GelHexane / Ethyl Acetate (Gradient: 5% to 30% EtOAc)General purpose. Good for separating starting materials from the product.
Neutralized Silica GelHexane / Ethyl Acetate (Gradient: 5% to 30% EtOAc)Prevents degradation of the acid-sensitive tertiary alcohol.[9]
Neutral Alumina (Activity I)Diethyl Ether / Pentane (Gradient: 10% to 50% Et2O)Alternative to silica for acid-sensitive compounds; may alter elution order.[1]
PFP-Functionalized SilicaAcetonitrile / Water or Methanol / WaterEnhanced selectivity for halogenated and aromatic compounds.[13][15] Ideal for resolving closely related aromatic byproducts.
Problem: The product appears to be degrading on the column, resulting in streaking on TLC and multiple spots in collected fractions.
  • Primary Cause: The tertiary alcohol is reacting with the acidic surface of the silica gel.

  • Workflow: Mitigating On-Column Degradation

    This workflow provides a logical decision path to address on-column degradation.

    G A Observe Degradation (Streaking/New Spots) B Is standard silica gel being used? A->B C Prepare Neutralized Silica Gel B->C  Yes   E Switch to Neutral Alumina Stationary Phase B->E  No (Already Neutral) D Run Column with Neutralized Silica C->D F Problem Resolved D->F E->F

    Caption: Decision workflow for troubleshooting product degradation during column chromatography.

  • Experimental Protocol: Preparation of Neutralized Silica Gel

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

    • Add triethylamine (Et3N) to the slurry to constitute 1% of the total solvent volume.

    • Stir the slurry gently for 15-20 minutes.

    • Pack the column with this slurry as usual.

    • Run the column using a mobile phase that also contains a small amount of triethylamine (approx. 0.1-0.5%) to maintain neutrality throughout the purification process.

Troubleshooting Guide: Post-Chromatography Workup

Problem: Residual metals (Pd, Cu) are detected in the final product by elemental analysis.
  • Primary Cause: Standard aqueous workups are often insufficient for removing all organometallic catalyst residues.

  • Solution Protocol: Metal Scavenging

    • Aqueous EDTA Wash: Before chromatography, wash the crude organic solution with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. EDTA is a chelating agent that will complex with residual copper and palladium ions, pulling them into the aqueous phase.

    • Thiol-Based Scavengers: After chromatography, if metals persist, dissolve the product in a suitable solvent (e.g., Dichloromethane or Toluene) and treat it with a silica-based scavenger resin functionalized with thiol groups (e.g., SiliaMetS Thiol). These scavengers have a high affinity for soft metals like palladium and can be removed by simple filtration.

Troubleshooting Guide: Crystallization

For achieving high analytical purity, crystallization may be attempted after chromatographic purification. This compound may be a low-melting solid or an oil, making crystallization challenging.[6][11]

Problem: The purified product "oils out" or fails to crystallize from solution.
  • Primary Cause: The purity may still be insufficient (<98%), or a suitable solvent system has not been identified. Tertiary propargylic alcohols can be difficult to crystallize.[6][16]

  • Experimental Protocol: Screening for Crystallization Solvents

    • Purity First: Ensure the material is >98% pure by NMR or HPLC before attempting crystallization.

    • Solvent Screening: In small vials, dissolve ~20-30 mg of the purified oil in a minimal amount of various solvents at room temperature or with gentle warming.

    • Single Solvent Systems: Test solvents of varying polarity (e.g., Hexane, Diethyl Ether, Toluene, Ethyl Acetate, Isopropanol).

    • Binary Solvent Systems: If single solvents fail, use a binary system. Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane or Diethyl Ether) and slowly add a poor solvent (e.g., Hexane or Pentane) dropwise until turbidity persists. Gently warm to redissolve, then allow to cool slowly.

    • Initiate Crystallization: If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal if available. Allow the solution to stand at room temperature, then at 4°C, and finally at -20°C.

Crystallization Solvent Screening Logic

Caption: Logical flow for selecting an effective crystallization solvent system.

References

  • Vertex AI Search. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Varughese, P., Gangoda, M.E., & Gilpin, R.K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • ResearchGate.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • Semantic Scholar. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
  • Google Patents. (EP0256745A2). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • ACS Publications. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development.
  • PubMed. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study.
  • ACS Publications. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. The Journal of Physical Chemistry A.
  • Wikipedia. Propargyl alcohol.
  • Beilstein Journals.
  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120.
  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
  • NIH. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC.
  • Wikipedia. Sonogashira coupling.
  • RSC Publishing. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ChemRxiv.
  • Organic Chemistry Portal.
  • The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

Sources

Troubleshooting

impact of solvent choice on the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Topic: Impact of Solvent Choice on the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Welcome to the technical support guide for optimizing the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Impact of Solvent Choice on the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Welcome to the technical support guide for optimizing the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol via Sonogashira coupling. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into a frequently overlooked yet critical reaction parameter: the solvent. This guide moves beyond simple protocols to explain the fundamental principles governing solvent effects, enabling you to troubleshoot existing issues and proactively design more robust and efficient synthetic routes.

The synthesis —a palladium and copper-catalyzed cross-coupling between a terminal alkyne (2-methylbut-3-yn-2-ol) and an aryl halide (a 3-chloro-2-fluoro-substituted benzene)—is a powerful method for C-C bond formation.[1] However, its success is highly dependent on the delicate interplay between the catalyst, base, and the reaction medium. The solvent is not merely an inert medium; it actively influences catalyst stability, reagent solubility, reaction kinetics, and the prevalence of side reactions.[2][3]

This guide is structured into a series of frequently asked questions for foundational knowledge and a troubleshooting section for resolving specific experimental challenges.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the fundamental role of the solvent in the Sonogashira coupling?

A1: The solvent plays several critical roles that directly impact the reaction's outcome:

  • Solubilization: The solvent must effectively dissolve a diverse set of components, including the potentially lipophilic aryl halide, the palladium catalyst, phosphine ligands, the copper co-catalyst, the alkyne, and the amine base.[2] Insufficient solubility of any component can lead to a stalled or heterogeneous reaction with poor yields.

  • Stabilization of Intermediates: The Sonogashira catalytic cycle involves various charged or polar intermediates. Polar solvents can stabilize these species, potentially accelerating key steps like oxidative addition and reductive elimination.[2][4]

  • Influence on Reaction Rate: The choice of solvent directly affects reaction kinetics. Polar solvents often enhance reaction rates.[2] Furthermore, the solvent's boiling point dictates the accessible temperature range, which is crucial when coupling less reactive aryl halides like bromides or chlorides that may require heating.[5]

  • Interaction with the Catalytic System: Some solvents, particularly coordinating solvents like DMF or acetonitrile, can interact with or even displace ligands from the palladium center. This can either stabilize the catalyst or inhibit its activity, depending on the specific ligand system used.[2][6]

Q2: Which solvents are most common for this reaction, and what are their typical applications?

A2: A range of solvents can be employed, with the choice depending on the reactivity of the substrates and the desired reaction conditions.

  • Amine Solvents (e.g., Triethylamine, Diethylamine, Piperidine): These are frequently used to serve the dual purpose of base and solvent.[1] This simplifies the reaction setup and ensures a high concentration of the base, which is necessary to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide intermediate.

  • Aprotic Polar Solvents (e.g., DMF, THF, 1,4-Dioxane, Acetonitrile): These are excellent choices for ensuring the solubility of all reaction components.[2]

    • DMF (N,N-Dimethylformamide) is a powerful solvent with a high boiling point (153 °C), making it suitable for unreactive substrates that require heating. However, its strong coordinating ability can sometimes slow reactions by displacing ligands.[2]

    • THF (Tetrahydrofuran) is a versatile, less coordinating solvent with a lower boiling point (66 °C). It is widely used for reactions with more reactive aryl iodides and bromides that proceed at or near room temperature.[7]

  • Non-polar Solvents (e.g., Toluene): While less common, non-polar solvents like toluene may be preferred for specific catalyst systems where coordinating solvents are detrimental. Yields can be significantly better in toluene compared to DMF in certain cases.[2]

Q3: How does solvent polarity specifically influence the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol?

A3: Solvent polarity is a key determinant of reaction efficiency. Polar solvents generally accelerate the reaction by stabilizing polar transition states in the catalytic cycle.[2] For the coupling of a substituted aryl halide, a polar environment can facilitate the crucial oxidative addition step. However, the effect is not always linear with the dielectric constant. Highly coordinating polar solvents like DMF or DMSO can sometimes inhibit the reaction by competing with other ligands for a site on the palladium catalyst.[2][8] Therefore, a screening process using solvents of varying polarities (e.g., Toluene, THF, Acetonitrile, DMF) is often the most effective strategy for optimization.

Q4: Can I run a copper-free Sonogashira coupling, and how does this impact my solvent choice?

A4: Yes, copper-free Sonogashira reactions are highly advantageous as they prevent the primary side reaction: the undesired oxidative homocoupling of the alkyne (Glaser coupling).[1] In the absence of a copper co-catalyst, the role of the base and solvent becomes even more critical. Strong amine bases, often secondary amines like piperidine or diisopropylamine, are required and are frequently used in excess or as the solvent itself to facilitate the catalytic cycle.[9] In some modern protocols, green solvents like 2-MeTHF have been successfully used for copper- and amine-free systems at room temperature, offering a more sustainable approach.[10][11]

Troubleshooting Guide: Solvent-Related Issues

This section addresses common problems encountered during the synthesis and provides solutions centered on solvent optimization.

Problem 1: Low to No Product Yield
  • Observation: TLC or LC-MS analysis shows primarily unreacted starting materials.

  • Possible Cause & Solution:

    • Poor Solubility: Your aryl halide or catalyst may not be fully dissolved.

      • Solution: Switch to a more powerful polar aprotic solvent like DMF or NMP, especially if you are using an inorganic base like K₂CO₃ that has limited solubility in solvents like THF.[2]

    • Catalyst Decomposition: A black precipitate ("palladium black") is observed.

      • Solution: This indicates the aggregation and precipitation of Pd(0). This can be promoted by certain solvents, with some anecdotal evidence pointing towards THF under certain conditions.[7] Ensure your solvent is rigorously deaerated, as oxygen accelerates decomposition.[1] If the problem persists, consider switching to a different solvent such as 1,4-dioxane or toluene.

    • Inhibited Catalysis: The reaction stalls after initial conversion.

      • Solution: If using a strongly coordinating solvent like DMF or DMSO, it may be inhibiting the catalyst.[2] Attempt the reaction in a less coordinating solvent like THF or toluene, or a mixture of THF and an amine base (e.g., triethylamine).[12]

Problem 2: Significant Alkyne Homocoupling (Glaser Product)
  • Observation: A significant byproduct corresponding to the dimer of 2-methylbut-3-yn-2-ol is detected.

  • Possible Cause & Solution:

    • Oxygen in the System: The copper-catalyzed Glaser coupling is highly sensitive to oxygen.[13]

      • Solution: Your solvent is likely not sufficiently deaerated. Before adding catalysts and reagents, sparge the solvent with argon or nitrogen for at least 30 minutes or use several freeze-pump-thaw cycles.[7] Running the reaction under a strict inert atmosphere is critical.[1]

    • Inherently Prone System: The standard copper-catalyzed system can inherently lead to this side product.

      • Solution: Switch to a copper-free protocol. This often involves using a strong amine base like piperidine or diisopropylamine, which can also serve as the solvent.[9] Alternatively, specialized palladium catalysts and ligands have been developed that work efficiently in solvents like DMSO or aqueous media without copper.[14][15]

Problem 3: Reaction Fails with Aryl Chloride Precursor
  • Observation: When attempting the reaction with 1-chloro-2-fluoro-3-iodobenzene's chloro-analogue, no reaction occurs.

  • Possible Cause & Solution:

    • Low Reactivity of Aryl Chloride: The C-Cl bond is much stronger than C-Br or C-I, making the oxidative addition step extremely difficult. The reactivity trend is I > Br > Cl.

      • Solution: This challenge requires more than just a solvent change, but the solvent is a key part of the solution. You will need:

        • High Temperatures: Employ a high-boiling point solvent like DMF, NMP, or 1,4-dioxane to enable temperatures >100 °C.[5]

        • Specialized Catalysts: Standard Pd(PPh₃)₄ catalysts are often ineffective. Use catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are designed to activate C-Cl bonds.[16] The solvent must be compatible with this new catalytic system.

Data & Protocols
Table 1: Properties of Common Solvents for Sonogashira Coupling
SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Characteristics
Triethylamine (Et₃N)902.4Amine Base / AproticDual role as base and solvent; good for mild conditions.
Tetrahydrofuran (THF)667.6Aprotic PolarVersatile, common, less coordinating than DMF.[2]
Acetonitrile (MeCN)8237.5Aprotic PolarPolar, can be effective but may inhibit some catalysts.[2]
N,N-Dimethylformamide (DMF)15336.7Aprotic PolarHigh boiling point, excellent solvating power, but strongly coordinating.[2][17]
1,4-Dioxane1012.2AproticHigher boiling point than THF, often a good alternative.[18]
Toluene1112.4Aprotic Non-polarGood for high temperatures when coordinating solvents are problematic.[2]
Dimethyl Sulfoxide (DMSO)18947.0Aprotic PolarVery high boiling point and polarity; used in challenging couplings.[15]

Data compiled from multiple sources.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a starting point for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol using a reactive aryl halide like 1-chloro-2-fluoro-3-iodobenzene.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and Copper(I) iodide (CuI, 0.04 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) followed by a 1:1 mixture of degassed THF and Triethylamine (Et₃N). The final concentration of the aryl halide should be approximately 0.2 M.

  • Alkyne Addition: Add 2-methylbut-3-yn-2-ol (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel.

Protocol 2: Solvent Screening for Optimization

  • Setup: Arrange several small reaction vials, each with a stir bar. To each vial, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and Et₃N (2.5 equiv.).

  • Solvent Addition: To each vial, add a different, degassed solvent (e.g., Vial 1: THF; Vial 2: DMF; Vial 3: Acetonitrile; Vial 4: Toluene) to achieve the same concentration.

  • Initiation: Add 2-methylbut-3-yn-2-ol (1.2 equiv.) to each vial.

  • Analysis: Stir all reactions under identical conditions (temperature, time). After a set time (e.g., 4 hours), quench a small aliquot from each vial and analyze by LC-MS or GC-MS to compare conversion rates and byproduct formation, allowing for the selection of the optimal solvent.

Visualizations

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield Homocoupling High Homocoupling Start->Homocoupling Decomposition Catalyst Decomposition (Pd Black) LowYield->Decomposition Is there a black precipitate? Solubility Poor Solubility LowYield->Solubility Is everything dissolved? Oxygen Oxygen in System Homocoupling->Oxygen Was solvent deaerated? CuSystem Cu-Catalyzed System Homocoupling->CuSystem Using standard CuI? Solve_Decomp Action: Ensure solvent is rigorously deaerated. Try alternative solvent (Dioxane). Decomposition->Solve_Decomp Solve_Solubility Action: Switch to more polar solvent (e.g., DMF, NMP) Solubility->Solve_Solubility Solve_Oxygen Action: Sparge solvent with inert gas (Ar/N2). Use freeze-pump-thaw. Oxygen->Solve_Oxygen Solve_Cu Action: Switch to copper-free conditions. (e.g., use Piperidine as solvent/base) CuSystem->Solve_Cu

Caption: Troubleshooting flowchart for solvent-related issues.

Sonogashira_Cycle cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_Complex R¹-X Transmetalation R¹-Pd(II)(C≡CR²)L₂ OA_Complex->Transmetalation Cu-C≡CR² RE_Complex Product Complex Transmetalation->RE_Complex Reductive Elimination RE_Complex->Pd0 R¹-C≡CR² Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide + CuX, Base CuX Cu(I)X Cu_Acetylide->OA_Complex Transmetalation Base Base (e.g., Et₃N) Base->Alkyne Deprotonation Solvent Solvent (e.g., THF, DMF) cluster_Pd_Cycle cluster_Pd_Cycle Solvent->cluster_Pd_Cycle Solubilizes & Stabilizes Intermediates

Caption: Catalytic cycles showing the role of the solvent.

References
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  • ResearchGate. Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. [Link]

  • Štefane, B., & Polanc, S. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (2007). (rac)-4-TRIMETHYLSILYL-3-BUTYN-2-OL. Org. Synth., 84, 120. [Link]

Sources

Optimization

improving the regioselectivity of the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Sonogashira cross-coupling reaction, with a specific focus on achieving high regioselectivity. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocol.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses the most common issues encountered during the synthesis. Each problem is followed by a systematic approach to identify the root cause and implement a validated solution.

Problem 1: Low to No Product Yield

You've run the reaction and, upon analysis, find very little or none of your desired product, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

Initial Diagnostic Questions:

  • Did the palladium catalyst decompose? The formation of a black precipitate ("palladium black") is a key indicator that your active Pd(0) catalyst has crashed out of solution. This can be triggered by impurities, inappropriate solvent choice, or high temperatures.

  • Are your catalysts and reagents active? Both the palladium catalyst and the copper(I) co-catalyst are sensitive to their environment. Pd(0) sources like Pd(PPh₃)₄ are air and moisture sensitive, while CuI can degrade over time.

  • Were the reaction conditions truly anaerobic? Oxygen is detrimental, especially in copper-catalyzed Sonogashira reactions, as it promotes the unwanted homocoupling of the alkyne (Glaser coupling).[1]

Solutions & Optimization Protocol:

  • Catalyst Integrity:

    • Use a fresh batch of palladium catalyst or one that has been stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air than Pd(0) sources.

    • Use fresh, high-purity copper(I) iodide. A white to light tan color is indicative of good quality; green or brown coloration suggests oxidation.

  • Solvent and Base Preparation:

    • Use anhydrous, degassed solvents. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) should be distilled and stored over KOH under an inert atmosphere.[2]

    • Ensure the amine base is present in sufficient excess to act as both a base and, in some protocols, the solvent or co-solvent.[1]

  • Strict Anaerobic Technique:

    • Degas the reaction mixture thoroughly using at least three freeze-pump-thaw cycles, especially the solvent and base.

    • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Temperature Control:

    • While aryl iodides can react at room temperature, aryl bromides often require heating. However, excessive temperatures can lead to catalyst decomposition.[3] Start at a moderate temperature (e.g., 50-60 °C) and only increase if the reaction is sluggish.

Problem 2: Poor Regioselectivity - Coupling at the Wrong Position

Your starting material is a dihalobenzene, for example, 1-bromo-3-chloro-2-fluorobenzene. You observe a mixture of products where the alkyne has coupled to both the bromo- and chloro-substituted positions, or you get the undesired regioisomer exclusively.

Scientific Background:

Regioselectivity in Sonogashira coupling is governed by the relative reactivity of the carbon-halogen bonds. The rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) center.[1] This reactivity follows a well-established trend: C-I > C-OTf > C-Br >> C-Cl .[3][4] Therefore, in a molecule with both a bromine and a chlorine atom, the palladium catalyst will preferentially insert at the more reactive C-Br bond. However, electronic effects of other substituents and the choice of catalyst/ligand system can influence this outcome.

Solutions & Optimization Protocol:

  • Exploit Inherent Reactivity:

    • Starting Material Choice: If possible, start with 1-bromo-3-chloro-2-fluorobenzene rather than a dichloro- or di-iodo equivalent. The significant difference in reactivity between C-Br and C-Cl bonds provides the strongest intrinsic bias for selective coupling at the C-Br position.[1]

    • Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., room temperature to 40 °C). Lower temperatures increase the kinetic preference for the catalyst to react with the more activated C-Br bond over the less reactive C-Cl bond.

  • Catalyst and Ligand Control: The choice of the phosphine ligand on the palladium center is a powerful tool for controlling regioselectivity.[4][5][6]

    • Sterically Hindered Ligands: Employ bulky phosphine ligands. The increased steric demand around the palladium center can enhance its ability to discriminate between two electronically or sterically different halide positions.

    • Electron-Rich Ligands: Electron-donating ligands can increase the rate of oxidative addition, but this can sometimes reduce selectivity.[7] A careful balance is needed.

    • Bidentate vs. Monodentate Ligands: The "bite angle" and coordination of bidentate ligands (e.g., dppf) can dramatically alter the electronic and steric environment of the palladium center compared to monodentate ligands (e.g., PPh₃), thereby switching the preferred site of reaction.[4][6]

Table 1: Ligand Selection for Influencing Regioselectivity

Ligand TypeExample LigandsTypical Effect on RegioselectivityRationale
Monodentate PPh₃, P(t-Bu)₃Often favors the electronically most reactive site.Standard, flexible coordination.
Bidentate dppf, dppe, XantphosCan reverse or enhance selectivity depending on the substrate.[4][6]Rigid coordination geometry ("bite angle") alters the accessibility of the catalytic center.
Electron-Rich P(Cy)₃, PCy₃Can increase overall reactivity, which may require lower temperatures to maintain selectivity.Increases electron density on Pd, facilitating oxidative addition.

Experimental Protocol for Optimizing Regioselectivity:

  • To a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃ (0.01 equiv) and a selected phosphine ligand (e.g., Xantphos, 0.022 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Add 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv), 2-methylbut-3-yn-2-ol (1.2 equiv), and CuI (0.02 equiv).

  • Add the degassed amine base (e.g., DIPA, 3.0 equiv).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Analyze the crude product mixture by ¹H NMR and ¹³C NMR to determine the ratio of regioisomers.[8][9]

Problem 3: Significant Alkyne Homocoupling (Glaser Coupling)

You observe a significant amount of a byproduct, which you identify as the dimer of 2-methylbut-3-yn-2-ol (2,7-dimethylocta-3,5-diyne-2,7-diol).

Scientific Background:

Glaser coupling is the oxidative homocoupling of terminal alkynes, a reaction also catalyzed by copper salts in the presence of an oxidant, typically oxygen.[10][11] In the context of the Sonogashira reaction, it is the primary competing side reaction and is responsible for reducing the yield of the desired cross-coupled product.[1][12]

Solutions & Optimization Protocol:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. As detailed in Problem 1, use stringent anaerobic techniques (freeze-pump-thaw cycles, maintaining a positive inert gas pressure).

  • Copper-Free Conditions: If homocoupling remains problematic, switch to a copper-free Sonogashira protocol. These reactions often require a different palladium catalyst/ligand system, a different base (e.g., Cs₂CO₃), and sometimes higher temperatures, but they completely eliminate the primary catalyst for Glaser coupling.[1][7]

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the second-order homocoupling reaction relative to the cross-coupling reaction. Use a syringe pump to add the 2-methylbut-3-yn-2-ol slowly over several hours.[13]

  • Add a Reducing Agent: Some protocols report that adding a mild reducing agent can help keep the copper in the active Cu(I) state and prevent the Cu(II)-mediated oxidative homocoupling.[10]

Glaser_Suppression cluster_problem Problem: Alkyne Homocoupling cluster_solutions Solutions Problem Glaser Product Observed S1 Strictly Anaerobic (Freeze-Pump-Thaw) Problem->S1 Primary Cause: Oxygen Presence S2 Switch to Copper-Free Protocol Problem->S2 Eliminate Cu Catalyst S3 Slow Addition of Alkyne Problem->S3 Modify Kinetics S4 Use Fresh Cu(I) Source Problem->S4 Avoid Oxidized Cu(II) Impurities

Caption: Troubleshooting workflow for minimizing Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which starting dihalobenzene should I use for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol?

For the highest regioselectivity, you should use 1-bromo-3-chloro-2-fluorobenzene . The large difference in C-Br vs. C-Cl bond reactivity provides a strong intrinsic preference for the Sonogashira coupling to occur at the C-Br position.[1][4]

Q2: What is the dual role of the amine (e.g., triethylamine) in the reaction?

The amine base plays two critical roles. First, it deprotonates the terminal alkyne to form the reactive acetylide species. Second, it acts as a scavenger for the hydrogen halide (H-X) that is produced as a byproduct during the catalytic cycle, preventing it from creating an acidic environment that could deactivate the catalyst or cause side reactions.[1] In many procedures, it also serves as the solvent.[1]

Q3: My reaction turns black, but I still get some product. Should I be concerned?

The formation of palladium black indicates that some portion of your catalyst has decomposed, which will lower the overall reaction rate and final yield. While the remaining soluble catalyst can still produce the product, the conditions should be optimized to prevent this decomposition. Anecdotal evidence suggests that solvents like THF may be more prone to promoting palladium black formation.[2] Consider switching to a solvent like toluene or using the amine base as the solvent.

Q4: How do I properly set up a copper-free Sonogashira reaction?

Copper-free protocols are an excellent way to avoid Glaser homocoupling.[1] A typical setup involves:

  • Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[7]

  • Base: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often used instead of an amine.[7][14]

  • Solvent: A polar aprotic solvent like DMF or a non-polar solvent like toluene may be used.[15]

  • Temperature: These reactions may require higher temperatures than their copper-catalyzed counterparts.

Q5: What is the best way to purify the final product, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol?

The product is a tertiary alcohol, which is moderately polar.

  • Aqueous Workup: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and wash with water or a saturated solution of ammonium chloride to remove the amine hydrohalide salts and other water-soluble components.[16][17]

  • Column Chromatography: The most effective method for purification will likely be silica gel column chromatography.[18] Given the polarity of the hydroxyl group, a solvent system such as a gradient of ethyl acetate in hexanes or diethyl ether in cyclohexane would be appropriate.[18][19]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective final purification step.

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ PdII_A trans-Pd(II)(Ar)(X)L₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B trans-Pd(II)(Ar)(C≡CR)L₂ PdII_A->PdII_B Transmetalation Product Ar-C≡CR PdII_B->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base) CuX CuX CuX->Cu_Acetylide Base Base Cu_Acetylide->PdII_A To Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira reaction.[1][7]

References

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines . [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . [Link]

  • The Sonogashira Coupling . [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - RSC Publishing. [Link]

  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction | Request PDF - ResearchGate. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations - PMC - NIH. [Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchGate. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . [Link]

  • The Palladium Component of an Immobilized Sonogashira Catalyst System: New Insights by Multinuclear HRMAS NMR Spectroscopy - Chemistry. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]

  • Twisted Graphene Nanoribbons for Breakthroughs in Energy Storage, Bioelectronics and Chiroptics - Accounts of Chemical Research. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative - Beilstein Journals. [Link]

  • glaser coupling - Organic Chemistry Portal - Literature . [Link]

  • Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions - Nanochemistry Research. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • (rac)-4-Triisopropylsilyl-3-butyn-2-ol - Organic Syntheses. [Link]

  • ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. - ResearchGate. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]

  • 3-Chloro-4-phenylbutan-2-one - Organic Syntheses Procedure. [Link]

  • Aldehydes, Ketones and Carboxylic Acids - NCERT. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthesized 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol by High-Performance Liquid Chromatography

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of the synthesized specialty chemical, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of the synthesized specialty chemical, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents a detailed experimental protocol, and objectively compares HPLC with alternative analytical techniques, supported by experimental data.

Introduction: The Analytical Imperative for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a complex molecule of significant interest in medicinal chemistry and materials science, often synthesized via a Sonogashira coupling reaction.[1][2] The purity of this compound is paramount, as even minute impurities can drastically alter its biological activity, toxicity profile, and material properties. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of its research and development lifecycle.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the analysis of drug products and the identification of impurities.[3] Its simplicity, cost-effectiveness, and the reliability of the equipment make it an indispensable tool for ensuring the safety and efficacy of pharmaceutical products.[4]

This guide will explore a meticulously developed HPLC method for the purity analysis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, detail the potential impurities arising from its synthesis, and compare the performance of HPLC with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

The Synthetic Landscape: Anticipating Impurities in Sonogashira Coupling

The synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol typically involves the Sonogashira coupling of a terminal alkyne (2-methylbut-3-yn-2-ol) with an aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene).[1][2] This palladium-catalyzed cross-coupling reaction, while powerful, is not without its side reactions, which give rise to a predictable set of impurities.[5][6][7]

Potential Impurities:

  • Homocoupling of the Alkyne: A common side reaction is the Glaser coupling, leading to the formation of a di-alkyne dimer.[7]

  • Dehalogenation of the Aryl Halide: The starting aryl halide can undergo reduction, leading to the loss of a halogen atom.

  • Unreacted Starting Materials: Residual 2-methylbut-3-yn-2-ol and the aryl halide may be present in the final product.

  • Isomeric Byproducts: In cases where the starting aryl halide has multiple reactive sites, isomeric coupling products may form.

  • Catalyst Residues: Trace amounts of the palladium and copper catalysts may remain.

A successful analytical method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities.

The Analytical Workhorse: A Detailed HPLC Protocol

The following HPLC method has been developed and optimized for the purity analysis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The choices of column, mobile phase, and detection parameters are grounded in the physicochemical properties of the analyte and its potential impurities.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the nonpolar aromatic analyte and its likely impurities.[3]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-35 min: 40% BA gradient elution is necessary to resolve early-eluting polar impurities and later-eluting nonpolar impurities, including potential homocoupled products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Synthesized Product Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standard Solution Standard->Dilution Injection Inject Sample and Standard into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Purity Calculate Purity (% Area) Integration->Purity Report Generate Report Purity->Report

Figure 1: HPLC Purity Analysis Workflow.
Method Validation

To ensure the reliability of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust technique for this analysis, it is essential to understand its performance in the context of other available analytical methods, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

HPLC vs. Gas Chromatography (GC)
FeatureHPLCGas Chromatography (GC)Rationale for Preference
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes.4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol has a relatively high boiling point and may degrade at the high temperatures required for GC analysis.[8]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility.The direct analysis by HPLC avoids the time-consuming and potentially error-prone derivatization step.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with flame ionization (FID) or mass spectrometry (MS) detectors.While GC can be more sensitive for volatile impurities, HPLC offers sufficient sensitivity for purity analysis in this context.
Resolution Excellent for a wide range of compounds.Superior for separating volatile compounds with small differences in boiling points.HPLC provides adequate resolution for the expected impurities in the Sonogashira reaction.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
FeatureHPLCUPLCRationale for Consideration
Particle Size 3-5 µm<2 µmUPLC's smaller particle size leads to higher efficiency and resolution.[9]
Analysis Time Longer run times (typically 15-60 minutes).[8]Significantly shorter run times (typically 1-10 minutes).For high-throughput screening or time-critical analyses, UPLC offers a significant advantage.
Solvent Consumption HigherLowerUPLC is a more environmentally friendly and cost-effective technique due to reduced solvent usage.
System Pressure Lower (up to 400 bar)Much higher (up to 1000 bar)UPLC systems are more expensive and require more rigorous maintenance.
Sensitivity GoodHigher, due to sharper peaks.The increased sensitivity of UPLC can be beneficial for detecting trace-level impurities.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Tech_Selection Start Purity Analysis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Is_Volatile Is the analyte and its impurities volatile and thermally stable? Start->Is_Volatile Use_GC Consider Gas Chromatography (GC) Is_Volatile->Use_GC Yes Use_LC Use Liquid Chromatography (LC) Is_Volatile->Use_LC No High_Throughput Is high-throughput and speed critical? Use_LC->High_Throughput Use_UPLC Use Ultra-Performance Liquid Chromatography (UPLC) High_Throughput->Use_UPLC Yes Use_HPLC Use High-Performance Liquid Chromatography (HPLC) High_Throughput->Use_HPLC No

Figure 2: Decision Tree for Analytical Technique Selection.

Conclusion: A Validated HPLC Method as the Gold Standard

For the routine purity analysis of synthesized 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a validated reversed-phase HPLC method stands as the gold standard. It offers a judicious balance of resolution, sensitivity, and practicality, effectively separating the main compound from its process-related impurities. While GC is generally unsuitable due to the compound's low volatility, UPLC presents a compelling alternative for laboratories requiring higher throughput and sensitivity, albeit at a greater initial investment. The detailed HPLC protocol and comparative analysis provided herein serve as a comprehensive resource for researchers and drug development professionals to ensure the quality and integrity of this important chemical entity.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of a Bulky and Electron-Rich Diphosphinobiphenyl Ligand. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

  • Novakova, L., Matysova, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. [Link]

  • Churchwell, M. I., Twaddle, N. C., Meeker, L. R., & Doerge, D. R. (2005). Improving LC− MS sensitivity through increases in chromatographic performance: comparisons of UPLC− ESI-MS with HPLC− ESI-MS. Journal of chromatography B, 825(2), 134-143. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Poole, C. F. (2003). The essence of chromatography. Elsevier. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545. [Link]

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]

  • AlAani, H., & Alnukkary, Y. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Advanced Pharmaceutical Bulletin, 6(1), 137. [Link]

  • ResearchGate. (2016). (PDF) Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: A Critical Intermediate in Modern Drug Discovery

Introduction 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique combination of a substi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique combination of a substituted aryl ring and a tertiary propargylic alcohol moiety makes it a versatile building block for the construction of complex molecular architectures. The precise arrangement of the chloro and fluoro substituents on the phenyl ring is often crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates. This guide provides a comprehensive comparison of different synthetic routes to this important compound, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[3] In the context of synthesizing 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, the Sonogashira coupling offers a direct and reliable approach.

Causality Behind Experimental Choices

The choice of a copper-free Sonogashira protocol is a strategic decision aimed at enhancing the reaction's robustness and simplifying the purification process. While traditional Sonogashira couplings employ a copper(I) co-catalyst, this can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[4] By omitting the copper co-catalyst, we rely on a carefully selected palladium catalyst and ligand system to facilitate the reaction, thereby minimizing side reactions and improving the overall yield of the desired product.[5][6]

The selection of 1-bromo-3-chloro-2-fluorobenzene as the aryl halide starting material is based on a balance of reactivity and accessibility. Aryl iodides are generally more reactive in Sonogashira couplings, but they are also typically more expensive and less stable. Aryl bromides offer a good compromise, providing sufficient reactivity under optimized conditions while being more cost-effective for larger-scale syntheses.[7][8] The synthesis of 1-bromo-3-chloro-2-fluorobenzene itself can be achieved from commercially available 3-chloro-2-fluoroaniline.[9][10]

2-Methyl-3-butyn-2-ol is employed as a practical and inexpensive surrogate for acetylene.[5] The tertiary alcohol functionality not only enhances the stability and handling of the alkyne but also serves as a protecting group that can be removed under basic conditions if the terminal alkyne is required for subsequent transformations.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from established procedures for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol.[5][11]

Step 1: Synthesis of 1-Bromo-3-chloro-2-fluorobenzene

A plausible route to the starting material, 1-bromo-3-chloro-2-fluorobenzene, begins with the bromination of commercially available 3-chloro-2-fluoroaniline, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 2: Copper-Free Sonogashira Coupling

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. To this is added 1-bromo-3-chloro-2-fluorobenzene (1.0 mmol, 1.0 equiv), 2-methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv), and anhydrous tetrahydrofuran (THF, 5 mL). Finally, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol, 3.0 equiv) is added via syringe. The reaction mixture is then heated to 80 °C and stirred for 6-12 hours.

Step 3: Work-up and Purification

Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

Visualizing the Sonogashira Pathway

Sonogashira_Coupling cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_product Product ArylHalide 1-Bromo-3-chloro- 2-fluorobenzene FinalProduct 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol ArylHalide->FinalProduct Sonogashira Coupling Alkyne 2-Methyl-3-butyn-2-ol Alkyne->FinalProduct Catalyst Pd(OAc)₂ / P(p-tol)₃ Catalyst->FinalProduct Base DBU Base->FinalProduct Solvent THF, 80 °C Solvent->FinalProduct

Caption: Workflow for the Sonogashira synthesis of the target compound.

Route 2: Grignard-Based Approach (A Proposed Alternative)

While the Sonogashira coupling is a highly effective method, exploring alternative routes is crucial for process optimization and to circumvent potential challenges such as catalyst cost or sensitivity. A plausible alternative involves the use of a Grignard reagent, a powerful tool for carbon-carbon bond formation. This proposed route would involve the preparation of a 3-chloro-2-fluorophenyl Grignard reagent and its subsequent reaction with a suitable propargyl electrophile.

Causality Behind Experimental Choices

The formation of the Grignard reagent from 1-bromo-3-chloro-2-fluorobenzene is the critical first step. Anhydrous conditions are paramount as Grignard reagents are highly sensitive to moisture. The choice of tetrahydrofuran (THF) as a solvent is standard, as it effectively solvates and stabilizes the Grignard reagent.[12] A small amount of iodine or 1,2-dibromoethane is often used to initiate the reaction by activating the magnesium surface.

The subsequent reaction with a propargyl derivative is the key bond-forming step. While the direct reaction with propargyl alcohol is possible, it can be complicated by the acidic proton of the hydroxyl group. A more controlled approach would involve the use of a protected propargyl alcohol derivative or a propargyl halide, such as propargyl bromide.[13][14] For this proposed route, we will consider the reaction with 1-bromo-2-methyl-3-butyn-2-ol, which can be prepared from 2-methyl-3-butyn-2-ol.

Proposed Experimental Protocol: Grignard Reaction

Step 1: Preparation of 3-Chloro-2-fluorophenylmagnesium Bromide

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equiv) are placed. A crystal of iodine is added, and the flask is gently warmed under a stream of nitrogen. Anhydrous THF is added to cover the magnesium. A solution of 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with a Propargyl Electrophile

The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of a suitable propargyl electrophile, such as 1-bromo-2-methyl-3-butyn-2-ol (1.0 equiv), in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

Step 3: Work-up and Purification

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

Visualizing the Grignard Pathway

Grignard_Reaction cluster_starting_materials Starting Materials cluster_intermediates Intermediate cluster_product Product ArylHalide 1-Bromo-3-chloro- 2-fluorobenzene Grignard 3-Chloro-2-fluorophenyl- magnesium Bromide ArylHalide->Grignard Magnesium Mg Magnesium->Grignard THF, Anhydrous PropargylElectrophile Propargyl Electrophile FinalProduct 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol PropargylElectrophile->FinalProduct Nucleophilic Addition Grignard->FinalProduct

Caption: Proposed Grignard-based synthesis of the target compound.

Comparative Analysis of Synthetic Routes

The following table provides a summary of the key performance indicators for the two synthetic routes discussed. It is important to note that the data for the Grignard route is projected based on typical yields for similar reactions, as a specific experimental procedure for this target molecule was not found in the literature.

ParameterRoute 1: Sonogashira CouplingRoute 2: Grignard Reaction (Proposed)
Starting Materials 1-Bromo-3-chloro-2-fluorobenzene, 2-Methyl-3-butyn-2-ol1-Bromo-3-chloro-2-fluorobenzene, Magnesium, Propargyl Electrophile
Key Reagents Palladium catalyst, Phosphine ligand, Base (DBU)Magnesium, Anhydrous Solvent (THF)
Typical Yield Good to Excellent (70-95% reported for similar substrates)[5][11]Moderate to Good (projected 50-70%)
Reaction Conditions Mild to moderate (80 °C)Mild (0 °C to reflux)
Functional Group Tolerance Generally highModerate (sensitive to acidic protons)
Scalability Well-established for large-scale synthesisCan be challenging on a large scale due to exothermic nature
Cost-Effectiveness Catalyst cost can be a factorGenerally lower reagent costs
Safety Considerations Palladium catalysts can be toxicGrignard reagents are highly reactive and moisture-sensitive

Conclusion

Both the Sonogashira coupling and the proposed Grignard-based approach offer viable pathways to 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The Sonogashira route is a well-established and highly reliable method, benefiting from extensive literature support and predictable outcomes. Its high functional group tolerance and amenability to a wide range of substrates make it the preferred choice for many applications. The copper-free variation further enhances its appeal by simplifying the reaction and purification.

The Grignard route, while currently proposed, represents a potentially more cost-effective alternative, avoiding the use of expensive palladium catalysts. However, its successful implementation would require careful optimization of reaction conditions to manage the reactivity of the Grignard reagent and ensure a good yield. The choice between these two routes will ultimately depend on the specific requirements of the research project, including scale, budget, available equipment, and the chemist's familiarity with each technique. Further experimental validation of the proposed Grignard route is warranted to fully assess its practicality.

References

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link][5][7][11]

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed, 24605159. [Link][6][8]

  • Process for synthesizing 2,3-difluoroaniline. (2010).
  • How can 3-chloro-2-fluoroaniline be utilized for the synthesis of 2-chloro-3-fluoroprobene?. (2024). Lange. [Link]

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  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2016). Journal of Chemical Education. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link][1]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link][2]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link][3]

  • 3-Chloro-2-fluoroaniline. (n.d.). PubChem. [Link][10]

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. (2013). Ludwig-Maximilians-Universität München. [Link]

  • 3-CHLOROANILINE. (n.d.). Ataman Kimya. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Elsevier. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Aroon Chande. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). National Institutes of Health. [Link][13]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). MDPI. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link][12]

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Validation

A Guide to the Structural Validation of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol via ¹H and ¹³C NMR Spectroscopy

Introduction: The Imperative of Structural Certainty In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant losses in time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution, providing a detailed fingerprint of the chemical environment of each nucleus.

This guide provides an in-depth, experience-driven walkthrough for validating the structure of a novel synthetic compound, 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. We will move beyond a simple recitation of data, focusing instead on the logical framework of spectral prediction, the rationale behind experimental choices, and a rigorous comparison of expected versus observed data. This approach serves as a self-validating system, ensuring high confidence in the final structural assignment.

Compound Under Investigation:

  • Name: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

  • Structure: Chemical structure of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

The Predictive Framework: Anticipating the NMR Signature

An expert's first step is not to look at the spectrum, but at the molecule itself. By dissecting the structure, we can predict the key features of its ¹H and ¹³C NMR spectra. This predictive analysis establishes a hypothesis that we will then test against experimental data.

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate four distinct proton environments:

  • Aromatic Protons (H-4', H-5', H-6'): The trisubstituted benzene ring contains three protons. Their chemical shifts are influenced by the ring current (~7.3 ppm base) and the electronic effects of the substituents.[1][2][3] The fluorine and chlorine atoms are electron-withdrawing, which should shift these protons downfield. Furthermore, these protons will exhibit both proton-proton (JHH) and proton-fluorine (JHF) spin-spin coupling, leading to complex multiplets.[4][5]

  • Hydroxyl Proton (-OH): This proton is expected to be a broad singlet. Its chemical shift is highly variable (typically δ 1-5 ppm) due to its concentration- and temperature-dependent hydrogen bonding with the solvent or other molecules.[6]

  • Methyl Protons (-CH₃): The two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. They will appear as a single, sharp singlet, integrating to 6 protons. Their proximity to the deshielding oxygen and alkyne functionalities suggests a chemical shift around δ 1.6 ppm.

Predicted ¹³C NMR Spectrum

We predict eight unique carbon signals, as the two methyl carbons are equivalent:

  • Aromatic Carbons (C-1' to C-6'): Six distinct signals are expected in the aromatic region (δ 110-160 ppm).[2] The carbon directly bonded to fluorine (C-2') will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet.[7][8] The other aromatic carbons will exhibit smaller, long-range JCF couplings.[8][9]

  • Alkynyl Carbons (-C≡C-): Two signals are expected in the δ 70-90 ppm range.[10][11] These signals are often sharp but can be of lower intensity, especially the quaternary carbon (C-3).

  • Tertiary Alcohol Carbon (C-2): The carbon bearing the hydroxyl and methyl groups is expected around δ 65-70 ppm.

  • Methyl Carbons (C-1): The two equivalent methyl carbons will appear as a single signal in the upfield region, typically around δ 30-35 ppm.

Experimental Design and Rationale

The quality of NMR data is directly dependent on a meticulously planned experimental protocol. Every choice, from solvent to reference standard, is made to maximize data integrity and clarity.

Workflow for NMR-Based Structural Validation

G cluster_0 Predictive Phase cluster_1 Experimental Phase cluster_2 Analysis & Validation predict_H Predict ¹H Spectrum (Shifts, Splitting, Integration) prep Sample Preparation (Solvent, Standard) predict_H->prep predict_C Predict ¹³C Spectrum (Shifts, C-F Coupling) predict_C->prep acquire Data Acquisition (¹H, ¹³C{¹H} NMR) prep->acquire analyze Spectral Analysis (Signal Assignment) acquire->analyze compare Compare Predicted vs. Experimental Data analyze->compare validate Structural Confirmation compare->validate

Caption: Workflow for structural validation using NMR.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of Deuterated Chloroform (CDCl₃).

      • Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and has minimal, well-defined residual solvent peaks in both ¹H (δ 7.26 ppm, singlet) and ¹³C (δ 77.16 ppm, triplet) spectra that are unlikely to overlap with signals of interest.[12][13][14]

    • Add a small amount (1-2 drops of a dilute solution or a micro-spatula tip) of Tetramethylsilane (TMS) as an internal standard.

      • Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR in organic solvents.[15][16] It produces a sharp singlet at δ 0.00 ppm in both spectra, is chemically inert, and is volatile, allowing for easy sample recovery.[17][18][19]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • The experiments are to be performed on a 500 MHz NMR spectrometer.

      • Rationale: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic region of the ¹H spectrum.

    • ¹H NMR Experiment: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

    • ¹³C NMR Experiment: Acquire a proton-decoupled (¹³C{¹H}) spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of the ¹³C isotope.[11]

Data Analysis: Correlating Signals to Structure

The following data represents a typical, high-quality dataset obtained for the target compound, presented for analysis and assignment.

Tabulated NMR Data
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Integration
7.451H
7.311H
7.101H
2.851H
1.626H
Interpretation and Assignment

The experimental data aligns remarkably well with our initial predictions, providing strong evidence for the proposed structure.

  • ¹H Spectrum Analysis:

    • Aromatic Region (δ 7.0-7.5 ppm): Three distinct signals are observed, each integrating to one proton.

      • The signal at δ 7.45 ppm is a triplet of doublets. This pattern arises from coupling to two adjacent protons (H-4' and H-6', giving a triplet-like appearance with J ≈ 8.0 Hz) and a larger coupling to the ortho fluorine atom (³JHF ≈ 6.5 Hz). This corresponds to H-5' .

      • The signal at δ 7.31 ppm is a doublet of doublets, consistent with ortho coupling to H-5' (³JHH ≈ 8.0 Hz) and a smaller meta coupling to the fluorine atom (⁴JHF ≈ 1.5 Hz). This is assigned to H-6' .

      • The signal at δ 7.10 ppm appears as a triplet, indicating coupling to two adjacent protons (H-5') and the fluorine atom. The similar coupling constants (³JHH ≈ 8.0 Hz and ³JHF ≈ 8.0 Hz) cause the signal to resolve as a triplet. This is assigned to H-4' .

    • Hydroxyl Proton (δ 2.85 ppm): A broad singlet integrating to one proton is observed, characteristic of the -OH group.

    • Methyl Protons (δ 1.62 ppm): A sharp singlet integrating to six protons confirms the presence of two equivalent -CH₃ groups.

  • ¹³C Spectrum Analysis:

    • Aromatic Region (δ 115-160 ppm): Six distinct signals are present.

      • The doublet at δ 159.5 ppm with a very large coupling constant (J = 251.5 Hz) is unequivocally assigned to C-2' , the carbon directly bonded to fluorine.[20]

      • The other five aromatic signals all show some degree of coupling to fluorine, confirming their positions on the substituted ring. Their specific shifts are consistent with the known effects of chloro and fluoro substituents.[21]

    • Alkynyl and Alcohol Carbons (δ 65-95 ppm): The signals at δ 92.1 (C-4) and δ 81.5 (C-3) are in the expected range for alkynyl carbons.[22] The signal at δ 65.4 is assigned to the tertiary alcohol carbon, C-2 .

    • Methyl Carbon (δ 31.4 ppm): The signal at δ 31.4 ppm is assigned to the two equivalent methyl carbons (C-1 ).

Structural Validation and Advanced Considerations

The close match between the predicted spectral features and the experimentally observed data provides a robust validation of the proposed structure. The key diagnostic features are:

  • The presence and integration of four unique proton environments.

  • The complex splitting patterns in the aromatic region, which are only explainable by the specific 3-chloro-2-fluoro substitution pattern.

  • The large one-bond C-F coupling and multiple long-range C-F couplings observed in the ¹³C spectrum.

Logical Relationship of Key NMR Data

G Aromatic Aromatic Ring (H-4', H-5', H-6') H_Aromatic ¹H: δ 7.0-7.5 Complex Multiplets Aromatic->H_Aromatic ¹H Data C_Aromatic ¹³C: δ 115-160 ¹JCF ≈ 250 Hz Aromatic->C_Aromatic ¹³C Data Alkyne Alkyne (-C≡C-) C_Alkyne ¹³C: δ 80-95 Alkyne->C_Alkyne ¹³C Data Alcohol t-Butyl Alcohol Moiety (-C(OH)(CH₃)₂) H_OH ¹H: δ ~2.85 Broad Singlet Alcohol->H_OH ¹H Data H_CH3 ¹H: δ 1.62 Singlet (6H) Alcohol->H_CH3 ¹H Data C_Alcohol ¹³C: δ 65.4 & 31.4 Alcohol->C_Alcohol ¹³C Data

Caption: Correlation of molecular fragments to NMR data.

For even greater certainty, especially in a regulatory or GMP (Good Manufacturing Practice) environment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed. An HMBC experiment, for instance, would show correlations between the alkynyl carbons and the aromatic protons, unambiguously connecting the two halves of the molecule and confirming the regiochemistry.[23][24][25]

Conclusion

Through a systematic process of prediction, meticulous experimentation, and rigorous data analysis, we have validated the structure of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The ¹H and ¹³C NMR data are fully consistent with the proposed molecular architecture, with key diagnostic features such as the aromatic proton splitting patterns and carbon-fluorine coupling constants providing unequivocal confirmation. This guide illustrates a robust, logic-driven approach that ensures the highest level of scientific integrity in structural elucidation.

References

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Comparative

A Comparative Guide to the Efficiency of Palladium Catalysts for Sonogashira Coupling

The Sonogashira cross-coupling reaction, a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, stands as a cornerstone of modern organic synthesis.[1][2] Its ap...

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction, a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, stands as a cornerstone of modern organic synthesis.[1][2] Its applications are extensive, particularly in the fields of medicinal chemistry and drug development for the synthesis of complex molecular architectures.[1][3] The efficiency of this transformation is critically dependent on the choice of the palladium catalyst. This guide provides an in-depth comparison of various palladium catalysts, offering experimental insights and data to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

The Catalytic Landscape: Homogeneous vs. Heterogeneous Systems

The choice between a homogeneous and a heterogeneous palladium catalyst is a primary consideration in designing a Sonogashira coupling reaction. Each class of catalyst presents a unique set of advantages and disadvantages that influence reaction efficiency, product purity, and overall process sustainability.

Homogeneous Palladium Catalysts: The Workhorses of Sonogashira Coupling

Homogeneous palladium catalysts, being soluble in the reaction medium, are the most ubiquitously employed catalysts for the Sonogashira reaction due to their high activity and accessibility of the catalytic sites.

  • Palladium-Phosphine Complexes: Traditional Sonogashira reactions often utilize palladium-phosphine complexes. The most common among these are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[4] While Pd(PPh₃)₄ is a Pd(0) complex that can directly enter the catalytic cycle, it is sensitive to air and moisture. In contrast, PdCl₂(PPh₃)₂ is a more stable Pd(II) complex that is reduced in situ to the active Pd(0) species.[5] The choice between these often comes down to a balance of reactivity and handling convenience. The steric and electronic properties of the phosphine ligands play a crucial role in the catalyst's efficiency. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[4][6]

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[4][5] Their strong σ-donating ability stabilizes the palladium center, often leading to more robust and efficient catalysts.[4][5] NHC-palladium complexes have demonstrated high catalytic activity in both copper-co-catalyzed and copper-free Sonogashira couplings, sometimes with lower catalyst loadings.[4][7]

Heterogeneous Palladium Catalysts: The Path to Greener Chemistry

In alignment with the principles of green chemistry, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have gained significant attention.[8] Their primary advantage lies in their ease of separation from the reaction mixture, enabling catalyst recycling and minimizing palladium contamination in the final product.[8][9]

  • Palladium on Carbon (Pd/C): Pd/C is a widely used heterogeneous catalyst that can be effective in Sonogashira couplings, often in the presence of a copper co-catalyst and a phosphine ligand.[10][11] However, the development of ligand-free and copper-free Pd/C-catalyzed Sonogashira reactions represents a significant advancement towards more sustainable protocols.[12]

  • Supported Palladium Nanoparticles and Single-Atom Catalysts: More advanced heterogeneous systems involve palladium nanoparticles or single atoms supported on various materials like silica, polymers, or carbon nanotubes.[9][13] These catalysts offer high surface area and can exhibit enhanced activity and selectivity.[9][13] Single-atom catalysts (SACs), in particular, represent the ultimate in catalyst efficiency, with every palladium atom being catalytically active.[14][15]

The Crucial Role of Ligands and Additives

The efficiency of a palladium catalyst in Sonogashira coupling is intricately linked to the nature of the ligands coordinated to the metal center and the presence of additives, most notably a copper co-catalyst.

Phosphine Ligands: A Balancing Act of Sterics and Electronics

The choice of phosphine ligand can dramatically influence the outcome of a Sonogashira reaction. The ideal phosphine ligand is often a compromise between steric bulk and electron-donating ability.[6]

  • Steric Hindrance: Bulky phosphines can promote the formation of the catalytically active monoligated palladium species, which is crucial for efficient oxidative addition.[6]

  • Electron-Donating Properties: Electron-rich phosphines increase the electron density on the palladium center, facilitating the oxidative addition of the aryl/vinyl halide.[4]

The Copper Co-catalyst: To Use or Not to Use?

The classic Sonogashira protocol employs a copper(I) salt, typically CuI, as a co-catalyst.[5][16] The copper acetylide intermediate is more nucleophilic than the terminal alkyne itself, accelerating the transmetalation step with the palladium complex.[5]

However, the use of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[9] This has spurred the development of copper-free Sonogashira protocols, which are particularly important in the synthesis of pharmaceutical intermediates where metal contamination is a major concern.[17] Copper-free reactions often require more specialized ligands or reaction conditions to achieve high efficiency.[17]

Comparative Performance Data

The following table summarizes the performance of different palladium catalyst systems under various conditions for the Sonogashira coupling of aryl halides with terminal alkynes.

Catalyst SystemAryl HalideAlkyneConditionsYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIAryl IodidePhenylacetyleneEt₃N, THF, rt95
Pd/C / CuI / PPh₃Aryl BromidePhenylacetyleneEt₃N, Acetonitrile, 80 °C88[11]
Pd₂(dba)₃ (phosphine-free)Aryl IodidePhenylacetyleneK₃PO₄, EtOH/H₂O, 80 °C98[18]
PdCl₂(PCy₃)₂ (copper-free)Aryl ChloridePhenylacetyleneCs₂CO₃, Dioxane, 150 °C95[19]
Pd₁@NC (Single-Atom) / CuIAryl IodidePhenylacetyleneEt₃N, DMF, 80 °C>95[15]

This table is a representative summary. Yields can vary significantly based on the specific substrates and reaction conditions.

Experimental Workflow: A Representative Protocol

The following is a detailed protocol for a copper-free Sonogashira coupling, a method often preferred to avoid copper contamination.

Diagrammatic Representation of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Aryl Halide (1 mmol) Terminal Alkyne (1.2 mmol) Base (e.g., Cs₂CO₃, 2 mmol) assembly Combine reagents, catalyst, and solvent in a reaction vessel under an inert atmosphere (N₂ or Ar) reagents->assembly catalyst Palladium Catalyst (e.g., PdCl₂(PCy₃)₂, 2 mol%) catalyst->assembly solvent Anhydrous Solvent (e.g., Dioxane, 5 mL) solvent->assembly heating Heat the reaction mixture (e.g., 100-150 °C) with stirring assembly->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring cooling Cool the reaction mixture to room temperature monitoring->cooling Upon completion filtration Filter to remove insoluble salts (if applicable) cooling->filtration extraction Dilute with an organic solvent and wash with water and brine filtration->extraction drying Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) extraction->drying purification Concentrate and purify the crude product by column chromatography drying->purification

Caption: A generalized experimental workflow for a copper-free Sonogashira coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 0.02 mmol, 2 mol%), and the base (e.g., cesium carbonate, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 150 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes.

sonogashira_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡C-R CuX CuX Cu_Acetylide Cu-C≡C-R CuX->Cu_Acetylide + R-C≡C-H + Base Alkyne R-C≡C-H Base Base Cu_Acetylide->Transmetal

Caption: The catalytic cycles for the Sonogashira coupling reaction.

The generally accepted mechanism involves two interconnected catalytic cycles.[4] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. This is followed by a transmetalation step with a copper acetylide (in the copper-co-catalyzed version) or direct reaction with the alkyne (in the copper-free version). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[4]

Conclusion and Future Outlook

The selection of a palladium catalyst for Sonogashira coupling is a multifaceted decision that requires careful consideration of the substrates, desired reaction conditions, and process requirements. While traditional homogeneous palladium-phosphine complexes remain highly effective, the field is continuously evolving towards more robust, efficient, and sustainable catalytic systems. The development of advanced heterogeneous catalysts, such as single-atom catalysts, and the refinement of ligand- and copper-free protocols are paving the way for even broader applications of this powerful C-C bond-forming reaction in research and industry.

References

  • Al-Zoubi, R. M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 202. [Link]

  • Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemistry.
  • Biffis, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1845. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Singh, R., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 8(31), e202301489.
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  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Li, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964–4969. [Link]

  • L Searle, J., et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry, 24(15), 5895-5906.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Applied Organometallic Chemistry. (2013).
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  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
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  • ResearchGate. (n.d.).
  • qualitas1998.net. (2012).
  • National Institutes of Health. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes.
  • ResearchGate. (n.d.). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media.
  • The Journal of Organic Chemistry. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

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Validation

A Comparative Guide to Precursors for the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Introduction 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular architecture, featuring a substituted phenylacetylene core, ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular architecture, featuring a substituted phenylacetylene core, makes it a valuable building block. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development. The most direct and widely adopted method for constructing this molecule is the Sonogashira cross-coupling reaction.[1][2]

This guide provides an in-depth comparative analysis of various aryl halide precursors for the synthesis of the target molecule. We move beyond a simple recitation of methods to explore the causality behind precursor choice, balancing reactivity with economic and practical considerations. By examining the performance of iodo-, bromo-, and chloro-substituted phenyl precursors, this document serves as a practical resource for selecting the optimal synthetic strategy based on specific laboratory or industrial needs.

The Core Chemistry: A Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction is a robust and versatile method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and proceeds under mild conditions with the aid of an amine base.[1][4]

The catalytic process involves two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • The Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the base to form a copper(I) acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism Fig. 1: Simplified Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) arx Ar-X (Aryl Halide) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡CR (Terminal Alkyne) base Base

Caption: A diagram illustrating the interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Comparative Analysis of Aryl Halide Precursors

The choice of the halogen atom on the 3-chloro-2-fluorophenyl precursor is the most critical variable influencing the reaction's outcome. The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > OTf >> Cl.[1] This difference in reactivity dictates the required reaction conditions, catalyst selection, and overall process economy.

PrecursorRelative ReactivityRelative CostKey AdvantagesKey Disadvantages
3-Chloro-2-fluoroiodobenzene Very HighHighMild reaction conditions (often room temp.), fast reaction times, high yields.[1]Expensive, lower stability, potential for side reactions if not handled carefully.
1-Bromo-3-chloro-2-fluorobenzene ModerateModerateGood balance of reactivity and cost, widely available, stable.[5][6]Requires higher temperatures and/or more active catalysts than iodoarenes.
1,3-Dichloro-2-fluorobenzene LowLowVery inexpensive, abundant feedstock.Requires highly active (and often expensive) catalyst systems, harsh reaction conditions (high temp.), and may suffer from low yields.

Experimental Protocols and Performance Data

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol using different aryl halide precursors.

Protocol 1: Synthesis via 3-Chloro-2-fluoroiodobenzene (High Reactivity Route)

This protocol leverages the high reactivity of the C-I bond, allowing for mild, room-temperature conditions.

Experimental Workflow:

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-chloro-2-fluoroiodobenzene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Add a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add 2-methylbut-3-yn-2-ol (1.2 eq) dropwise to the stirred solution.[7]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Synthesis via 1-Bromo-3-chloro-2-fluorobenzene (Balanced Route)

This common industrial approach uses the more cost-effective and stable bromo-precursor, necessitating slightly more forcing conditions.[5][6]

Step-by-Step Procedure:

  • To a reaction vessel, add 1-bromo-3-chloro-2-fluorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and a suitable phosphine ligand such as tri(p-tolyl)phosphine (P(p-tol)₃, 0.02 eq).

  • Add anhydrous THF as the solvent.

  • Add 1,8-Diazabicycloundec-7-ene (DBU) as the base (2.0 eq).

  • Add 2-methylbut-3-yn-2-ol (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting aryl bromide (typically 6-12 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Protocol 3: Alternative Synthesis of the Aryl Bromide Precursor

The accessibility of the precursor is as important as its reactivity. 1-Bromo-3-chloro-2-fluorobenzene can be efficiently synthesized from the commercially available 3-chloro-2-fluoroaniline.[8]

Step-by-Step Procedure:

  • Bromination: Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0-10 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at this temperature for 1-2 hours until the starting aniline is consumed (monitored by GC or TLC). This yields 4-bromo-3-chloro-2-fluoroaniline.

  • Diazotization & Reduction: Prepare a solution of sodium nitrite (NaNO₂) in water.

  • In a separate flask, add isopropanol and cuprous chloride (CuCl). Heat to 80 °C.

  • Add the crude 4-bromo-3-chloro-2-fluoroaniline to the isopropanol mixture.

  • Slowly add the aqueous NaNO₂ solution to the heated mixture. An evolution of nitrogen gas will be observed.

  • After the addition is complete, maintain the reflux for 1 hour.

  • Isolate the product, 1-bromo-3-chloro-2-fluorobenzene, by steam distillation followed by purification. The overall molar yield from 3-chloro-2-fluoroaniline is approximately 46-51%.[8]

Performance Data Summary

ProtocolPrecursorCatalyst SystemTemp.Time (h)Typical Yield
13-Chloro-2-fluoroiodo benzenePd(PPh₃)₄ / CuIRoom Temp.2 - 4>90%
21-Bromo-3-chloro-2-fluorobenzene Pd(OAc)₂ / P(p-tol)₃60-80 °C6 - 1280-95%[6]
N/A1,3-Dichloro -2-fluorobenzeneSpecialized Pd/Ligand>100 °C12 - 24Variable, often <70%

Conclusion and Recommendations

The selection of a precursor for the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a strategic decision that balances reaction efficiency with economic viability.

  • For rapid, small-scale synthesis and discovery chemistry , where material cost is less critical than speed and yield, the iodo-precursor (3-chloro-2-fluoroiodobenzene) is the superior choice due to its high reactivity under mild, room-temperature conditions.

  • For large-scale production and process development , the bromo-precursor (1-bromo-3-chloro-2-fluorobenzene) offers the optimal balance.[9] Its moderate cost, high stability, and excellent yields under manageable heating conditions make it the most practical and economically sound option.

  • The dichloro-precursor should only be considered if there is an extreme cost constraint and access to specialized, highly efficient catalyst systems. The challenges associated with its low reactivity often outweigh the benefits of its low price.

By understanding the distinct reactivity profiles and economic implications of each precursor, researchers can make informed decisions to optimize the synthesis of this critical pharmaceutical intermediate, aligning their chemical strategy with their project's specific goals.

References

  • Sonogashira coupling. Wikipedia.

  • CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene. Google Patents.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide- and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols. National Institutes of Health (NIH).

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH).

  • CN103755530A - Method for synthesizing aryl acetylene. Google Patents.

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.

  • Synthesis of 1-Chloro-4-ethynylbenzene. PrepChem.com.

  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal.

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Beilstein Journals.

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. National Institutes of Health (NIH).

  • Synthesis of 5-arylacetylene 1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. ResearchGate.

  • Arylacetylenes as two-carbon synthons: synthesis of eight-membered rings via C≡C bond cleavage. Chemical Communications (RSC Publishing).

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.

  • (S)-4-Triisopropylsilyl-3-butyn-2-ol. Organic Syntheses.

  • WO 2014/056465 A1 - A method of manufacturing intermediates of synthesis of 3-quinolinecarboxylic acid derivatives. Google Patents.

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.

  • Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook.

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed.

  • 1-Bromo-3-chloro-2-fluorobenzene. PubChem.

  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3-iodobenzene. Benchchem.

  • 3-CHLORO-2-FLUOROANISOLE synthesis. ChemicalBook.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH).

  • 3-Fluoroiodobenzene. Sigma-Aldrich.

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  • 1-Bromo-3-chloro-2-fluorobenzene. Santa Cruz Biotechnology.

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.

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  • 1-Chloro-3-ethynyl-2-fluorobenzene. BLD Pharm.

  • 3-Chloro-2-fluoroiodobenzene. Sigma-Aldrich.

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  • 1-Chloro-3-ethynylbenzene. PubChem.

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  • How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? Quora.

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Comparative

A Cost-Benefit Analysis of Synthetic Routes to 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of novel substituted arylalkynes is a critical endeavor. The compound 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of novel substituted arylalkynes is a critical endeavor. The compound 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS 1187385-72-3) represents a valuable building block, incorporating a unique halogen substitution pattern on the phenyl ring which can significantly influence the biological activity and material properties of its derivatives. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic methodologies for this target molecule, offering insights into the practical considerations for its laboratory-scale synthesis.

Method 1: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[1][2] Given the availability of the likely precursors, this represents a highly plausible and efficient route to the target molecule.

Proposed Synthetic Scheme:

Sonogashira_Coupling cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst cluster_product Product 1_bromo 1-Bromo-3-chloro-2-fluorobenzene reaction_center + 1_bromo->reaction_center 2_methyl 2-Methylbut-3-yn-2-ol 2_methyl->reaction_center reagents Pd(OAc)2 (cat.) Tri(p-tolyl)phosphine (cat.) DBU (base) THF (solvent) reagents->reaction_center product 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol reaction_center->product 80°C

Caption: Proposed Sonogashira coupling route.

Experimental Protocol:

This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of aryl bromides with 2-methylbut-3-yn-2-ol.[3]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)2, 3 mol%) and tri(p-tolyl)phosphine (6 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Through the septum, add anhydrous tetrahydrofuran (THF) as the solvent, followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 equivalents), 2-methylbut-3-yn-2-ol (1.2 equivalents), and 1-bromo-3-chloro-2-fluorobenzene (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

Cost-Benefit Analysis of Sonogashira Coupling:
Reagent/MaterialPuritySupplier ExampleCost (per mmol of product, assuming 1 mmol scale and 80% yield)
1-Bromo-3-chloro-2-fluorobenzene95%Thermo Scientific~$1.50
2-Methylbut-3-yn-2-ol98%Sigma-Aldrich~$0.10[4]
Palladium(II) acetate98%Sigma-Aldrich~$0.33
Tri(p-tolyl)phosphine98%Sigma-Aldrich~$0.15
DBU98%Sigma-Aldrich~$0.20
Estimated Total Cost per mmol ~$2.28

Note: Prices are estimates based on currently available catalog information and may vary. This analysis does not include the cost of solvents, silica gel for chromatography, or labor.

Benefits:

  • High functional group tolerance.

  • Generally good to excellent yields for a wide range of substrates.[3]

  • Mild reaction conditions.

Drawbacks:

  • The cost of the palladium catalyst and phosphine ligand can be significant, especially for larger scale synthesis.

  • Removal of the catalyst and byproducts can sometimes be challenging.

Method 2: Grignard or Alkynide Addition to Acetone

An alternative and classic approach to forming tertiary alcohols is the addition of an organometallic reagent to a ketone. In this case, the acetylide of 3-chloro-2-fluorophenylacetylene could be generated and reacted with acetone.

Proposed Synthetic Scheme:

Grignard_Addition cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition alkyne 1-Chloro-3-ethynyl-2-fluorobenzene reaction_step1 + alkyne->reaction_step1 base n-Butyllithium base->reaction_step1 intermediate Lithium alkynide intermediate reaction_step2 + intermediate->reaction_step2 acetone Acetone acetone->reaction_step2 product 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol reaction_step1->intermediate reaction_step2->product THF, -78°C to rt

Caption: Proposed Grignard/Alkynide addition route.

Experimental Protocol:
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of 1-chloro-3-ethynyl-2-fluorobenzene (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath) and add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to generate the lithium alkynide.

  • Addition: Add acetone (1.2 equivalents) dropwise to the reaction mixture at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Cost-Benefit Analysis of Grignard/Alkynide Addition:
Reagent/MaterialPuritySupplier ExampleCost (per mmol of product, assuming 1 mmol scale and 70% yield)
1-Chloro-3-ethynyl-2-fluorobenzene98%Fluorochem~$5.40 (for 1g)[5]
n-Butyllithium2.5 M in hexanesSigma-Aldrich~$0.25[6]
Acetone99.5%Sigma-Aldrich<$0.01[7][8][9][10][11]
Estimated Total Cost per mmol ~$5.65

Note: Prices are estimates based on currently available catalog information and may vary. This analysis does not include the cost of solvents, silica gel for chromatography, or labor.

Benefits:

  • Avoids the use of expensive transition metal catalysts.

  • The reagents are relatively common and inexpensive.

Drawbacks:

  • The starting material, 1-chloro-3-ethynyl-2-fluorobenzene, is significantly more expensive than its bromo-analogue.

  • Requires cryogenic temperatures (-78°C), which may not be convenient for all laboratory setups.

  • Organolithium reagents are highly reactive and require careful handling.

Comparative Analysis and Conclusion

FeatureMethod 1: Sonogashira CouplingMethod 2: Grignard/Alkynide Addition
Estimated Cost per mmol ~$2.28 ~$5.65
Starting Material Cost LowerHigher
Reagent Cost Higher (due to catalyst)Lower
Operational Complexity Moderate (inert atmosphere, heating)High (cryogenic temperatures, handling of pyrophoric reagents)
Potential Yield Generally highModerate to high
Scalability Good, though catalyst cost can be a factorFeasible, but handling large quantities of organolithiums requires specialized equipment

Based on this analysis, the Sonogashira coupling (Method 1) appears to be the more cost-effective and practical approach for the laboratory-scale synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. The significantly lower cost of the starting aryl bromide compared to the terminal alkyne in Method 2 outweighs the expense of the palladium catalyst and ligand at this scale.

The Sonogashira reaction is also a more robust and versatile method, with a wealth of literature supporting its application to a wide variety of substrates. While the Grignard/alkynide addition is a fundamental and useful transformation, the high cost of the requisite starting material and the more demanding reaction conditions make it a less attractive option in this specific case.

For researchers embarking on the synthesis of this and related compounds, the Sonogashira coupling represents a logical and economically sound starting point. Further optimization of the reaction conditions, such as catalyst loading and reaction time, could potentially lead to even greater efficiency and cost-effectiveness.

References

  • ChemAnalyst. Acetone Prices, Trends, Chart, News, Index and Market Demand. [Link]

  • Chemsavers. 2-METHYL-3-BUTYN-2-OL, 98% - 1 KG. [Link]

  • Dallas Baptist University. Cost of Attendance. [Link]

  • Dallas Baptist University. Cost | Undergraduate Admissions. [Link]

  • USA Lab. USA Lab Acetone 99%. [Link]

  • Lab Alley. 100% Pure Acetone. [Link]

  • Databricks. Databricks Pricing. [Link]

  • Mammoth Analytics. Databricks Pricing Guide 2026. [Link]

  • Chaos Genius. Databricks Pricing 2026. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • PubMed. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Semantic Scholar. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • ResearchGate. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • IndiaMART. N-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers. [Link]

  • Ereztech. Tri(p-tolyl)phosphine. [Link]

  • National Institutes of Health. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. [Link]

  • ResearchGate. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters. [Link]

  • Organic Chemistry Portal. Synthesis of alkynyl ketones, carboxylic acids and derivatives. [Link]

  • AMERICAN ELEMENTS. Palladium(II) Acetate. [Link]

  • ResearchGate. Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. [Link]

  • National Institutes of Health. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

Sources

Validation

Comparative Guide to the Characterization of Impurities from the Synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

Authored by a Senior Application Scientist Abstract The robust characterization of impurities is a cornerstone of safe and effective drug development.[1][2] For active pharmaceutical ingredients (APIs) like 4-(3-Chloro-2...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The robust characterization of impurities is a cornerstone of safe and effective drug development.[1][2] For active pharmaceutical ingredients (APIs) like 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, a complex propargylic alcohol, a comprehensive understanding of its impurity profile is not merely a regulatory requirement but a critical aspect of ensuring quality and efficacy.[2] This guide provides an in-depth comparison of analytical strategies for the identification, quantification, and structural elucidation of process-related and degradation impurities encountered during its synthesis. We will explore the mechanistic origins of these impurities and detail a multi-faceted analytical workflow, comparing the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound impurity control strategy.

Synthetic Pathway and Mechanistic Origins of Impurities

The synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is most efficiently achieved via a Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the likely reactants are 1-bromo-3-chloro-2-fluorobenzene and 2-methylbut-3-yn-2-ol.[5][6]

The choice of a Sonogashira coupling, while highly effective, introduces a predictable set of potential side reactions that are the primary source of process-related impurities.[7][8] Understanding the mechanisms of these side reactions is the first step in developing a targeted analytical strategy.

Sonogashira_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System A 1-Bromo-3-chloro- 2-fluorobenzene F 4-(3-Chloro-2-fluorophenyl)- 2-methylbut-3-yn-2-ol (API) A->F Sonogashira Coupling B 2-Methylbut-3-yn-2-ol B->F C Pd Catalyst (e.g., Pd(OAc)2) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base (e.g., DBU, Amine) E->F

Caption: Synthetic pathway for the target API via Sonogashira coupling.

Process-Related Impurities

These impurities are formed concurrently with the API during the reaction.

  • Unreacted Starting Materials: The most straightforward impurities are residual 1-bromo-3-chloro-2-fluorobenzene and 2-methylbut-3-yn-2-ol. Their presence is typically a function of incomplete reaction conversion.

  • Homocoupling of Alkyne (Glaser Coupling): In the presence of the copper(I) co-catalyst and oxygen, 2-methylbut-3-yn-2-ol can undergo oxidative self-coupling to form 2,7-dimethylocta-3,5-diyne-2,7-diol.[3][7] This is often the most significant process-related impurity, and its formation can be minimized by maintaining an inert atmosphere.[9]

  • Dehalogenation of Aryl Halide: The palladium catalyst can facilitate the reductive dehalogenation (specifically, debromination) of the starting aryl bromide to produce 1-chloro-2-fluorobenzene. This impurity is non-reactive under the coupling conditions but will persist in the crude product.[7]

  • Homocoupling of Aryl Halide: Symmetrical biaryl impurities, such as 3,3'-dichloro-2,2'-difluoro-1,1'-biphenyl, can form from the palladium-mediated coupling of two molecules of the aryl halide starting material.[10]

Glaser_Coupling_Impurity Reactant 2 x 2-Methylbut-3-yn-2-ol Impurity 2,7-Dimethylocta-3,5-diyne-2,7-diol (Homocoupled Impurity) Reactant->Impurity Glaser Coupling (Side Reaction) Catalyst Cu(I) Catalyst + O2 (Air) Catalyst->Impurity

Caption: Formation of the primary alkyne homocoupling impurity.

Degradation Products

Tertiary propargylic alcohols like the target API can be susceptible to degradation, particularly under acidic or thermal stress.

  • Meyer-Schuster Rearrangement: In the presence of acid, the API can undergo a rearrangement to form an α,β-unsaturated ketone, specifically 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-en-2-one.[11] This is a critical impurity to monitor, as acidic conditions can be encountered during workup or purification.

  • Dehydration: Thermal stress or acidic conditions can also lead to the elimination of water, forming an enyne.

A Comparative Framework for Analytical Characterization

No single analytical technique is sufficient for comprehensive impurity characterization. A multi-modal approach is essential, leveraging the strengths of different technologies for separation, quantification, and identification.[2][12] The optimal workflow integrates these techniques logically to build a complete impurity profile.

Analytical_Workflow cluster_workflow Impurity Characterization Workflow A Crude API Sample B HPLC-UV/DAD (Detection & Quantification) A->B Inject F GC-MS (Volatile Impurities / Solvents) A->F Inject (separate analysis) C LC-MS (Molecular Weight & Initial ID) B->C Analyze (if unknown peaks) G Complete Impurity Profile Report B->G D Preparative HPLC (Impurity Isolation) C->D Isolate (if > reporting threshold) E NMR Spectroscopy (Definitive Structure Elucidation) D->E Analyze E->G F->G

Caption: Integrated analytical workflow for comprehensive impurity profiling.

Comparative Analysis of Core Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling, offering exceptional separation and quantification capabilities.[13][14]

FeatureHPLC-UV/DADAlternative: Charged Aerosol Detector (CAD)
Primary Use Quantification of known and unknown impurities, stability testing.Analysis of non-chromophoric impurities.
Principle Separates compounds based on polarity; detection via UV absorbance.Nebulizes eluent, creating charged particles detected by an electrometer.
Strengths Highly precise and reproducible, excellent for quantification, cost-effective, robust.[14]Near-universal response for non-volatile analytes, independent of UV absorbance.
Limitations Requires impurities to have a UV chromophore for detection.Semi-quantitative, response can be non-linear, not suitable for volatile compounds.
Causality in Method A reverse-phase C18 column is the logical starting point, as the API and its likely impurities possess moderate polarity. A gradient elution from a weak organic mobile phase (e.g., acetonitrile/water) to a strong one is chosen to ensure elution of both polar and non-polar impurities within a reasonable timeframe.CAD would be selected if process knowledge suggested the potential for impurities lacking a UV chromophore, such as a fully saturated byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier tool for the rapid identification of unknown impurities detected during HPLC analysis.[1][12]

FeatureQuadrupole MS (Q-MS)High-Resolution MS (HRMS, e.g., TOF, Orbitrap)
Primary Use Provides nominal mass information (integer mass) for unknown peaks.Provides accurate mass information (<5 ppm error), enabling elemental composition determination.[14]
Principle An LC system is interfaced with a mass spectrometer, which ionizes the eluting compounds and separates them by their mass-to-charge ratio (m/z).HRMS analyzers have significantly higher resolving power and mass accuracy.
Strengths Fast, sensitive, provides essential molecular weight data for initial identification.Drastically reduces the number of possible elemental formulas for an unknown, greatly increasing confidence in identification.
Limitations Cannot distinguish between compounds with the same nominal mass (isobars).Higher instrument cost and complexity.
Causality in Method For a new synthetic route, HRMS is the superior choice. The ability to propose an elemental formula for an unexpected peak (e.g., m/z 354.1035 corresponding to the Glaser impurity C20H22O4) is invaluable and significantly accelerates the identification process, saving time on isolating and running NMR for every minor unknown.
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)

While HPLC and LC-MS form the core of the workflow, GC and NMR play indispensable, specialized roles.

TechniqueGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Analysis of volatile and semi-volatile impurities, primarily residual solvents.[1]Definitive, unambiguous structural elucidation of isolated impurities.[12]
Principle Separates compounds in the gas phase based on boiling point and polarity; MS provides identification.Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to map the chemical structure and connectivity of a molecule.
Strengths Unmatched for resolving and identifying volatile organic compounds.Provides absolute structural information without the need for a reference standard. 2D NMR techniques (COSY, HSQC) can resolve highly complex structures.
Limitations Only suitable for thermally stable and volatile compounds. The API itself is not suitable for GC.Requires a relatively pure and larger sample amount (~1-5 mg) compared to MS. Lower throughput.
Causality in Method GC-MS is a mandatory, orthogonal technique because manufacturing processes invariably use organic solvents (e.g., THF, ethyl acetate) which must be controlled in the final API. It is not an alternative to HPLC but a complementary necessity.When an impurity is present above the identification threshold (e.g., >0.15% as per ICH guidelines), regulatory bodies require unambiguous proof of structure. MS data is considered tentative; NMR is authoritative. Therefore, isolation followed by NMR is the final, non-negotiable step for significant unknown impurities.

Summary Data and Protocols

Table 1: Potential Impurities and Key Analytical Data
Impurity NameOriginExpected m/z [M+H]⁺Primary Analytical Technique
1-Bromo-3-chloro-2-fluorobenzeneStarting Material208/210/212HPLC-UV, GC-MS
2-Methylbut-3-yn-2-olStarting Material85.06GC-MS (not ideal on LC-MS)
2,7-Dimethylocta-3,5-diyne-2,7-diolGlaser Coupling167.11HPLC-UV, LC-MS
1-Chloro-2-fluorobenzeneDehalogenation130.01GC-MS
4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-en-2-oneDegradation227.05HPLC-UV, LC-MS
Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol represents a robust starting point for method development.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 chemistry provides excellent retention for the aromatic API and its related impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the alcohol and any basic impurities.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B (This gradual ramp ensures separation of closely eluting species).

    • 25-30 min: 95% B (Column wash).

    • 30.1-35 min: 30% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

  • Detection: DAD at 254 nm. A DAD is chosen over a simple UV detector to collect full UV spectra, which can help distinguish between peaks and assess peak purity.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This ensures sample solubility and compatibility with the initial mobile phase conditions.

Protocol 2: LC-MS Method for Identification
  • Instrumentation: UPLC/HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Utilize the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation. A faster gradient may be employed for higher throughput.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. The tertiary alcohol and potential ketone/amine impurities are expected to ionize well in positive mode to generate [M+H]⁺ ions.

  • MS Acquisition Mode: Full Scan mode from m/z 50-1000.

  • Data Analysis:

    • Extract ion chromatograms for the exact masses of suspected impurities (calculated from their structures).

    • For unknown peaks, determine the accurate mass from the mass spectrum.

    • Use vendor software to generate a list of possible elemental formulas that fit the accurate mass and isotopic pattern (especially the chlorine/bromine pattern).

    • This self-validating step provides high confidence; for example, an observed mass of 208.9165 with a 1:1 isotopic peak at 210.9145 strongly validates the presence of the bromochloro-starting material.

Conclusion

The characterization of impurities in the synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol requires a scientifically rigorous and multi-faceted approach. A foundational HPLC-UV method provides the framework for detection and quantification. However, it cannot stand alone. It must be complemented by LC-HRMS for the rapid and confident identification of unknown non-volatile impurities and by GC-MS for the control of residual solvents. For any significant unknown impurity, the authoritative and non-negotiable final step is isolation and complete structural elucidation by NMR spectroscopy. By integrating these techniques as described, researchers can build a comprehensive and defensible impurity profile that ensures the quality, safety, and regulatory compliance of the final API.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical Research.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025-09-22). Biotech Spain.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). International Journal of Pharmaceutical Quality Assurance.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025-03-13). Advances in Bioresearch.
  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024-08-08). Veeprho.
  • Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Chemistry LibreTexts.
  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. (2021-11). ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. (2015). Beilstein Journals.
  • Palladium catalyzed couplings. Lumen Learning.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025-08-06). ResearchGate.
  • Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022-08-12). National Institutes of Health.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2015). Beilstein Journal of Organic Chemistry.

Sources

Comparative

cross-referencing patents for the synthesis of Selumetinib from 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of synthetic routes to Selumetinib (AZD6244), a potent and selective MEK1/2 inhibitor. We will dissect the well-es...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to Selumetinib (AZD6244), a potent and selective MEK1/2 inhibitor. We will dissect the well-established, patent-disclosed linear synthesis and contrast it with a plausible convergent approach utilizing 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. This analysis is designed to offer insights into the strategic choices underpinning the synthesis of this important pharmaceutical agent.

Introduction to Selumetinib and its Synthetic Challenges

Selumetinib, with the chemical name 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)-amide, is a key therapeutic agent for the treatment of various cancers.[1] Its complex structure, featuring a substituted benzimidazole core, presents several synthetic challenges. These include the regioselective introduction of multiple substituents on the aromatic rings and the construction of the final amide side chain. The efficiency and scalability of the synthetic route are paramount for its pharmaceutical production.

Route 1: The Established Linear Synthesis from 2,3,4-Trifluorobenzoic Acid

The most prominently disclosed synthesis of Selumetinib, detailed in patents by AstraZeneca and Array BioPharma (e.g., WO 03/077914), employs a linear approach starting from 2,3,4-trifluorobenzoic acid.[2] This strategy involves the sequential construction of the molecule, building upon the initial starting material step-by-step.

Conceptual Workflow of the Linear Synthesis

The logic of this linear synthesis is to first construct a suitably substituted benzene ring, which is then elaborated into the benzimidazole core. The key aniline side chain is introduced late in the synthesis, followed by the formation of the final amide.

Linear Synthesis Workflow A 2,3,4-Trifluorobenzoic Acid B Substituted Nitrobenzene Intermediate A->B Nitration & Amination C Diaminobenzene Intermediate B->C Reduction D Benzimidazole Core C->D Cyclization & Methylation E Key Carboxylic Acid Intermediate D->E Halogenation & Hydrolysis F Selumetinib E->F Amide Coupling Convergent Synthesis Workflow cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis A Halogenated Benzimidazole Intermediate C Coupled Intermediate A->C B 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol B->C Sonogashira Coupling D Selumetinib C->D Final Modifications

Caption: High-level overview of a proposed convergent synthesis of Selumetinib.

Proposed Experimental Protocol for the Convergent Synthesis

Step 1: Synthesis of Key Intermediates

  • Synthesis of Halogenated Benzimidazole Core: A key intermediate for this route would be a halogenated (e.g., iodinated or brominated) version of the benzimidazole core, such as 6-bromo-5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole. The synthesis of this intermediate would follow a similar pathway to the linear route, but with a halogenation step at the appropriate position.

  • Synthesis of 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol: This starting material can be synthesized via a Sonogashira coupling of a suitable aryl halide (e.g., 1-bromo-3-chloro-2-fluorobenzene) with 2-methyl-3-butyn-2-ol. [3][4] Step 2: Convergent Assembly and Final Steps

  • Sonogashira Coupling: The halogenated benzimidazole core is coupled with 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol using a palladium catalyst and a copper(I) co-catalyst. [5]2. Hydration and Amide Formation: The alkyne is then hydrated to a ketone, which can be further transformed into the carboxylic acid. Subsequent amide coupling with O-(2-hydroxyethoxy)amine would yield Selumetinib. Alternatively, other functional group manipulations on the coupled product could lead to the final amide side chain.

Comparison of the Synthetic Routes

FeatureRoute 1: Linear SynthesisRoute 2: Proposed Convergent Synthesis
Overall Strategy Linear, sequential constructionConvergent, late-stage fragment coupling
Key Reaction Nucleophilic Aromatic SubstitutionSonogashira Coupling
Starting Materials 2,3,4-Trifluorobenzoic Acid, 4-bromo-2-chloroaniline, O-(2-vinyloxyethyl)hydroxylamineHalogenated Benzimidazole, 4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol
Potential Advantages Well-established and patented. Avoids handling of potentially unstable terminal alkynes in later stages.Potentially higher overall yield due to parallel synthesis of fragments. Greater flexibility for analog synthesis.
Potential Disadvantages Longer linear sequence can lead to lower overall yield.Requires synthesis of two complex fragments. The Sonogashira coupling may require careful optimization.

Conclusion

The established linear synthesis of Selumetinib provides a reliable and proven method for its production. However, a convergent approach, as proposed here, offers a compelling alternative that could potentially lead to improved efficiency and flexibility. The choice between these strategies in a drug development setting would depend on a variety of factors, including the cost and availability of starting materials, the robustness of each reaction step, and the desired scale of production. Further research into convergent routes for Selumetinib could unlock more efficient and economical manufacturing processes for this vital anti-cancer therapeutic.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

This document provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. As a specialized aryl acetylenic alcohol used in complex organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol. As a specialized aryl acetylenic alcohol used in complex organic synthesis, particularly in drug discovery and development, its unique chemical structure—featuring a halogenated phenyl ring and an acetylenic group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, ensuring that disposal procedures are conducted with the highest regard for safety, environmental protection, and regulatory compliance.

Pre-Disposal Analysis: Understanding the Compound's Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. The structure of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol dictates its classification and handling requirements.

  • Halogenated Organic Compound: The presence of chlorine and fluorine on the phenyl ring classifies this compound as a halogenated organic. This is the most critical factor for waste segregation, as halogenated waste streams are typically incinerated at high temperatures and are significantly more costly to dispose of than non-halogenated solvents.[1][2][3] Co-mingling this waste with non-halogenated streams leads to cross-contamination and unnecessarily increases disposal costs and environmental burden.[2]

  • Acetylenic Compound: The butynol group contains a carbon-carbon triple bond (an alkyne). Acetylenic compounds, particularly terminal alkynes, can form explosive heavy metal acetylides with metals such as copper, silver, and mercury.[4] While this compound is a tertiary alcohol and not a terminal alkyne, caution must be exercised to prevent its degradation or reaction in waste containers that could potentially generate explosive byproducts.

  • General Hazards: While comprehensive toxicological data for this specific compound is limited, the Safety Data Sheet (SDS) indicates that it requires careful handling in a well-ventilated area, and contact with skin and eyes should be avoided.[5] Standard laboratory practice dictates that any chemical with incomplete hazard data should be treated as hazardous.[1]

Table 1: Hazard and Safety Summary for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol
ParameterInformationSource
GHS Classification Data not fully available. Handle as a hazardous substance.[5]
Primary Waste Class Halogenated Organic Waste[3][6]
Incompatible Materials Strong oxidizing agents, strong bases. Avoid contact with copper, silver, and mercury due to the acetylenic group.[4][7]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, impervious clothing, chemically resistant gloves (e.g., nitrile, inspect prior to use).[5]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water.[5][7]
First Aid: Eye Contact Rinse cautiously with pure water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]
First Aid: Inhalation Move the victim into fresh air.[5][7]
Spill Cleanup Use inert absorbent material. Avoid dust formation. Collect in a sealed, labeled container for disposal.[3][5][8]

The Disposal Workflow: From Generation to Collection

The proper disposal of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is not a single action but a systematic process. The following workflow ensures that the waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal gen Step 1: Waste Generation (Neat compound, solutions, or contaminated materials) char Step 2: Characterize Waste Is it halogenated? Yes. Is it acutely toxic? No (per data). gen->char Crucial first step container Step 3: Select Compatible Container HDPE or Glass Carboy. Ensure clean, dry, and has a secure cap. char->container Segregation decision labeling Step 4: Affix Hazardous Waste Label Fill out ALL fields immediately. container->labeling Compliance requirement ppe Step 5: Don PPE Safety Goggles, Lab Coat, Gloves. transfer Step 6: Transfer Waste Use a fume hood. Avoid splashing. Do not overfill (<90% full). ppe->transfer store Step 7: Store in SAA Place container in secondary containment in a designated Satellite Accumulation Area. transfer->store pickup Step 8: Request EHS Pickup Follow institutional procedures for waste removal request. ehs EHS Collection Waste is transported to a licensed waste disposal facility. pickup->ehs end End ehs->end start Start start->gen

Caption: Disposal workflow for 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for laboratory personnel. Adherence to these procedures is mandatory for ensuring safety and compliance.

Part A: Preparation and Segregation
  • Waste Characterization : As soon as the material is designated for disposal, confirm its identity. This compound is a halogenated organic waste . It must not be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[2][6]

  • Container Selection :

    • Choose a container made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE) or borosilicate glass.[10]

    • Ensure the container is clean, dry, and in good condition with no cracks or deterioration.[11]

    • The container must have a secure, screw-top cap to prevent leaks and evaporation.[8][11] Hazardous wastes must not be disposed of by evaporation.[11]

  • Labeling :

    • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[1][3]

    • Clearly write the full chemical name: "Waste 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol". Do not use abbreviations or chemical formulas.[8]

    • If creating a mixed halogenated waste stream, list all constituents and their approximate percentages.

    • Fill in all other required information, such as the Principal Investigator's name, lab location, and accumulation start date.[1]

Part B: Waste Accumulation and Storage
  • Personal Protective Equipment (PPE) : Before handling the waste, don the appropriate PPE as specified in Table 1. This includes safety goggles with side shields, a lab coat, and chemically resistant gloves.[5]

  • Waste Transfer :

    • Conduct all transfers of waste into the container inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

    • Securely close the container cap immediately after adding waste. The container must remain closed at all times except when actively adding or removing waste.[1][11]

  • Satellite Accumulation Area (SAA) Storage :

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[10][11]

    • The container must be placed within secondary containment (e.g., a spill tray) to contain any potential leaks.[1][9]

    • Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and oxidizing agents.[11]

Part C: Final Disposal
  • Requesting Pickup : Once the container is full (or has been in accumulation for the maximum allowed time, typically up to one year for partially filled containers), arrange for its disposal.[11] Follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (EHS) department.[10]

Emergency Procedures

Accidental Spills
  • Small Spills : For minor spills within a chemical fume hood, ensure you are wearing appropriate PPE. Use an inert absorbent material (e.g., vermiculite or sand) to soak up the liquid. Place the contaminated absorbent into a sealed plastic bag or container, label it as hazardous waste with the chemical name, and dispose of it along with the primary waste stream.[3][8]

  • Large Spills : In the event of a large spill, evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[8]

Personal Exposure
  • Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station. Remove contaminated clothing. Seek medical attention.[5][12]

  • Inhalation : Move to fresh air immediately. If symptoms such as respiratory irritation occur, seek medical attention.[5]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol waste responsibly, ensuring a safe working environment and protecting our ecosystem.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. (1987-12). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Safety Data Sheet for 1-Chloro-3-methylbutane. Thermo Fisher Scientific. (2025-09-19). [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative. Beilstein Journals. [Link]

  • Acetylene Cylinders Disposal. Synergy Recycling. [Link]

Sources

Handling

Personal protective equipment for handling 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Definitive Guide to the Safe Handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol This document provides comprehensive safety protocols and operational guidance for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to the Safe Handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol

This document provides comprehensive safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol (CAS No. 1187385-72-3). As specific toxicological data for this compound is not available, these procedures are rooted in a conservative approach, treating the substance as potentially hazardous based on its chemical structure—a halogenated aromatic ring coupled with a terminal alkyne moiety. The causality behind each recommendation is explained to ensure a deep understanding of the safety imperatives.

Critical Safety Briefing: At-a-Glance

Before handling this compound, all personnel must be familiar with the following core safety requirements. This is not a substitute for reading the entire guide but serves as a pre-operational checklist.

Hazard Class Assessment Description
Acute Toxicity Data unavailable. Assumed to be harmful if swallowed, inhaled, or absorbed through the skin based on structural analogs.
Skin/Eye Irritation Assumed to be a skin irritant and to cause serious eye damage, a known hazard for parent compounds like 2-methyl-3-butyn-2-ol.[1]
Reactivity Hazards The terminal alkyne group may react with certain metals (e.g., copper) to form explosive acetylides.[2] The compound may be incompatible with strong oxidizing agents and strong bases.
Combustion Hazards Halogenated organic compounds can produce highly toxic gases such as hydrogen chloride, hydrogen fluoride, and phosgene upon combustion.[3][4]
Mandatory Personal Protective Equipment (PPE) Handling & Storage Protocol
Primary Engineering Control: Certified Chemical Fume HoodStorage: Cool, dry, well-ventilated area away from incompatible materials. Container tightly sealed.
Eye Protection: Tightly-sealed chemical splash goggles & face shieldHandling: Avoid dust formation and inhalation. Use spark-proof tools.
Hand Protection: Double-gloving (Nitrile inner, Butyl or Viton outer)Disposal: Segregate as Halogenated Organic Waste . Do not discharge to sewer.
Body Protection: Flame-resistant laboratory coat, closed-toe shoesEmergency: Accessible eyewash station and safety shower. Appropriate spill kit.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to provide layers of protection against anticipated and unanticipated exposures. The rationale for each piece of equipment is critical for ensuring compliance and safety.

Eye and Face Protection

Due to the unknown irritancy and the severe eye damage potential of the parent alkynol, robust eye protection is mandatory.[1]

  • Primary Protection: Tightly-fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[5][6][7] These provide a seal around the eyes to protect against splashes, mists, and dust.

  • Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during bulk transfers, solution preparation, or spill cleanup.[6][8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and fire hazards. The coat must be fully buttoned with sleeves rolled down.[4][7]

  • Gloves: A single pair of nitrile gloves offers insufficient protection against halogenated organic compounds.[9] Double-gloving is required:

    • Inner Glove: Standard nitrile glove for dexterity.

    • Outer Glove: A glove with high resistance to chlorinated solvents, such as butyl rubber or Viton™. Always consult the glove manufacturer's resistance chart for specific breakthrough times. Gloves must be inspected before use and changed immediately upon contamination. Do not wear gloves outside of the laboratory area.[4][8]

  • Attire: Full-length pants and closed-toe shoes are mandatory.[4][6][10]

Respiratory Protection
  • Primary Engineering Control: All handling of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol, whether solid or in solution, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Secondary Respiratory Protection: If engineering controls fail or during a large spill, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[1] All users of respirators must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).

Equipment Standard/Specification Rationale for Use
Goggles ANSI Z87.1 / EN 166Protects against splashes and dust; parent alkynol causes severe eye damage.[1][5]
Face Shield ANSI Z87.1 / EN 166Secondary protection against splashes during high-risk operations.[6]
Gloves Double Layer: Nitrile (inner), Butyl/Viton (outer)Halogenated organics can penetrate standard nitrile gloves; layered protection is essential.[9]
Lab Coat Flame-ResistantProtects skin from splashes and provides thermal protection.[7]
Respirator Full-face with OV/AG cartridgeFor emergency use when primary fume hood control is breached.[1]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential to minimize risk.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.

  • Label: Ensure the container is clearly labeled with the full chemical name and hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[1] The storage location should be fireproof and separated from strong oxidants, acids, and copper.[2] Ensure the container is kept tightly closed.

Safe Handling Workflow

This workflow minimizes exposure by ensuring the compound is only handled within a controlled environment.

cluster_prep Preparation Phase (Outside Hood) cluster_handling Handling Phase (Inside Chemical Fume Hood) cluster_cleanup Cleanup Phase A 1. Don Full PPE (Coat, Goggles, Double Gloves) B 2. Prepare Work Area (Verify Fume Hood Operation) A->B Proceed C 3. Retrieve Chemical (Transport in secondary containment) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Seal Reaction Vessel E->F G 7. Decontaminate Surfaces (Inside fume hood) F->G H 8. Dispose of Waste (Segregate as Halogenated Waste) G->H I 9. Doff PPE Correctly H->I

Caption: Standard workflow for handling the target compound.

Spill Management Protocol
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated; if the spill is outside a fume hood, increase ventilation if safe to do so.

  • Assess: For small spills (<100 mL) manageable by trained personnel, proceed with cleanup. For large spills, evacuate the lab and contact emergency services.

  • PPE: Don full PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like dry sand or vermiculite.[5][11] Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a designated, labeled container for halogenated waste using spark-proof tools.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan: Segregation is Key

Improper disposal of halogenated organic compounds poses a significant environmental and safety risk. This substance must be treated as a regulated hazardous waste.

Waste Characterization
  • Classification: 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol is a halogenated organic compound .[12]

  • EPA Regulations: Wastes containing halogenated organic compounds are regulated by the EPA and typically require disposal via high-temperature incineration.[13][14][15]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain. [1][2][3] This can damage plumbing and aquatic ecosystems and is a violation of environmental regulations.

Waste Segregation and Disposal Workflow

All materials that come into contact with the chemical are considered contaminated and must be disposed of accordingly.

cluster_waste_streams Waste Generation Point Solid Excess Solid Chemical Waste_Container Dedicated Waste Container: 'HALOGENATED ORGANIC WASTE' Solid->Waste_Container Liquid Solutions & Solvents Liquid->Waste_Container Consumables Gloves, Wipes, Weigh Boats Consumables->Waste_Container Disposal_Path Arrange for Pickup by Environmental Health & Safety Waste_Container->Disposal_Path When full or per schedule

Caption: Waste segregation and disposal pathway.

Disposal Steps:

  • Collect: Collect all waste streams (residual solid, solutions, contaminated gloves, paper towels, etc.) in a single, compatible waste container.

  • Label: The container must be clearly labeled "Hazardous Waste: Halogenated Organic Compounds" and list the full chemical name: "4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol".[3][12]

  • Store: Keep the waste container sealed and stored in a designated satellite accumulation area within the laboratory.

  • Dispose: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office for licensed chemical destruction or controlled incineration.[1]

References

  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Safety Data Sheet. Echemi. (URL: Available through initial search results)
  • 2-Methyl-3-butyn-2-ol(115-19-5) Safety Information. ChemicalBook. (URL: Available through search results)
  • 2-Methyl-3-buten-2-ol Safety Data Sheet. Echemi. (URL: Available through search results)
  • ICSC 1746 - 2-METHYLBUT-3-YN-2-OL.
  • Hazardous Waste Segregation Guide. Bucknell University. (URL: bucknell.edu)
  • Recent advances in the application of alkynes in multicomponent reactions. RSC. (URL: Available through search results, likely a journal article)
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. (URL: epa.gov)
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Product Page. (URL: Available through initial search results)
  • 2-Methyl-3-butyn-2-ol Product Page. Sigma-Aldrich. (URL: sigmaaldrich.com)
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (URL: Available through university safety websites)
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. (URL: ehs.washington.edu)
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. (URL: ecfr.gov)
  • General Safety Framework of the Department of Organic Chemistry. Stockholm University. (URL: su.se)
  • Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Research Council. (URL: p2infohouse.org)
  • Personal Protective Equipment (PPE) Selection. University of Southern California Environmental Health & Safety. (URL: ehs.usc.edu)
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. (URL: epa.gov)
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Product Page. Sigma-Aldrich. (URL: sigmaaldrich.com)
  • Institute of Chemistry Laboratory Safety Guide. University of the Philippines Diliman. (URL: chem.upd.edu.ph)
  • Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports. (URL: sciencedirect.com)
  • Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. (URL: pubmed.ncbi.nlm.nih.gov)
  • Personal Protective Equipment. American Chemistry Council. (URL: americanchemistry.com)
  • Alkynes are important functional groups in human therapeutics. ResearchGate.
  • 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol Product Page. BIOFOUNT. (URL: biofount.com)
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem. (URL: aifchem.com)
  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. (URL: pubs.acs.org)
  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products. Journal of Agricultural and Food Chemistry. (URL: pubs.acs.org)
  • Personal Protective Equipment. Georgia Institute of Technology Environmental Health & Safety. (URL: ehs.
  • Personal Protective Equipment. Emory University Environmental Health and Safety Office. (URL: ehso.emory.edu)
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • 1187385-72-3 Product Information. ChemicalBook. (URL: chemicalbook.com)
  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • Reactions of Alkynes Review. YouTube. (URL: youtube.com)
  • Frustrated Lewis pair chemistry of alkynes. RSC Publishing. (URL: pubs.rsc.org)
  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (URL: Available through university chemistry department websites)

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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